Bupropion
描述
Structure
3D Structure
属性
IUPAC Name |
2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPWIUOZRMYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022706 | |
| Record name | Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 52 °C at 0.005 mm Hg | |
| Record name | Bupropion | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene | |
| Record name | Bupropion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupropion | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow oil | |
CAS No. |
34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9 | |
| Record name | (±)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Bupropion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144445-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupropion [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupropion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupropion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPROPION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bupropion | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Bupropion | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001510 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233-234 °C | |
| Record name | Bupropion | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Enigmatic Mechanism of Bupropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, presents a unique pharmacological profile that deviates from conventional antidepressant mechanisms. While its primary action is recognized as the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, the entirety of its therapeutic effects remains incompletely understood. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, consolidating quantitative pharmacological data, detailing key experimental methodologies, and visualizing the intricate molecular interactions. A significant aspect of its pharmacology involves its active metabolites—hydroxythis compound, threohydrothis compound, and erythrohydrothis compound—which are present at substantially higher concentrations than the parent drug and contribute significantly to its overall effect. Furthermore, this compound's role as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) adds another layer of complexity to its therapeutic profile, particularly in the context of smoking cessation. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering a structured overview of the multifaceted actions of this compound.
Core Mechanism of Action: A Dual Reuptake Inhibitor
This compound is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). Unlike many other antidepressants, it has negligible effects on the serotonin (B10506) system.[1] The primary mechanism is believed to be the blockade of DAT and NET, leading to increased concentrations of dopamine and norepinephrine in the synaptic cleft. However, in vivo studies in humans have revealed that at typical clinical doses (around 300 mg/day), this compound and its metabolites occupy a relatively low percentage of the dopamine transporter, with a mean occupancy ranging from approximately 14% to 26%.[2] This has led to the hypothesis that other mechanisms, in addition to DAT and NET inhibition, play a crucial role in its clinical efficacy.
The Critical Role of Active Metabolites
This compound is extensively metabolized in the liver, primarily by the CYP2B6 enzyme, into three major active metabolites: hydroxythis compound, threohydrothis compound, and erythrohydrothis compound.[3] These metabolites are not only pharmacologically active but also circulate in the plasma at concentrations significantly higher than this compound itself.[4]
-
Hydroxythis compound , the major metabolite, is a more potent inhibitor of norepinephrine reuptake than this compound and is also a nicotinic acetylcholine receptor antagonist.[5][6]
-
Threohydrothis compound and Erythrohydrothis compound also contribute to the overall pharmacological activity, although their potencies at DAT and NET are generally lower than that of the parent compound and hydroxythis compound.
The sustained presence and activity of these metabolites are thought to be integral to the therapeutic effects of this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound and its major metabolites at key molecular targets. This quantitative data is essential for understanding the relative potencies and selectivity of these compounds.
Table 1: Binding Affinities (Ki) and IC50 Values for Dopamine and Norepinephrine Transporters
| Compound | Target | Species | Assay Type | Ki (µM) | IC50 (µM) | Reference(s) |
| This compound | DAT | Human | Radioligand Binding | 0.441 | - | [7] |
| DAT | Rat | Radioligand Binding | 0.821 | - | [7] | |
| DAT | Rat | Uptake Inhibition | - | 0.305 | [8] | |
| NET | Human | Radioligand Binding | 1.4 | - | [1] | |
| NET | Rat | Uptake Inhibition | - | 3.715 | [8] | |
| (2S,3S)-Hydroxythis compound | DAT | Human | Uptake Inhibition | - | >10 | [9] |
| NET | Human | Uptake Inhibition | - | 0.520 | [9] | |
| (2S,3R)-Hydroxythis compound | DAT | Human | Uptake Inhibition | - | >10 | [9] |
| NET | Human | Uptake Inhibition | - | >10 | [9] | |
| Racemic Hydroxythis compound | NET | Human | Uptake Inhibition | - | 1.7 | [9] |
| Threohydrothis compound | DAT | Rat | Uptake Inhibition | - | 47 | [10] |
| NET | Rat | Uptake Inhibition | - | - | [10] | |
| Erythrohydrothis compound | DAT | Rat | Uptake Inhibition | - | - | [10] |
| NET | Rat | Uptake Inhibition | - | - | [10] |
Table 2: Functional Inhibitory Concentrations (IC50) at Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | nAChR Subtype | Species | IC50 (µM) | Reference(s) |
| This compound | α4β2 | Human | 3.3 | [9] |
| α3β2 | Rat | 1.3 | [11] | |
| α4β2 | Rat | 8 | [11] | |
| α7 | Rat | 54 | [12] | |
| α2β2 | - | 1.8 | [1] | |
| Muscle-type (resting state) | Mouse | 0.40 | [13] | |
| Muscle-type (open state) | Mouse | 10.5 | [13] | |
| (2S,3S)-Hydroxythis compound | α4β2 | Human | 3.3 | [9] |
Secondary Mechanism: Nicotinic Acetylcholine Receptor Antagonism
This compound and its metabolites act as non-competitive antagonists at several subtypes of nicotinic acetylcholine receptors (nAChRs).[14] This action is particularly relevant to its efficacy as a smoking cessation aid, as it is thought to reduce the rewarding effects of nicotine (B1678760) and alleviate withdrawal symptoms. The antagonism is non-competitive, meaning this compound does not directly compete with acetylcholine for its binding site but rather binds to a different site on the receptor to inhibit its function.[14]
Other Potential Mechanisms
Vesicular Monoamine Transporter 2 (VMAT2)
Some evidence suggests that this compound may interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles for release.[15] this compound has been shown to increase vesicular dopamine uptake, an effect that is dependent on dopamine D2 receptor activation.[15] This action could potentially enhance the amount of dopamine available for release, although the clinical significance of this finding is still under investigation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for DAT and NET
This protocol outlines a method to determine the binding affinity (Ki) of this compound and its metabolites for the dopamine and norepinephrine transporters.
Objective: To quantify the affinity of test compounds for DAT and NET using a competitive radioligand binding assay.
Materials:
-
Tissue Source: Rat striatal or cortical synaptosomes, or cell lines stably expressing human DAT or NET (e.g., HEK293 cells).
-
Radioligand: [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET.
-
Test Compounds: this compound, hydroxythis compound, threohydrothis compound, erythrohydrothis compound.
-
Non-specific Binding Control: Cocaine (for DAT) or desipramine (B1205290) (for NET) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Competition Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
In Vivo Microdialysis
This protocol describes a method to measure changes in extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following this compound administration.
Objective: To determine the effect of this compound on extracellular neurotransmitter concentrations in specific brain regions.
Materials:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdrill.
-
Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane (e.g., 2-4 mm length).
-
Perfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Artificial Cerebrospinal Fluid (aCSF): Containing physiological concentrations of ions (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂), buffered to pH 7.4.
-
Fraction Collector: Refrigerated to prevent neurotransmitter degradation.
-
HPLC with Electrochemical Detection (HPLC-ED): For quantifying dopamine and norepinephrine.
-
This compound solution for injection (i.p. or s.c.).
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Place the rat in a freely moving behavior chamber.
-
Connect the microdialysis probe to the perfusion pump and begin perfusing with aCSF at a slow, constant rate (e.g., 1 µL/min).
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) every 10-20 minutes for at least one hour.
-
Administer this compound (e.g., 10-40 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
-
-
Data Analysis:
-
Calculate the concentration of each neurotransmitter in each sample.
-
Express the post-injection concentrations as a percentage of the average baseline concentration.
-
Plot the percent change in neurotransmitter concentration over time.
-
Workflow Diagram:
Caption: Workflow for In Vivo Microdialysis Experiment.
Whole-Cell Patch-Clamp Electrophysiology for nAChR Antagonism
This protocol details a method to assess the inhibitory effect of this compound on nAChR function in cultured cells or brain slices.
Objective: To characterize the antagonistic properties of this compound at specific nAChR subtypes using electrophysiological recordings.
Materials:
-
Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the nAChR subtype of interest, or acute brain slices containing neurons that endogenously express the receptor.
-
Recording Setup: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system.
-
Glass Pipettes: Borosilicate glass pulled to a resistance of 3-7 MΩ.
-
Internal Pipette Solution: (in mM) 140 KCl, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.3.
-
External Solution: (in mM) 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Agonist: Acetylcholine (ACh) or nicotine.
-
Test Compound: this compound.
-
Drug Application System: A rapid perfusion system to apply agonist and antagonist solutions.
Procedure:
-
Cell Preparation and Patching:
-
Place the coverslip with cultured cells or the brain slice in the recording chamber and perfuse with external solution.
-
Under visual guidance, approach a target cell with a glass pipette filled with internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached mode).
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Electrophysiological Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
Establish a stable baseline recording.
-
Apply a brief pulse of the nAChR agonist (e.g., 100 µM ACh for 1-2 seconds) and record the inward current.
-
Wash out the agonist and allow the current to return to baseline.
-
-
Antagonist Application:
-
Pre-apply this compound at a specific concentration for a defined period (e.g., 1-2 minutes).
-
In the continued presence of this compound, co-apply the agonist and record the resulting current.
-
Repeat this for a range of this compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of each concentration of this compound.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationship Diagram:
Caption: Logical flow of a whole-cell patch-clamp experiment.
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key signaling pathways and molecular interactions of this compound.
Diagram 1: this compound's Action at the Dopaminergic Synapse
Caption: this compound's inhibition of DAT and potential effect on VMAT2.
Diagram 2: this compound's Antagonism at a Nicotinic Acetylcholine Receptor
Caption: Non-competitive antagonism of nAChRs by this compound.
Conclusion
The mechanism of action of this compound is multifaceted and not yet fully elucidated. While its role as a norepinephrine-dopamine reuptake inhibitor is well-established, the low in vivo occupancy of the dopamine transporter at clinical doses suggests that this is not the complete picture. The significant contribution of its active metabolites and its antagonism of nicotinic acetylcholine receptors are crucial components of its overall pharmacological profile. The potential modulation of VMAT2 presents another avenue for future research. A comprehensive understanding of these interconnected mechanisms is vital for the rational design of new therapeutics and for optimizing the clinical use of this compound. This technical guide provides a consolidated resource of the current knowledge, intended to facilitate further investigation into this unique and clinically important molecule.
References
- 1. This compound occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (±)-2-(N-tert-Butylamino)-3′-[125I]-iodo-4′-azidopropiophenone: a dopamine transporter and nicotinic acetylcholine receptor photoaffinity ligand based on this compound (Wellbutrin, Zyban) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricardinis.pt [ricardinis.pt]
- 4. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective effects of hydroxy metabolites of this compound on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to this compound in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of this compound with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound increases striatal vesicular monoamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute effects of this compound on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Bupropion and its Pharmacologically Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061) is an atypical antidepressant and smoking cessation aid with a unique neuropharmacological profile. Its clinical efficacy is attributed not only to the parent drug but also, to a significant extent, to its three principal, pharmacologically active metabolites: hydroxythis compound (B195616), threohydrothis compound, and erythrohydrothis compound. This technical guide provides a comprehensive overview of the core pharmacology of this compound and its metabolites, focusing on their mechanism of action, metabolic pathways, pharmacokinetic properties, and analytical quantification. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development in this area.
Introduction
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) and a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Unlike many other antidepressants, it has minimal effects on the serotonin (B10506) system.[3] this compound undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2B6 to form hydroxythis compound, and by carbonyl reductases to form threohydrothis compound and erythrohydrothis compound.[4][5] These metabolites are not only present in the plasma at concentrations often exceeding that of the parent drug but also contribute significantly to its overall pharmacological activity.[6] Understanding the distinct and combined actions of this compound and its metabolites is crucial for a complete picture of its therapeutic effects and for the development of novel therapeutics.
Mechanism of Action
The primary mechanism of action of this compound and its active metabolites involves the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[7] Additionally, this compound and its metabolites act as non-competitive antagonists at various nAChR subtypes, which is thought to contribute to its efficacy as a smoking cessation aid.[8][9]
Dopamine and Norepinephrine Reuptake Inhibition
This compound and its metabolites bind to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft. The binding affinities of this compound and its major metabolites for these transporters are summarized in Table 1. Notably, the S,S-enantiomer of hydroxythis compound is a particularly potent inhibitor of both DAT and NET.[10]
Table 1: Binding Affinities (Ki) and Inhibition of Uptake (IC50) of this compound and its Metabolites at Dopamine and Norepinephrine Transporters.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Species/Assay Condition |
| This compound (racemic) | DAT | 371.54 | 305 | Rat / [3H]WIN 35,428 binding |
| NET | 3715 | Rat brain synaptosomes | ||
| Hydroxythis compound (racemic) | DAT | 1700 | Mouse striatal synaptosomes | |
| NET | ||||
| (S,S)-Hydroxythis compound | DAT | 630 | HEK293 cells | |
| NET | 241 | HEK293 cells | ||
| (R,R)-Hydroxythis compound | DAT | >10000 | HEK293 cells | |
| NET | >10000 | HEK293 cells | ||
| Threohydrothis compound | DAT | Less potent than this compound | ||
| NET | Less potent than this compound | |||
| Erythrohydrothis compound | DAT | Less potent than this compound | ||
| NET | Less potent than this compound |
Data compiled from multiple sources.[10][11][12] Note: Quantitative Ki or IC50 values for threohydrothis compound and erythrohydrothis compound at DAT and NET are not consistently reported in the literature, but they are generally considered to be less potent than this compound and hydroxythis compound.
Nicotinic Acetylcholine Receptor Antagonism
This compound and its metabolites act as non-competitive antagonists of nAChRs. This action is thought to contribute to its effectiveness in smoking cessation by reducing the reinforcing effects of nicotine.[7] this compound binds to a site within the ion channel of the nAChR, thereby blocking ion flow.[8]
Metabolism and Pharmacokinetics
This compound is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged.[13] The primary metabolic pathways are hydroxylation and reduction.
Pharmacokinetic Parameters
The pharmacokinetic profiles of this compound and its active metabolites are characterized by relatively long half-lives, contributing to their sustained therapeutic effects. The plasma concentrations of the metabolites, particularly hydroxythis compound, are often substantially higher than those of this compound itself.[6]
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolites in Healthy Adults (Single Dose Administration).
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Half-life (t1/2) (h) |
| This compound | 143 ± 39 | 2.88 ± 0.49 | 1161 ± 292 | 18 ± 3 |
| Hydroxythis compound | ~4-7 times this compound Cmax | ~6 | ~10 times this compound AUC | ~20 |
| Threohydrothis compound | ~5 times this compound Cmax | ~8 | ~5 times this compound AUC | ~37 |
| Erythrohydrothis compound | Similar to this compound Cmax | ~8 | Similar to this compound AUC | ~33 |
Data are presented as mean ± SD where available and are compiled from multiple studies.[10] Values for metabolites are approximate relative to this compound and can vary significantly between individuals.
Experimental Protocols
Quantification of this compound and Metabolites by HPLC
Objective: To determine the concentrations of this compound and its major metabolites in plasma samples.
Methodology:
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., a structural analog of this compound).
-
Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 50 mM, pH 6.0) at a specific ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve.
-
In Vitro Dopamine/Norepinephrine Transporter Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of test compounds on DAT and NET.
Methodology:
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET) (e.g., HEK293 cells).
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Initiate uptake by adding a mixture of [3H]dopamine or [3H]norepinephrine and a non-radiolabeled neurotransmitter to a final concentration near the Km of the transporter.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
In Vitro Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for nAChRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in the nAChR subtype of interest (e.g., rat brain cortex for α4β2, or a cell line expressing the specific subtype).
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]epibatidine) and various concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC50 value from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound's clinical utility is derived from a complex interplay between the parent drug and its pharmacologically active metabolites. Hydroxythis compound, threohydrothis compound, and erythrohydrothis compound each contribute to the overall therapeutic effect through their actions on the dopamine and norepinephrine transporters and nicotinic acetylcholine receptors. A thorough understanding of the individual contributions of these metabolites is essential for optimizing therapeutic strategies and for the development of new medications with improved efficacy and side-effect profiles. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate pharmacology of this compound and its metabolites.
References
- 1. A Review of the Neuropharmacology of this compound, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. droracle.ai [droracle.ai]
- 4. Metabolism of this compound by carbonyl reductases in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of this compound by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 8. Thieme E-Journals - Journal of Pediatric Biochemistry / Abstract [thieme-connect.com]
- 9. scholars.okstate.edu [scholars.okstate.edu]
- 10. ricardinis.pt [ricardinis.pt]
- 11. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Prediction of Drug-Drug Interactions with this compound and Its Metabolites as CYP2D6 Inhibitors Using a Physiologically-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoselective Metabolism of Bupropion: A Technical Guide
<
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, is administered clinically as a racemic mixture of (S)- and (R)-enantiomers.[1][2][3] Its metabolism is a complex and highly stereoselective process, yielding several pharmacologically active metabolites that significantly contribute to the drug's overall therapeutic and side-effect profile.[4][5][6] This technical guide provides a comprehensive overview of the stereoselective metabolism of this compound, focusing on the enzymatic pathways, pharmacokinetic disparities, and the experimental methodologies used for their characterization. The primary metabolic routes involve hydroxylation, predominantly mediated by Cytochrome P450 2B6 (CYP2B6), and reduction by carbonyl reductases.[1][7][8][9] Profound differences in the rates of metabolism between the (S)- and (R)-enantiomers lead to significant variations in the plasma concentrations of the parent drug and its active metabolites, a critical consideration for drug development and clinical application.
Introduction: The Chirality of this compound
This compound possesses a single chiral center, and is therefore marketed as a 50:50 mixture of its (S)- and (R)-enantiomers.[2][3] The stereochemistry of the parent compound profoundly influences its interaction with metabolic enzymes and its resulting pharmacokinetic and pharmacodynamic properties. The metabolic processes not only clear the drug but also bioactivate it, forming metabolites that are often more abundant in systemic circulation than the parent compound and possess significant pharmacological activity.[1][4][10] Understanding the stereoselectivity of these metabolic pathways is crucial for interpreting clinical outcomes, predicting drug-drug interactions (DDIs), and guiding the development of potentially improved, enantiomerically pure therapeutic agents.
Stereoselective Metabolic Pathways
This compound is extensively metabolized through two primary pathways: oxidation (hydroxylation) and reduction.[1][11] These pathways exhibit significant stereoselectivity, favoring the metabolism of one enantiomer over the other and producing a complex mixture of stereoisomeric metabolites.
Oxidative Metabolism: Hydroxylation
The principal oxidative pathway is the hydroxylation of the tert-butyl group, a reaction catalyzed almost exclusively by the polymorphic enzyme CYP2B6.[1][8][12][13] This reaction converts this compound into hydroxythis compound (B195616). Since this process introduces a new chiral center, four diastereomeric metabolites are theoretically possible. However, due to steric hindrance, only (S,S)-hydroxythis compound and (R,R)-hydroxythis compound are formed in detectable amounts in human plasma.[1]
-
(S)-Bupropion is preferentially hydroxylated to (S,S)-Hydroxythis compound .
-
(R)-Bupropion is hydroxylated to (R,R)-Hydroxythis compound .
In vitro studies using recombinant CYP2B6 and human liver microsomes (HLMs) have demonstrated that the formation of (S,S)-hydroxythis compound occurs at a significantly higher rate than that of (R,R)-hydroxythis compound.[1] Specifically, the rate of (S)-bupropion hydroxylation is approximately 3-fold greater by recombinant CYP2B6 and 1.5-fold greater in HLMs compared to (R)-bupropion.[1] This suggests that CYP2B6 has a higher affinity and/or catalytic efficiency for the (S)-enantiomer.
While CYP2B6 is the primary enzyme for hydroxylation, recent studies have shown that CYP2C19 also contributes to this compound metabolism through alternative hydroxylation pathways, particularly at lower substrate concentrations.[14]
Reductive Metabolism
The keto group of this compound is subject to reduction by cytosolic carbonyl reductases, forming the amino alcohol metabolites threohydrothis compound and erythrohydrothis compound.[1][7][9] This pathway is also stereoselective. For instance, studies have shown that threohydrothis compound is a major metabolite, accounting for a significant percentage of the clearance of both R- and S-bupropion.[5]
The major reductive metabolites are:
-
Threohydrothis compound
-
Erythrohydrothis compound
These metabolites are also chiral and contribute to the overall pharmacological activity of the drug.
Secondary Metabolism: Glucuronidation
The primary metabolites of this compound undergo further Phase II metabolism, primarily through glucuronidation, which is also a stereoselective process.[15] UDP-glucuronosyl transferase (UGT) enzymes, such as UGT2B7 and UGT1A9, are responsible for conjugating glucuronic acid to the metabolites, facilitating their renal excretion.[7][15] For example, UGT2B7 stereoselectively catalyzes the formation of glucuronides of hydroxythis compound.[15]
Visualizing the Metabolic Fate of this compound Enantiomers
The following diagram illustrates the primary stereoselective metabolic pathways of this compound.
Caption: Stereoselective metabolic pathways of this compound enantiomers.
Quantitative Analysis of Stereoselective Metabolism
The stereoselectivity of this compound metabolism is evident in the distinct pharmacokinetic profiles of its enantiomers and metabolites. In vivo, despite (S)-bupropion being metabolized more rapidly by CYP2B6, plasma concentrations of (R)-bupropion are typically higher than (S)-bupropion.[1] Furthermore, the plasma exposure (AUC) of (R,R)-hydroxythis compound is dramatically higher—up to 65-fold—than that of (S,S)-hydroxythis compound following administration of the racemate.[1][16] This apparent contradiction is not fully explained by the formation rates alone and likely involves stereoselective differences in further metabolism, distribution, and elimination of the hydroxythis compound enantiomers.[15]
Table 1: In Vitro Enzyme Kinetics of this compound Hydroxylation by Recombinant CYP2B6[1]
| Metabolite Formed | Vmax (pmol/min/pmol CYP2B6) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μl/min/pmol CYP2B6) |
| (S,S)-Hydroxythis compound | 22.0 ± 0.2 | 34 ± 1 | 0.65 |
| (R,R)-Hydroxythis compound | 9.3 ± 0.2 | 46 ± 3 | 0.21 |
Data presented as mean ± standard error. The intrinsic clearance for the formation of (S,S)-hydroxythis compound is over 3-fold higher than for (R,R)-hydroxythis compound, highlighting the stereopreference of CYP2B6.
Table 2: Representative Pharmacokinetic Parameters of this compound and Metabolites[17]
| Compound | Elimination Half-life (t½) (hours) |
| This compound | 9.8 |
| Hydroxythis compound | 22.2 |
| Threohydrothis compound | 19.8 |
| Erythrohydrothis compound | 26.8 |
These values represent the metabolites from racemic this compound administration. The metabolites have significantly longer half-lives than the parent drug, leading to their accumulation and substantial contribution to the overall pharmacological effect.
Experimental Protocols
Characterizing the stereoselective metabolism of this compound requires specialized in vitro and in vivo experimental designs coupled with chiral analytical techniques.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This is a standard method to study Phase I metabolism and determine enzyme kinetics.
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of hydroxythis compound enantiomers from racemic this compound.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Racemic this compound hydrochloride
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., deuterated hydroxythis compound)
-
LC-MS/MS system with a chiral column
Procedure:
-
Reagent Preparation: Prepare a stock solution of racemic this compound and create serial dilutions to achieve a range of final concentrations (e.g., 0.5 µM to 500 µM).[17]
-
Incubation Setup: In a 96-well plate, combine HLMs (e.g., 0.1 mg/mL final concentration), potassium phosphate buffer, and MgCl₂.[18] Add the various concentrations of this compound substrate.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[17][19]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[17][19]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes) that is within the linear range of metabolite formation.[17][18]
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.[17][18]
-
Sample Processing: Centrifuge the plate (e.g., at 10,000 x g for 10 minutes) to precipitate proteins.[18]
-
Analysis: Transfer the supernatant to an analysis plate and quantify the concentrations of (S,S)- and (R,R)-hydroxythis compound using a validated chiral LC-MS/MS method.[15][19][20]
-
Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Visualizing the In Vitro Experimental Workflow
The following diagram outlines the typical workflow for an in vitro metabolism study.
Caption: General experimental workflow for in vitro metabolism studies.
Conclusion and Implications
The metabolism of this compound is a prime example of stereoselectivity in pharmacokinetics. The preferential and faster hydroxylation of (S)-bupropion by CYP2B6, combined with the complex disposition of its active metabolites, results in a unique in vivo profile where the less rapidly formed (R,R)-hydroxythis compound metabolite predominates in plasma. This intricate metabolic landscape has significant implications for drug development and clinical practice. The high interindividual variability in CYP2B6 activity, due to genetic polymorphisms, can lead to substantial differences in this compound metabolism and clinical response.[4][9] Furthermore, the potential for drug-drug interactions via inhibition or induction of CYP2B6 is a critical consideration.[12][21] A thorough understanding of these stereoselective pathways, achieved through the rigorous experimental methods detailed herein, is essential for optimizing this compound therapy and for the rational design of future neuropsychiatric drugs.
References
- 1. Stereoselective Metabolism of this compound by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chirality and neuropsychiatric drugs: an update on stereoselective disposition and clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective this compound Hydroxylation by Cytochrome P450 CYP2B6 and Cytochrome P450 Oxidoreductase Genetic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Metabolism of this compound to OH-bupropion, Threohydrothis compound, Erythrohydrothis compound, and 4′-OH-bupropion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of CYP2B6 genetic variants on plasma and urine concentrations of this compound and metabolites at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound and Its Pharmacologically Active Metabolites in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. CYP2B6 mediates the in vitro hydroxylation of this compound: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. The in vitro metabolism of this compound revisited: concentration dependent involvement of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective Glucuronidation of this compound Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. In vitro to in vivo extrapolation of the complex drug-drug interaction of this compound and its metabolites with CYP2D6; simultaneous reversible inhibition and CYP2D6 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereoselective method to quantify this compound and its three major metabolites, hydroxythis compound, erythro-dihydrothis compound, and threo-dihydrothis compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Physiologically Based Pharmacokinetic Modeling of this compound and Its Metabolites in a CYP2B6 Drug-Drug-Gene Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Bupropion's Dual Inhibition of Dopamine and Norepinephrine Reuptake
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects primarily through the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This technical guide provides a comprehensive overview of the pharmacodynamic properties of this compound and its principal active metabolites, focusing on their interactions with DAT and NET. We will delve into the quantitative data derived from in vitro and in vivo studies, detail the experimental protocols used to elucidate these interactions, and present visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound is a unique antidepressant classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs), this compound's mechanism of action does not significantly involve the serotonergic system.[3] This distinct pharmacological profile contributes to its different side-effect profile, notably a lower incidence of sexual dysfunction, weight gain, and sedation.[1][3] The therapeutic efficacy of this compound in major depressive disorder, seasonal affective disorder, and nicotine (B1678760) dependence is attributed to its modulation of dopaminergic and noradrenergic neurotransmission.[2][4][5] Understanding the precise nature of its interaction with DAT and NET is crucial for optimizing its clinical use and for the development of novel therapeutics targeting these transporters.
Quantitative Pharmacology of this compound and its Metabolites
The affinity and potency of this compound and its major active metabolites—hydroxythis compound, threohydrothis compound, and erythrohydrothis compound—for DAT and NET have been characterized in numerous studies.[1] These parameters are typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
In Vitro Binding Affinities (Ki) and Reuptake Inhibition (IC50)
The following tables summarize the quantitative data for this compound and its metabolites at human and rat dopamine and norepinephrine transporters.
| Compound | Transporter | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| This compound | DAT | Human | - | 441 | |
| DAT | Rat | 821.4 | 305 | [6] | |
| NET | Human | - | - | ||
| NET | Rat | 1400 | 3715 | [6][7] | |
| Hydroxythis compound | DAT | - | - | - | |
| NET | - | - | - | ||
| Threohydrothis compound | DAT | - | - | - | |
| NET | - | - | - | ||
| Erythrohydrothis compound | DAT | - | - | - | |
| NET | - | - | - |
In Vivo Transporter Occupancy
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies have been employed to measure the in vivo occupancy of DAT by this compound in the human brain. These studies provide valuable insights into the clinical relevance of its DAT inhibition.
| Study Type | Dosage | Brain Region | DAT Occupancy (%) | Reference(s) |
| PET | 150 mg SR b.i.d. | Striatum | 26.0 (SD = 8.3) | [3][8][9] |
| SPECT | 150 mg SR b.i.d. | Striatum | 25.4 (SD = 20.9) | [3] |
| PET | Not specified | Striatum | 14 | [3][10] |
| SPECT | Not specified | Striatum | 20.84 | [11] |
Notably, data on the in vivo occupancy of the norepinephrine transporter (NET) by this compound and its metabolites is currently lacking.[1]
Core Experimental Protocols
The quantitative data presented above are derived from a variety of sophisticated experimental techniques. This section details the methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor or transporter.[12][13]
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for DAT and NET.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the human or rat DAT or NET, or from brain tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or its metabolites).[14]
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[12]
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Reuptake Inhibition Assays
These assays measure the functional ability of a compound to block the reuptake of neurotransmitters into cells or synaptosomes.
Objective: To determine the potency (IC50) of this compound and its metabolites in inhibiting dopamine and norepinephrine reuptake.
Methodology:
-
Cell/Synaptosome Preparation: Assays are performed using cells stably expressing the transporter of interest (e.g., HEK293 cells) or with synaptosomes prepared from specific brain regions (e.g., rat striatum for DAT).[6][15]
-
Incubation: The cells or synaptosomes are incubated with varying concentrations of the test compound.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate the uptake process.
-
Termination and Lysis: After a defined period, the uptake is terminated, and the cells or synaptosomes are lysed to release the internalized radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity within the cells or synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC50) is calculated.
In Vivo Microdialysis
Microdialysis is a technique used to measure the concentrations of extracellular substances in the living brain.[16][17][18]
Objective: To assess the effect of this compound administration on extracellular levels of dopamine and norepinephrine in specific brain regions.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized or freely moving animal.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Dialysate Collection: Small molecules, including neurotransmitters, diffuse across the semipermeable membrane of the probe into the perfusion fluid (dialysate), which is collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Neurotransmitter Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT)
These non-invasive imaging techniques allow for the in vivo quantification of transporter occupancy in the human brain.[8][11]
Objective: To determine the percentage of DAT occupied by this compound and its metabolites at clinically relevant doses.
Methodology:
-
Radiotracer Administration: A radiolabeled ligand that specifically binds to the transporter of interest (e.g., [¹¹C]β-CIT-FE or [⁹⁹mTc]TRODAT-1 for DAT) is administered intravenously.[8][11]
-
Image Acquisition: The distribution of the radiotracer in the brain is measured using a PET or SPECT scanner. A baseline scan is performed before this compound treatment.
-
This compound Treatment: The subject is treated with this compound until steady-state plasma concentrations are achieved.
-
Post-Treatment Scan: A second scan is performed while the subject is on this compound.
-
Data Analysis: The binding potential of the radiotracer is calculated for both the baseline and post-treatment scans. The percentage of transporter occupancy is then determined by the reduction in radiotracer binding potential after this compound treatment.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of this compound Action at the Synapse.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Microdialysis Workflow.
Discussion and Conclusion
The collective evidence from preclinical and clinical studies firmly establishes this compound as a dual inhibitor of dopamine and norepinephrine reuptake.[3] In vitro studies demonstrate its direct interaction with both DAT and NET, although its potency is generally considered to be modest.[6] In vivo human imaging studies have consistently shown low to moderate occupancy of the dopamine transporter at therapeutic doses.[3][8][10][11] This relatively low DAT occupancy has led to some debate about the primary driver of its clinical effects, with some suggesting that its noradrenergic activity or the actions of its active metabolites may play a more significant role.[1]
The lack of in vivo NET occupancy data is a critical knowledge gap that warrants further investigation. Future research should also aim to provide a more complete quantitative profile of this compound's major metabolites at both DAT and NET. A deeper understanding of the intricate interplay between the parent drug and its metabolites at these two key transporters will be instrumental in refining our understanding of this compound's therapeutic mechanism and in guiding the development of next-generation NDRIs with improved efficacy and tolerability profiles.
This technical guide has synthesized the current knowledge on this compound's effects on dopamine and norepinephrine reuptake, providing a detailed resource for the scientific community. The presented data, protocols, and visualizations offer a solid foundation for further research in this important area of psychopharmacology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Review of the Neuropharmacology of this compound, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 8. In vivo activity of this compound at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and the dopamine transporter [biopsychiatry.com]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine transporter availability in medication free and in this compound treated depression: a 99mTc-TRODAT-1 SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute effects of this compound on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis. (1989) | George G. Nomikos | 137 Citations [scispace.com]
- 17. Acute effect of the anti-addiction drug this compound on extracellular dopamine concentrations in the human striatum: An [11C]raclopride PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Bupropion as a Non-Competitive Inhibitor of Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), a widely prescribed antidepressant and smoking cessation aid, exerts a multifaceted pharmacological action. Beyond its well-established role as a norepinephrine-dopamine reuptake inhibitor, this compound functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] This technical guide provides an in-depth exploration of the molecular interactions, quantitative pharmacology, and experimental methodologies used to characterize this compound's activity at nAChRs. Detailed protocols for key experimental techniques are provided, along with a comprehensive summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuropharmacology, medicinal chemistry, and drug development.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[3][4] Their dysregulation is implicated in a range of neurological disorders, including nicotine (B1678760) addiction. This compound's efficacy as a smoking cessation therapy is, in part, attributed to its ability to antagonize nAChRs, thereby mitigating the reinforcing effects of nicotine and alleviating withdrawal symptoms.[2][5]
This compound's interaction with nAChRs is characterized as non-competitive, meaning it does not directly compete with acetylcholine for the agonist binding site.[4][6] Instead, it is thought to bind within the ion channel pore or at an allosteric site, thereby inhibiting ion flux.[1][7] This inhibitory action is complex, with this compound exhibiting selectivity for different nAChR subtypes and its effects being dependent on the conformational state of the receptor.[4][8]
Quantitative Pharmacology of this compound at nAChRs
The inhibitory potency of this compound has been quantified across various nAChR subtypes using different experimental paradigms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
Table 1: IC50 Values of this compound for nAChR Subtypes
| nAChR Subtype | Cell Type/System | Agonist | Experimental Method | IC50 (µM) | Reference(s) |
| α3β2 | Xenopus oocytes | Acetylcholine | Two-Electrode Voltage Clamp | 1.3 | [9] |
| α4β2 | Xenopus oocytes | Acetylcholine | Two-Electrode Voltage Clamp | 8 - 12 | [4][9][10] |
| α7 | Xenopus oocytes | Acetylcholine | Two-Electrode Voltage Clamp | 54 - 60 | [4][11] |
| α3β4 | Human clonal cells | Nicotine | ⁸⁶Rb⁺ Efflux Assay | 1.8 - 11 | [10][11] |
| Muscle-type (α1β1γδ) | TE671 cells | Epibatidine | Ca²⁺ Influx Assay | 20.5 | [12] |
| Muscle-type (adult) | HEK-293 cells | Acetylcholine | Patch-Clamp | 0.4 (resting state) | [8][12] |
| Torpedo | Xenopus oocytes | Acetylcholine | Two-Electrode Voltage Clamp | 0.3 | [8] |
Table 2: Ki Values of this compound for nAChR Subtypes
| nAChR Subtype | Radioligand | Receptor State | Ki (µM) | Reference(s) |
| α7 | [³H]imipramine | - | 63 | [11] |
| Torpedo | [³H]TCP | Desensitized (Carbamylcholine-bound) | 1.2 | [8] |
| Torpedo | [³H]TCP | Resting (α-bungarotoxin-bound) | 3.6 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the non-competitive inhibition of nAChRs by this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental for studying the function of ion channels expressed in a heterologous system.
Objective: To measure the inhibitory effect of this compound on agonist-evoked currents in nAChR-expressing Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., Acetylcholine in recording solution)
-
This compound solutions of varying concentrations
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (filled with 3 M KCl)
Procedure:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by incubation in collagenase solution.
-
cRNA Injection: Inject the cRNA encoding the desired nAChR subunits into the cytoplasm of stage V-VI oocytes. Incubate the oocytes for 2-7 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -50 mV to -70 mV.[12]
-
Apply the agonist solution to elicit an inward current mediated by the expressed nAChRs.
-
To determine the IC50, co-apply the agonist with increasing concentrations of this compound and measure the resulting current inhibition.
-
Wash the oocyte with recording solution between applications to ensure full recovery of the response.
-
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Patch-Clamp Electrophysiology
Patch-clamp allows for the detailed study of single-channel or whole-cell currents in mammalian cells expressing nAChRs.
Objective: To characterize the mechanism of this compound's blockade of nAChR channels.
Materials:
-
Mammalian cell line (e.g., HEK293) stably or transiently expressing the nAChR subtype of interest.
-
Cell culture reagents.
-
External solution (e.g., 150 mM NaCl, 5.6 mM KCl, 1.8 mM CaCl₂, 5 mM MgCl₂, 10 mM HEPES, pH 7.3).
-
Internal (pipette) solution (e.g., 140 mM KCl, 5 mM EGTA, 5 mM MgCl₂, 10 mM HEPES, pH 7.3).[9]
-
Agonist and this compound solutions.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Culture: Culture the cells expressing the nAChR of interest on glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber perfused with external solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (gigaseal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the agonist to evoke nAChR-mediated currents.
-
To study state-dependent inhibition, this compound can be pre-applied before the agonist (to study interaction with the resting state) or co-applied with the agonist (to study interaction with the open/desensitized states).[12]
-
-
Data Analysis: Analyze the changes in current amplitude, decay kinetics, and single-channel properties in the presence of this compound to elucidate its mechanism of action (e.g., open-channel block, promotion of desensitization).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to nAChRs.
Objective: To quantify the affinity of this compound for the nAChR binding site.
Materials:
-
Cell membranes or brain tissue homogenates expressing the nAChR of interest.
-
Radiolabeled ligand (e.g., [³H]TCP, [³H]imipramine).[12]
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold binding buffer).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.[12]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Influx Assay
This cell-based assay measures the functional consequence of nAChR activation and its inhibition by this compound.
Objective: To measure the inhibition of agonist-induced calcium influx by this compound.
Materials:
-
Cells expressing the nAChR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist and this compound solutions.
-
Fluorescent plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Assay:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and pre-incubate for a short period.
-
Add the agonist to stimulate nAChR-mediated calcium influx.
-
Measure the change in fluorescence intensity over time using a fluorescent plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration and determine the IC50 value.
Visualizations
Signaling Pathways
Activation of nAChRs initiates several downstream signaling cascades. This compound, by inhibiting the initial ion flux, can modulate these pathways.
Caption: Simplified signaling pathway of nAChR activation and its inhibition by this compound.
Experimental Workflow for Characterizing a Non-Competitive Inhibitor
The following diagram outlines a typical workflow for the characterization of a novel non-competitive inhibitor of nAChRs.
Caption: Logical workflow for the characterization of a non-competitive nAChR inhibitor.
Conclusion
This compound's activity as a non-competitive inhibitor of nAChRs is a critical component of its therapeutic efficacy, particularly in smoking cessation.[2][5] Understanding the nuances of its interaction with different nAChR subtypes and the experimental methodologies to probe these interactions is paramount for the development of novel therapeutics targeting the cholinergic system. This guide provides a comprehensive overview of the current knowledge and practical protocols to facilitate further research in this important area of neuropharmacology. The presented data and workflows offer a foundational framework for scientists and researchers aiming to investigate the intricate mechanisms of nAChR modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to this compound in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Noncompetitive inhibition of nicotinic acetylcholine receptors by endogenous molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the this compound Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-induced inhibition of α7 nicotinic acetylcholine receptors expressed in heterologous cells and neurons from dorsal raphe nucleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of this compound with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
Novel Therapeutic Applications of Bupropion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine (B1216132) receptor antagonist, is well-established for the treatment of depression and as an aid for smoking cessation.[1] However, a growing body of preclinical and clinical evidence points towards a much broader therapeutic potential for this aminoketone derivative. This technical guide provides an in-depth overview of the emerging applications of this compound, focusing on its novel mechanisms of action in inflammatory disorders, neurodegenerative diseases, weight management, attention-deficit/hyperactivity disorder (ADHD), post-traumatic stress disorder (PTSD), and substance use disorders. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways and workflows are presented to facilitate further research and drug development in these promising new therapeutic areas.
Introduction: Beyond Depression and Smoking Cessation
Initially approved for medical use in the United States in 1985, this compound's unique pharmacological profile sets it apart from typical antidepressants.[1] It primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), with weaker effects on dopamine (B1211576) reuptake.[1] Furthermore, this compound and its metabolites act as noncompetitive antagonists of several nicotinic acetylcholine receptors (nAChRs).[2][3] This dual mechanism of action is thought to underlie its established efficacy and contribute to its emerging therapeutic applications. Recent research has delved into its immunomodulatory, neuroprotective, and appetite-regulating properties, suggesting its potential for repurposing in a variety of conditions.
Anti-Inflammatory and Immunomodulatory Effects
Preclinical studies have demonstrated this compound's ability to modulate the inflammatory response by reducing the production of pro-inflammatory cytokines and promoting anti-inflammatory mediators. This suggests its potential in treating inflammatory conditions such as inflammatory bowel disease and psoriasis, although clinical evidence is still limited.[1][4]
Mechanism of Action: Cytokine Modulation
This compound has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine interleukin-10 (IL-10).[5][6][7][8] One proposed mechanism for TNF-α suppression involves the this compound-mediated increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn inhibits TNF-α synthesis.[4][6][9] This effect appears to be mediated through signaling at beta-adrenoreceptors and D1 dopamine receptors.[6][9]
Signaling Pathway: this compound-Mediated Anti-Inflammatory Cascade
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. Naltrexone-Bupropion for Methamphetamine Use Disorder (NABU) | NCCRED [nccred.org.au]
- 3. This compound Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the this compound Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of this compound with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.cureus.com [assets.cureus.com]
- 8. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to this compound in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new chapter opens in anti-inflammatory treatments: the antidepressant this compound lowers production of tumor necrosis factor-alpha and interferon-gamma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomeric Dichotomy of Bupropion: A Technical Guide to Stereoselective Pharmacology
For Immediate Release
RALEIGH, NC – This technical guide provides an in-depth analysis of the pharmacological distinctions between the enantiomers of bupropion (B1668061), a widely prescribed atypical antidepressant and smoking cessation aid. While administered as a racemic mixture, the therapeutic and metabolic profiles of this compound are governed by complex stereoselectivity. This document, intended for researchers, scientists, and drug development professionals, elucidates these differences through quantitative data, detailed experimental protocols, and pathway visualizations.
Executive Summary
This compound is a chiral molecule existing as S-(-)-bupropion and R-(+)-bupropion. While early research into the direct inhibitory effects of the parent enantiomers on monoamine transporters revealed minimal differences, the primary pharmacological divergence arises from their stereoselective metabolism. The body preferentially metabolizes the enantiomers into distinct, pharmacologically active molecules with significantly different potencies at the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). The metabolite (2S,3S)-hydroxythis compound, derived from S-(-)-bupropion, is a considerably more potent inhibitor of both dopamine and norepinephrine reuptake compared to other metabolites and the parent drug itself.[1][2] This document synthesizes the available data to present a clear picture of these critical differences.
Pharmacodynamic Profile: Transporter Inhibition
The primary mechanism of action for this compound and its metabolites is the inhibition of DAT and NET.[3]
Parent Enantiomers: An Unexpected Equipotency
Contrary to typical pharmacological assumptions for chiral molecules, early comparative studies found no significant difference in the potency of S-(-)-bupropion and R-(+)-bupropion at inhibiting the reuptake of dopamine and norepinephrine in mouse brain tissue.[4]
Table 1: Inhibitory Potency (IC₅₀) of this compound Enantiomers on Monoamine Uptake
| Compound | Dopamine (DA) Uptake IC₅₀ (μM) | Norepinephrine (NE) Uptake IC₅₀ (μM) | Serotonin (5-HT) Uptake IC₅₀ (μM) |
| (±)-Bupropion (Racemic) | 1.9 | 4.5 | > 10 |
| S-(-)-Bupropion | 1.8 | 4.3 | > 10 |
| R-(+)-Bupropion | 2.0 | 4.9 | > 10 |
| (Data derived from Musso et al., 1993, using mouse brain synaptosomes)[4] |
Active Metabolites: The Source of Stereoselectivity
The clinically significant pharmacological differences emerge after metabolism. The hydroxythis compound (B195616) metabolites, in particular, exhibit marked stereoselectivity in their interaction with monoamine transporters. The (2S,3S)-hydroxythis compound isomer is the most potent inhibitor among the metabolites.[1]
Table 2: Inhibitory Potency (IC₅₀) of this compound Metabolites on Monoamine Uptake
| Compound | Dopamine (DA) Uptake IC₅₀ (nM) | Norepinephrine (NE) Uptake IC₅₀ (nM) |
| (±)-Bupropion (Racemic) | 1900 | 1900 |
| (±)-Hydroxythis compound | 1700 | 1700 |
| (2S,3S)-Hydroxythis compound | 520 | 520 |
| (2R,3R)-Hydroxythis compound | > 10,000 | > 10,000 |
| (Data derived from Damaj et al., 2004, using mouse brain synaptosomes)[1] |
Experimental Protocols
The quantitative data presented above are primarily derived from neurotransmitter reuptake inhibition assays using synaptosomes.
Monoamine Reuptake Inhibition Assay
This ex vivo assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into presynaptic nerve terminals (synaptosomes).
Objective: To determine the IC₅₀ value of this compound enantiomers and metabolites for the inhibition of dopamine and norepinephrine reuptake.
Methodology:
-
Synaptosome Preparation:
-
Brain tissue (e.g., mouse corpus striatum for DAT, hypothalamus for NET) is dissected and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.
-
The synaptosome pellet is washed and resuspended in a physiological buffer.
-
-
Uptake Assay:
-
Aliquots of the synaptosome preparation are pre-incubated at 37°C.
-
Varying concentrations of the test compounds (S-bupropion, R-bupropion, or metabolites) are added to the synaptosomes.
-
A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a short period (typically a few minutes).
-
-
Termination and Measurement:
-
Uptake is terminated by rapid vacuum filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radioligand to pass through.
-
The filters are washed immediately with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters, corresponding to the amount of neurotransmitter taken up by the synaptosomes, is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The percentage inhibition of neurotransmitter uptake is calculated for each concentration of the test compound relative to a vehicle control.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of uptake, is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
-
References
- 1. Enantioselective effects of hydroxy metabolites of this compound on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and evaluation of the antidepressant activity of the enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Bupropion on Monoamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its primary pharmacological effects through the modulation of monoamine transporters. This technical guide provides an in-depth analysis of this compound's interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Quantitative data on binding affinities and inhibitory concentrations are presented, alongside detailed methodologies for the key experimental techniques used to elucidate these interactions. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action at the molecular level.
Introduction
This compound's unique clinical profile, characterized by a lack of sedative and sexual side effects commonly associated with other antidepressants, is attributed to its distinct mechanism of action. Unlike selective serotonin reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs), this compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its therapeutic efficacy is primarily mediated by its ability to block the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and enhancing noradrenergic and dopaminergic neurotransmission.[3][4] this compound and its primary active metabolites, hydroxythis compound, threohydrothis compound, and erythrohydrothis compound, contribute to this pharmacological effect.[5][6] Notably, this compound has a negligible impact on the serotonin transporter (SERT), distinguishing it from many other antidepressant medications.[1][7]
Quantitative Analysis of this compound's Interaction with Monoamine Transporters
The affinity of this compound and its metabolites for the dopamine, norepinephrine, and serotonin transporters has been quantified through various in vitro assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to express the potency of these compounds. A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively.
The following tables summarize the available quantitative data for this compound and its major active metabolites.
Table 1: Inhibition Constants (Ki) of this compound and its Metabolites at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Species | Reference(s) |
| This compound | 570 - 2800 | 1400 - 1900 | >10,000 - 45,000 | Rat, Human | [7][8] |
| Hydroxythis compound | 660 | 1850 | >10,000 | Rat | [5] |
| Threohydrothis compound | 47,000 | 16,000 | 67,000 | Rat | [8] |
| Erythrohydrothis compound | - | - | - | - | [9] |
Note: A wide range of Ki values has been reported in the literature, likely due to variations in experimental conditions and tissues/cell lines used.
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound and its Metabolites at Monoamine Transporters
| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Species | Reference(s) |
| This compound | 305 - 945 | 443 - 3715 | >10,000 | Rat | [10] |
| Hydroxythis compound | - | - | - | - | |
| Threohydrothis compound | 47,000 | 16,000 | 67,000 | Rat | [8] |
| Erythrohydrothis compound | - | - | - | - |
Experimental Protocols
The quantitative data presented above are derived from a series of well-established experimental techniques. The following sections provide detailed methodologies for these key assays.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter. In the context of this compound, these assays measure its ability to displace a radiolabeled ligand that specifically binds to DAT or NET.
Objective: To determine the inhibition constant (Ki) of this compound for DAT and NET.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat striatum (for DAT) or frontal cortex (for NET), or membranes from cells stably expressing human DAT or NET.[11][12]
-
Radioligands:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[11]
-
Wash Buffer: Cold Assay Buffer.[11]
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) or NET inhibitor (e.g., desipramine).[11]
-
Test Compound: this compound hydrochloride dissolved in assay buffer.
-
Instrumentation: Scintillation counter, 96-well microplates, glass fiber filter mats (e.g., Whatman GF/B or GF/C), cell harvester.[11]
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C.[11]
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (e.g., ~1 nM [3H]nisoxetine), and membrane preparation (20-40 µg of protein).[11]
-
Non-specific Binding: Non-specific binding control (e.g., 10 µM desipramine), radioligand, and membrane preparation.[11]
-
Test Compound: Serial dilutions of this compound, radioligand, and membrane preparation.[11]
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours or at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Synaptosome Uptake Assays
Synaptosome uptake assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Objective: To determine the IC50 value of this compound for the inhibition of dopamine and norepinephrine uptake.
Materials:
-
Synaptosome Preparation: Freshly prepared synaptosomes from rat striatum (for dopamine uptake) or frontal cortex/hippocampus (for norepinephrine uptake).[15][16]
-
Radiolabeled Substrates: [3H]dopamine or [3H]norepinephrine.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4).
-
Test Compound: this compound hydrochloride dissolved in assay buffer.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Synaptosome Preparation:
-
Dissect the desired brain region (e.g., striatum) in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).[15][17]
-
Homogenize the tissue using a glass-Teflon homogenizer.[17]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[17]
-
Centrifuge the resulting supernatant at a higher speed (e.g., 12,500 x g for 15 minutes) to pellet the crude synaptosomal fraction (P2).[17]
-
Resuspend the P2 pellet in buffer. For further purification, the resuspended pellet can be layered onto a sucrose or Ficoll density gradient and centrifuged at high speed. The synaptosomal fraction is collected from the interface of the gradient layers.[17][18]
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes in assay buffer at 37°C for a short period (e.g., 5-10 minutes).
-
Add varying concentrations of this compound or vehicle to the synaptosome suspension.
-
Initiate the uptake by adding the radiolabeled substrate (e.g., a final concentration of 10-20 nM [3H]dopamine).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.[19]
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by plotting the percent inhibition of uptake against the log concentration of this compound.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brains of freely moving animals.
Objective: To measure the effect of this compound administration on extracellular dopamine and norepinephrine levels in specific brain regions.
Materials:
-
Subjects: Adult male Sprague-Dawley or Wistar rats.
-
Microdialysis Probes: Concentric or linear probes with a semi-permeable membrane (e.g., 2-4 mm membrane length).
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) typically containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to pH 7.4.
-
Test Compound: this compound HCl dissolved in saline for intraperitoneal (i.p.) injection.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD).[3][4][7]
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).[9]
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8][10]
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a stable period.
-
Administer this compound (e.g., 10, 25, or 100 mg/kg, i.p.).[9][16]
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Sample Analysis:
-
Data Analysis:
-
Express the neurotransmitter concentrations in the dialysate as a percentage of the average baseline concentration.
-
Plot the percent change from baseline over time to visualize the effect of this compound on neurotransmitter levels.
-
Visualizations
Signaling Pathway of this compound's Action
The primary mechanism of this compound involves the blockade of DAT and NET, leading to an accumulation of dopamine and norepinephrine in the synaptic cleft. This enhances the activation of postsynaptic dopamine and norepinephrine receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of this compound for a monoamine transporter.
Experimental Workflow for In Vivo Microdialysis
This flowchart outlines the process of conducting an in vivo microdialysis experiment to assess the impact of this compound on extracellular neurotransmitter levels.
Conclusion
This compound's clinical efficacy as an antidepressant and smoking cessation aid is intrinsically linked to its inhibitory action on the dopamine and norepinephrine transporters. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of this compound's molecular interactions with monoamine transporters is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles. The presented visualizations of the underlying signaling pathways and experimental workflows serve to further clarify these complex processes. Future research may continue to explore the subtle nuances of this compound's interactions with these transporters and the downstream signaling cascades they modulate.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of [3H]mazindol binding sites in rat striatum by dopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eicomusa.com [eicomusa.com]
- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acute effects of this compound on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis. | Semantic Scholar [semanticscholar.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute effects of this compound on extracellular dopamine concentrations in rat striatum and nucleus accumbens studied by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeling of dopamine uptake sites in mouse striatum: comparison of binding sites for cocaine, mazindol, and GBR 12935 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Striatal synaptosome preparation [protocols.io]
- 18. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Neurochemical Landscape of Bupropion and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bupropion (B1668061), an atypical antidepressant and smoking cessation aid, exerts its primary neurochemical effects through the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This mechanism, distinct from that of selective serotonin (B10506) reuptake inhibitors (SSRIs) and other antidepressant classes, results in a unique clinical profile. The pharmacological activity of this compound is significantly influenced by its three major active metabolites: hydroxythis compound, threohydrothis compound, and erythrohydrothis compound. These metabolites are present in substantial concentrations in the plasma and contribute significantly to the overall therapeutic effects and side-effect profile of the parent drug. This technical guide provides a comprehensive overview of the neurochemical effects of this compound and its metabolites, detailing their interactions with monoamine transporters, summarizing quantitative data on their binding affinities and reuptake inhibition potencies, and outlining the experimental methodologies used to elucidate these properties. Furthermore, this guide presents visual representations of key metabolic and signaling pathways, as well as experimental workflows, to facilitate a deeper understanding of the complex pharmacology of this compound.
Introduction
This compound is a substituted cathinone (B1664624) derivative, chemically distinct from other classes of antidepressants.[1][2] Its primary mechanism of action involves the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in key brain regions associated with mood and reward, such as the prefrontal cortex and nucleus accumbens.[3][4] Unlike many other antidepressants, this compound has negligible affinity for the serotonin transporter (SERT) and does not interact with postsynaptic histaminergic, adrenergic, or muscarinic receptors, which contributes to its favorable side-effect profile, particularly the low incidence of sexual dysfunction, weight gain, and sedation.[3][5]
This compound undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2B6, to form three major active metabolites: hydroxythis compound, and through reduction of its carbonyl group, threohydrothis compound and erythrohydrothis compound.[6][7] These metabolites are not only present at higher concentrations than the parent drug but also possess significant pharmacological activity, contributing to the overall clinical effects of this compound treatment.[8][9]
Quantitative Analysis of Transporter Inhibition
The affinity and potency of this compound and its metabolites for the dopamine and norepinephrine transporters have been quantified in numerous in vitro studies. The following tables summarize the available data on their binding affinities (Ki) and potencies for the inhibition of neurotransmitter reuptake (IC50).
Table 1: Binding Affinities (Ki, nM) of this compound and Metabolites for Monoamine Transporters
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound | ~500 - 2000 | ~1900 - 5000 | >10,000 |
| Hydroxythis compound | >10,000 | ~1700 | >10,000 |
| (2S,3S)-Hydroxythis compound | - | 520 | - |
| Threohydrothis compound | ~47,000 (rat) | ~16,000 (rat) | ~67,000 (rat) |
| Erythrohydrothis compound | - | - | - |
Table 2: Potency (IC50, nM) of this compound and Metabolites for Monoamine Reuptake Inhibition
| Compound | Dopamine Reuptake Inhibition | Norepinephrine Reuptake Inhibition | Serotonin Reuptake Inhibition |
| This compound | ~570 (rat) | ~1400 (rat) | ~19,000 (rat) |
| Hydroxythis compound | >10,000 | 1700 | - |
| (2S,3S)-Hydroxythis compound | - | - | - |
| Threohydrothis compound | 47,000 (rat) | 16,000 (rat) | 67,000 (rat) |
| Erythrohydrothis compound | - | - | - |
Experimental Protocols
The characterization of the neurochemical effects of this compound and its metabolites relies on a variety of in vitro and in vivo experimental techniques. This section details the methodologies for two key experimental approaches.
In Vitro Neurotransmitter Transporter Uptake Assay
This assay is used to determine the potency of a compound to inhibit the reuptake of a specific neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of dopamine uptake via the dopamine transporter (DAT).
Materials:
-
Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
[3H]-Dopamine (radiolabeled neurotransmitter).
-
Test compound (this compound) and a known DAT inhibitor (e.g., GBR-12909 for non-specific binding).
-
Scintillation fluid and a scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the HEK293-hDAT cells into 96-well plates at a predetermined density and allow them to adhere and grow to form a confluent monolayer.
-
Preparation of Solutions: Prepare serial dilutions of the test compound (this compound) in assay buffer. Prepare a solution of [3H]-Dopamine in assay buffer.
-
Assay Initiation:
-
Wash the cells with pre-warmed assay buffer.
-
Add the different concentrations of the test compound to the wells. Include wells with assay buffer only (total uptake) and wells with a high concentration of a known DAT inhibitor (non-specific uptake).
-
Pre-incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the [3H]-Dopamine solution to all wells.
-
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C. This time should be within the linear range of dopamine uptake.
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the solution from the wells.
-
Wash the cells multiple times with ice-cold assay buffer to remove any unbound [3H]-Dopamine.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.
Objective: To measure the effect of this compound administration on extracellular dopamine and norepinephrine levels in the prefrontal cortex of a rat.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Surgical instruments.
-
Dental cement.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the prefrontal cortex using stereotaxic coordinates.
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the prefrontal cortex of the awake and freely moving rat.
-
Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.
-
-
Drug Administration:
-
Administer this compound (e.g., intraperitoneally).
-
Continue to collect dialysate samples for several hours post-injection.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using an HPLC-ED system.
-
-
Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Plot the time course of the effect of this compound on extracellular dopamine and norepinephrine concentrations.
-
-
Histological Verification: At the end of the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
Visualizing the Neurochemical Landscape
This compound Metabolism Pathway
This compound is extensively metabolized in the liver to its three primary active metabolites.
Caption: Metabolic conversion of this compound to its primary active metabolites.
Mechanism of Action at the Synapse
This compound and its metabolites increase synaptic concentrations of dopamine and norepinephrine by blocking their respective reuptake transporters.
Caption: this compound's inhibition of dopamine and norepinephrine reuptake.
Experimental Workflow for In Vitro Transporter Inhibition Assay
The following diagram illustrates the key steps in determining the IC50 of a compound for neurotransmitter transporter inhibition.
Caption: Workflow for an in vitro neurotransmitter reuptake inhibition assay.
Conclusion
The neurochemical effects of this compound are characterized by a dual inhibition of dopamine and norepinephrine reuptake, a mechanism that is significantly augmented by the pharmacological activity of its major metabolites. This guide has provided a detailed overview of these effects, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the complex interplay between this compound, its metabolites, and the monoaminergic systems. A thorough understanding of this neurochemical landscape is essential for researchers and clinicians seeking to optimize the therapeutic use of this compound and to guide the development of novel antidepressants with similar mechanisms of action. The provided experimental frameworks serve as a foundation for further investigation into the nuanced pharmacology of this unique therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism of this compound by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ricardinis.pt [ricardinis.pt]
Methodological & Application
Application Notes & Protocols for Greener Synthesis of Bupropion Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of greener synthetic methodologies for the production of Bupropion (B1668061) Hydrochloride, an active pharmaceutical ingredient. The document outlines traditional synthesis routes and contrasts them with more environmentally benign alternatives, including a greener batch synthesis, a one-pot protocol, and a continuous flow chemistry approach. Detailed experimental protocols, comparative data, and workflow visualizations are provided to facilitate the adoption of sustainable practices in pharmaceutical manufacturing.
Introduction to Greener Synthesis of this compound Hydrochloride
The conventional synthesis of this compound Hydrochloride has historically involved the use of hazardous reagents and solvents, generating significant amounts of chemical waste. For instance, traditional methods often employ toxic substances like N-methylpyrrolidinone (NMP), dichloromethane (B109758) (DCM), and elemental bromine, contributing to a high process mass intensity (PMI). The development of greener synthetic routes aims to mitigate these environmental and safety concerns by adhering to the principles of green chemistry. These principles include the use of safer solvents and reagents, reduction of waste, and improvement of energy efficiency. This document details several improved methods that offer significant advantages over traditional approaches.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative metrics for the traditional synthesis route and compares them with greener alternatives. This data allows for a direct comparison of the efficiency and environmental impact of each method.
| Metric | Traditional Synthesis | Greener Batch Synthesis | One-Pot Synthesis | Flow Chemistry Synthesis |
| Overall Yield | ~78% | 68% | 75-85%[1] | 69% |
| Reaction Time | >7 hours[2] | ~4 hours[3] | <2 hours[1] | Continuous |
| Key Solvents | Dichloromethane (DCM), N-methylpyrrolidinone (NMP)[4] | Ethyl Acetate (B1210297), Cyrene[3] | Dichloromethane (DCM), N-methylpyrrolidinone (NMP)[1][5] | Acetonitrile, Dimethyl Sulfoxide (DMSO) |
| Brominating Agent | Liquid Bromine[4] | N-Bromosuccinimide (NBS)[3] | Liquid Bromine[5] | Polymer-bound Pyridinium Tribromide |
| Waste Generated | 138 kg per kg of product[6] | Reduced by 92 kg per kg of product[7] | Not specified | Improved Process Mass Intensity |
| Reaction Mass Efficiency (RME) | 4%[3] | 12%[3] | Not specified | Not specified |
Experimental Protocols
This section provides detailed step-by-step protocols for the key synthetic methods discussed.
Greener Batch Synthesis Protocol
This protocol utilizes safer solvents and reagents, significantly reducing the environmental impact compared to the traditional method.
Step 1: Bromination of m-Chloropropiophenone
-
Dissolve m-Chloropropiophenone (0.5 g, 2.95 mmol) and N-bromosuccinimide (1.23 g, 6.93 mmol) in ethyl acetate (5 mL).
-
Add ammonium (B1175870) acetate (0.024 g, 0.295 mmol) to the solution.
-
Heat the mixture to reflux for approximately 70 minutes, until the red bromine color disappears.
-
Cool the solution to room temperature.
-
Filter the solution and wash it with water (10 mL).
-
Remove the ethyl acetate under reduced pressure to yield an orange-brown oil.
Step 2: Amination and Salt Formation
-
To the resulting oil, add Cyrene (2.5 mL) and tert-butylamine (B42293) (2.5 mL).
-
Stir the solution at 55-60 °C for 20 minutes.[3]
-
Dissolve the mixture in ethyl acetate (15 mL) and wash three times with water (15 mL each).
-
Add 1 M hydrochloric acid (12 mL) to the organic layer and stir.
-
Separate the aqueous layer and concentrate it under reduced pressure to obtain an orange-brown paste.
-
Crystallize the residue from propan-2-ol (approximately 1 mL) to yield this compound Hydrochloride.
One-Pot Synthesis Protocol
This streamlined procedure reduces handling and purification steps, leading to a faster and more efficient synthesis.
-
Dissolve 1.0 g (5.9 mmol) of m-chloropropiophenone in 5.0 mL of dichloromethane (CH2Cl2) in a 50-mL round-bottom flask.[5]
-
Initiate the reaction by adding a few drops of a 1.0 M solution of Br2 in CH2Cl2 and gently warming.[5]
-
Once the reaction begins (indicated by the disappearance of the bromine color), place the flask in an ice bath.
-
Add 6.0 mL (6.0 mmol) of the bromine solution dropwise with stirring.[5]
-
Remove the CH2Cl2 by distillation.
-
Add 5 mL of t-butylamine and 5 mL of N-methylpyrrolidinone (NMP) to the flask.[5]
-
Heat the mixture in a 50-60 °C water bath with stirring for 10 minutes.[5]
-
Transfer the contents to a separatory funnel, add 25 mL of water, and extract three times with 25-mL portions of ether.[5]
-
Combine the ether extracts, wash five times with 25-mL portions of water, and dry over anhydrous K2CO3.[5]
-
Transfer the dried solution to a beaker chilled in an ice bath.
-
Add a 20:100 v/v mixture of concentrated HCl and isopropyl alcohol dropwise until the solution is acidic.[5]
-
Collect the resulting white crystals of this compound Hydrochloride, wash with ether, and dry.[5]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthetic processes.
Caption: Workflow for the Greener Batch Synthesis of this compound HCl.
Caption: Workflow for the One-Pot Synthesis of this compound HCl.
Caption: General Reaction Pathway for this compound Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20090012328A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The synthesis of this compound hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
- 5. search.proquest.com [search.proquest.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. ERIC - EJ1442161 - A Greener Synthesis of the Antidepressant this compound Hydrochloride, Journal of Chemical Education, 2022-Sep [eric.ed.gov]
Application Note: Quantitative Analysis of Bupropion and its Metabolites by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantitative analysis of bupropion (B1668061) and its primary active metabolites—hydroxythis compound, threohydrothis compound, and erythrohydrothis compound—in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with validated quantitative data.
Introduction
This compound is an antidepressant and smoking cessation aid that undergoes extensive metabolism in the body. Its major metabolites, hydroxythis compound, threohydrothis compound, and erythrohydrothis compound, are pharmacologically active and contribute significantly to its therapeutic effect and potential side effects. Therefore, a reliable method for the simultaneous quantification of this compound and these metabolites is essential for clinical and research applications. The HPLC-MS/MS method described herein offers high selectivity, sensitivity, and throughput for the analysis of these compounds in a complex biological matrix like human plasma.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is a widely used and effective method for extracting this compound and its metabolites from plasma, minimizing matrix effects.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., this compound-d9, Hydroxythis compound-d6)
-
Ammonium (B1175870) formate (B1220265) buffer (2 mM, pH 4)
-
Methylene (B1212753) chloride
-
Oasis HLB SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 500 µL of plasma, add the appropriate volume of the internal standard working solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 1 mL of methanol to the plasma sample. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a mixture of methanol and water (e.g., 20:80, v/v).
-
Drying: Dry the cartridge under a stream of nitrogen for 15 minutes.[1]
-
Elution: Elute the analytes with 3 mL of a methylene chloride and isopropanol mixture (75:25, v/v).[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase (e.g., a mixture of acetonitrile and 2 mM ammonium formate buffer, pH 4.0, 10:90, v/v).[1]
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system (e.g., Agilent 1200 series or Waters Acquity UPLC)[1][2]
-
Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000 or Waters Quattro Premier)[1][2]
-
Analytical column (e.g., Waters Symmetry C18, 150x4.6mm, 5µm or Waters Acquity UPLC BEH Phenyl column)[1][2]
Chromatographic Conditions:
-
Mobile Phase A: 20 mM aqueous ammonium formate, pH 5.0 or 0.04% formic acid in water.[2][3]
-
Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramp up to a higher percentage (e.g., 90% B) to elute the analytes, and then return to the initial conditions for re-equilibration. A specific example is: 10% B for 0.5 min, linear gradient to 20% B until 1 min, held at 20% B until 5 min, linear gradient to 50% B until 8 min, and then re-equilibrated.[3]
-
Flow Rate: 0.22 mL/min to 1.0 mL/min depending on the column dimensions.[2][3]
-
Column Temperature: Ambient or controlled (e.g., 15°C).[2]
-
Injection Volume: 10 µL.[1]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[1][2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: The specific precursor to product ion transitions for each analyte and internal standard must be optimized.
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC-MS/MS method for this compound and its metabolites, compiled from various validated methods.
Table 1: Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 240.1 | 184.1 |
| Hydroxythis compound | 256.1 | 238.1 |
| Threohydrothis compound | 242.2 | 184.1 |
| Erythrohydrothis compound | 242.2 | 184.1 |
| This compound-d9 (IS) | 249.2 | 193.2 |
| Hydroxythis compound-d6 (IS) | 262.2 | 244.2 |
Note: The specific m/z values may vary slightly depending on the instrument and calibration.
Table 2: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| This compound | 1.75 - 500[4] | 0.5 - 5[1][3][4] | < 15%[1][5] | 80-120%[1] |
| Hydroxythis compound | 5 - 1000[4] | 2 - 10[1][3] | < 15%[1][5] | 80-120%[1] |
| Threohydrothis compound | 2 - 500[4] | 0.15 - 1[3][5] | < 15%[1][5] | 80-120%[1] |
| Erythrohydrothis compound | 0.5 - 100[4] | 0.15 - 1[3][5] | < 15%[1][5] | 80-120%[1] |
LLOQ: Lower Limit of Quantification. The ranges for LLOQ reflect variations across different published methods and the analysis of enantiomers.[1][3][4][5]
Visualizations
Caption: Metabolic pathway of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous quantitative determination of this compound and its three major metabolites in human umbilical cord plasma and placental tissue using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput stereoselective LC-MS/MS assay for this compound, hydroxythis compound, erythrohydrothis compound, and threohydrothis compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Stereoselective method to quantify this compound and its three major metabolites, hydroxythis compound, erythro-dihydrothis compound, and threo-dihydrothis compound using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Bupropion
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of various in vitro experimental models to study the effects of Bupropion (B1668061). This document outlines detailed protocols for key assays, summarizes quantitative data, and provides visual representations of relevant pathways and workflows.
Introduction to this compound's In Vitro Pharmacology
This compound is an atypical antidepressant and smoking cessation aid with a unique pharmacological profile.[1][2][3] Its primary mechanism of action is the dual inhibition of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake by targeting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] Unlike many other antidepressants, this compound has no significant affinity for serotonin (B10506) transporters or various postsynaptic receptors, including histaminergic, adrenergic, or cholinergic receptors.[1][4] Additionally, this compound and its metabolites act as noncompetitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs), which is thought to contribute to its effectiveness in smoking cessation.[5][6][7]
In vitro studies are crucial for elucidating these mechanisms, characterizing its metabolic pathways, and assessing its potential for cytotoxicity and drug-drug interactions.
Key In Vitro Experimental Models
A variety of in vitro models are employed to investigate the multifaceted effects of this compound. These include:
-
Cell Lines Expressing Monoamine Transporters: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with human DAT, NET, or SERT are standard models for neurotransmitter reuptake inhibition assays.
-
Synaptosomes: These are isolated, sealed nerve terminals prepared from rodent brain tissue. They are used to study the effects of drugs on neurotransmitter reuptake and release in a more physiologically relevant context.[4]
-
Human Liver Microsomes (HLMs) and Recombinant CYP Enzymes: HLMs are vesicles of endoplasmic reticulum from human liver cells containing a high concentration of drug-metabolizing enzymes.[8][9] Recombinant cytochrome P450 (CYP) enzymes expressed in insect or bacterial cells are used to identify the specific enzymes responsible for a drug's metabolism.[8][9]
-
Neuronal Cell Lines: Human neuroblastoma SH-SY5Y cells and human cortical neuron (HCN2) cell lines are commonly used to assess the neurotoxic and cytotoxic potential of compounds.[10][11][12][13]
-
Primary Neuronal Cultures and Brain Slices: These models are used for electrophysiological studies to investigate the effects of this compound on neuronal firing rates and synaptic plasticity.[14][15]
-
Oocyte Expression Systems: Xenopus oocytes are used to express specific nAChR subtypes to study the antagonistic effects of this compound.[5]
Data Presentation: Quantitative Analysis of this compound's In Vitro Effects
The following tables summarize key quantitative data from in vitro studies on this compound and its metabolites.
Table 1: Monoamine Transporter Inhibition
| Compound | Transporter | Assay System | Potency (IC₅₀ or Kᵢ, µM) | Reference |
| This compound | DAT | Rat brain synaptosomes | 2 | [15] |
| This compound | NET | Rat brain synaptosomes | 5 | [15] |
| This compound | DAT | Cells with human transporters | Slightly greater potency than for NET | [4] |
| This compound | NET | Cells with human transporters | - | [4] |
| This compound | SERT | Cells with human transporters | Negligible inhibition | [4] |
| Hydroxythis compound (B195616) | DAT & NET | Rat and mouse synaptosomes | Decreased reuptake | [4] |
Table 2: Metabolism of this compound
| Enzyme | Metabolite Formed | System | Kₘ (µM) | Reference |
| CYP2B6 | Hydroxythis compound | Human liver microsomes | 89 (±14) | [9] |
| CYP2B6 | Hydroxythis compound | cDNA-expressed CYPs | 85 | [9] |
| CYP2C19 | M4, M5, M6 (hydroxylation) | cDNA-expressed CYPs | Higher activity at ~1 µM | [8] |
Table 3: Inhibition of CYP Enzymes by Other Antidepressants on this compound Metabolism
| Inhibitor | IC₅₀ (µM) for this compound Hydroxylation | Reference |
| Paroxetine | 1.6 | [9] |
| Fluvoxamine | 6.1 | [9] |
| Sertraline | 3.2 | [9] |
| Desmethylsertraline | 19.9 | [9] |
| Fluoxetine | 59.5 | [9] |
| Norfluoxetine | 4.2 | [9] |
| Nefazodone | 25.4 | [9] |
Table 4: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
| nAChR Subtype | Effect of this compound | Potency | Reference |
| α3β2 | Noncompetitive antagonism | ~50x more effective than on α7 | [5] |
| α4β2 | Noncompetitive antagonism | ~12x more effective than on α7 | [5] |
| α7 | Noncompetitive antagonism | - | [5] |
| Muscle-type | Inhibition of macroscopic currents | ~100-fold higher potency in resting vs. open state | [16] |
Experimental Protocols
Neurotransmitter Reuptake Assay using Stably Transfected HEK293 Cells
Objective: To determine the inhibitory potency (IC₅₀) of this compound on dopamine and norepinephrine reuptake.
Materials:
-
HEK293 cells stably expressing human DAT or NET
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine or [³H]Norepinephrine
-
This compound hydrochloride
-
Scintillation vials and scintillation fluid
-
Microplate reader or liquid scintillation counter
Protocol:
-
Cell Culture: Culture HEK-hDAT or HEK-hNET cells in T75 flasks at 37°C and 5% CO₂. Passage cells every 2-3 days.
-
Assay Preparation: Seed cells into 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash cells twice with KRH buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 100 µM) in KRH buffer for 15 minutes at 37°C. Include a vehicle control (buffer only) and a positive control (e.g., cocaine for DAT, desipramine (B1205290) for NET).
-
Initiation of Reuptake: Add [³H]Dopamine or [³H]Norepinephrine to a final concentration of 10 nM and incubate for 10 minutes at 37°C.
-
Termination of Reuptake: Rapidly aspirate the incubation buffer and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells with 1% SDS solution.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
This compound Metabolism using Human Liver Microsomes
Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of this compound hydroxylation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound hydrochloride
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
LC-MS/MS system for metabolite quantification
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL), potassium phosphate buffer, and varying concentrations of this compound (e.g., 1 µM to 500 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of hydroxythis compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the rate of hydroxythis compound formation against the this compound concentration. Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation.
Cell Viability Assay in SH-SY5Y Cells
Objective: To assess the cytotoxic effects of this compound on a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and penicillin/streptomycin
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µg/mL to 500 µg/mL) for 24 hours.[10] Include a vehicle control (medium only).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Calculate the concentration of this compound that reduces cell viability by 50% (IC₅₀).
Visualizations: Pathways and Workflows
Caption: this compound's primary mechanisms of action.
Caption: Metabolic pathways of this compound.
Caption: Workflow for an in vitro cytotoxicity assay.
Discussion and Conclusion
The in vitro models described provide a robust framework for characterizing the pharmacological and toxicological properties of this compound. Neurotransmitter reuptake assays using cells expressing human transporters have been instrumental in confirming its dual NDRI activity.[4] Metabolism studies with HLMs and recombinant CYPs have identified CYP2B6 as the key enzyme in the formation of its major active metabolite, hydroxythis compound, and have also highlighted the potential for drug-drug interactions.[8][9][17]
Cytotoxicity studies in neuronal cell lines like SH-SY5Y have revealed that at high concentrations, this compound can induce apoptosis through mechanisms involving endoplasmic reticulum stress and caspase activation.[10] Furthermore, electrophysiological and receptor binding studies have elucidated its role as a noncompetitive antagonist of nAChRs, providing insight into its efficacy as a smoking cessation aid.[5][6][16]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 3. helixchrom.com [helixchrom.com]
- 4. A Review of the Neuropharmacology of this compound, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.okstate.edu [scholars.okstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro metabolism of this compound revisited: concentration dependent involvement of cytochrome P450 2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2B6 mediates the in vitro hydroxylation of this compound: potential drug interactions with other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an atypical antidepressant, induces endoplasmic reticulum stress and caspase-dependent cytotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Potential In vitro Genotoxic and Cytotoxic Effects of this compound Hydrochloride (Wellbutrin) in Human Peripheral Lymphocytes and Human Cortical Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Potential In vitro Genotoxic and Cytotoxic Effects of this compound Hydrochloride (Wellbutrin) in Human Peripheral Lymphocytes and Human Cortical Neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. informaticsjournals.co.in [informaticsjournals.co.in]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound inhibits the cellular effects of nicotine in the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of this compound with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Bupropion's Antidepressant Activity in Animal Models
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals investigating the antidepressant activity of Bupropion (B1668061) using established animal models.
Introduction
This compound is an atypical antidepressant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its efficacy in treating major depressive disorder is well-documented, and animal models are crucial for elucidating its underlying neurobiological mechanisms. This document outlines protocols for four commonly used animal models to assess antidepressant efficacy: the Forced Swim Test (FST), Tail Suspension Test (TST), Chronic Unpredictable Mild Stress (CUMS), and the Learned Helplessness (LH) paradigm.
Forced Swim Test (FST)
The FST is a widely used behavioral despair test to screen for antidepressant drugs. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.
Experimental Protocol
Animals: Male Swiss mice (n=8-9 per group) are commonly used.[1]
Apparatus: A transparent plastic cylinder (25 cm height, 10 cm diameter) filled with water (23–25 °C) to a depth of 10 cm, preventing the mouse from touching the bottom with its tail or paws.[1]
Procedure:
-
Drug Administration: Administer this compound (20 mg/kg and 40 mg/kg, intraperitoneally) or vehicle (saline) 30 minutes before the test.[1]
-
Test Session: Place each mouse individually into the cylinder for a 6-minute session.[1]
-
Data Acquisition: Record the entire 6-minute session. The duration of immobility is scored during the last 4 minutes of the test.[1] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Data Presentation
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds, Mean ± SEM) |
| Vehicle (Saline) | - | 165.4 ± 8.2 |
| Imipramine (Reference) | 30 | 85.6 ± 7.5 |
| This compound | 20 | 95.3 ± 9.1 |
| This compound | 40 | 65.2 ± 6.8*** |
*Data adapted from Tanyeri et al., 2018.[1] **p<0.001 compared to vehicle-treated group.
Experimental Workflow
Figure 1: Forced Swim Test Experimental Workflow.
Tail Suspension Test (TST)
The TST is another widely used behavioral despair model with good predictive validity for antidepressant efficacy. Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically reduce the immobility time.
Experimental Protocol
Animals: Male Swiss mice are commonly used.[2]
Apparatus: A suspension bar or shelf ledge and adhesive tape. The use of a suspension box with compartments can prevent mice from observing each other.[3]
Procedure:
-
Drug Administration: Administer this compound or vehicle intraperitoneally at various doses 30-60 minutes before the test.
-
Suspension: Suspend each mouse by its tail using adhesive tape, ensuring it cannot escape or hold onto nearby surfaces. The suspension typically lasts for 6 minutes.[3]
-
Data Acquisition: The entire 6-minute session is recorded and scored for immobility. Immobility is defined as the absence of any movement.[3]
Data Presentation
| Treatment Group | Dose (mg/kg) | Immobility Time (% of Control, Mean ± SEM) |
| Vehicle | - | 100 ± 5.2 |
| This compound | 16 | 78.3 ± 6.1* |
| This compound | 32 | 65.1 ± 7.3 |
| This compound | 64 | 58.9 ± 5.9 |
*Data are hypothetical representations based on typical findings. *p<0.05, *p<0.01 compared to vehicle.
Experimental Workflow
Figure 2: Tail Suspension Test Experimental Workflow.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high face and predictive validity for depression. Animals are exposed to a series of mild, unpredictable stressors over several weeks, which induces a state of anhedonia, a core symptom of depression. Anhedonia is typically measured by a decrease in the preference for a sucrose (B13894) solution. Chronic antidepressant treatment is expected to reverse this deficit.
Experimental Protocol
Animals: Male Sprague Dawley or Wistar rats are commonly used.[4][5]
Apparatus: Standard animal housing cages and equipment for applying various stressors. Two bottles for the sucrose preference test.
Procedure:
-
Baseline Sucrose Preference: Before the stress protocol, habituate rats to a 1% sucrose solution for 72 hours. Then, give them a choice between two bottles (1% sucrose and water) for 3 hours and calculate baseline preference.[4]
-
CUMS Protocol (4-9 weeks): Expose rats to a daily regimen of mild, unpredictable stressors.[6][7] Examples of stressors include:
-
Damp bedding (10-20 oz of water in the cage) for 3-4 hours.[4]
-
Cage tilt (45 degrees) for several hours.
-
Reversal of the light/dark cycle.
-
Food or water deprivation for a period.
-
Social isolation or overcrowding.
-
-
This compound Administration: Begin chronic this compound administration (e.g., 10-40 mg/kg, i.p. or oral gavage, daily) after the induction of anhedonia (typically after 2-3 weeks of CUMS) and continue for the remainder of the stress protocol.
-
Sucrose Preference Test (SPT): Conduct weekly SPTs to monitor anhedonia. Calculate sucrose preference as: [(sucrose consumption) / (water consumption + sucrose consumption)] * 100.[4]
Data Presentation
| Treatment Group | Duration | Sucrose Preference (%, Mean ± SEM) |
| Control (No Stress) | 5 weeks | 95 ± 3.4 |
| CUMS + Vehicle | 5 weeks | 65 ± 2.8*** |
| CUMS + this compound (20 mg/kg) | 5 weeks | 85 ± 4.1## |
*Data adapted from a study on CUMS and represents typical findings.[8] **p<0.001 compared to Control. ##p<0.01 compared to CUMS + Vehicle.
Learned Helplessness (LH)
The LH model is based on the principle that exposure to uncontrollable, inescapable stress leads to a subsequent deficit in the ability to learn to escape an aversive situation. This model is considered to have good construct validity for certain aspects of depression. Antidepressants can prevent or reverse the development of this learned helplessness.
Experimental Protocol
Animals: Male mice are commonly used.[9]
Apparatus: A chamber for delivering inescapable shocks (e.g., through a grid floor) and a separate shuttle box for escape testing.
Procedure:
-
Induction Phase (Day 1-2):
-
Place mice in a chamber and expose them to a series of inescapable electric foot shocks (e.g., 120 shocks of 0.25-0.60 mA intensity and 5 seconds duration, with a random inter-trial interval).[10]
-
A control group should be placed in the chambers without receiving shocks.
-
-
Drug Administration: Administer this compound (e.g., 10-40 mg/kg, i.p.) or vehicle daily, starting before or after the induction phase, depending on the study design (preventative vs. therapeutic).
-
Test Phase (Day 3):
-
Place each mouse in a shuttle box where it can escape a foot shock by crossing to the other side.
-
Deliver a series of escapable shocks (e.g., 35 trials).[11]
-
Record the latency to escape and the number of escape failures (when the animal fails to escape within a set time, e.g., 15-30 seconds).[5][10]
-
Data Presentation
| Treatment Group | Escape Failures (Number, Mean ± SEM) | Escape Latency (seconds, Mean ± SEM) |
| No Shock + Vehicle | 2.1 ± 0.5 | 4.5 ± 0.8 |
| Inescapable Shock + Vehicle | 15.8 ± 1.9 | 22.3 ± 2.1 |
| Inescapable Shock + this compound (30 mg/kg) | 7.3 ± 1.2## | 10.1 ± 1.5## |
*Data are hypothetical representations based on typical findings in learned helplessness studies. **p<0.001 compared to No Shock + Vehicle. ##p<0.01 compared to Inescapable Shock + Vehicle.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action is the inhibition of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to increased synaptic concentrations of norepinephrine (NE) and dopamine (DA).[12] This increase in neurotransmitters activates downstream signaling cascades implicated in neuroplasticity and antidepressant effects.
Dopamine and Norepinephrine Signaling Cascade
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on the forced swim test and release of dopamine in the nucleus accumbens in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dissociation of Learned Helplessness and Fear Conditioning in Mice: A Mouse Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Neuropharmacology of this compound, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gαs, adenylyl cyclase, and their relationship to the diagnosis and treatment of depression [frontiersin.org]
Application Note: Determination of Bupropion in Human Plasma via Pre-column Derivatization with Fluorescence Detection
Abstract
This application note details a sensitive and reliable method for the quantification of bupropion (B1668061) in human plasma. The protocol employs a pre-column derivatization technique using 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) to form a highly fluorescent product. The derivatized this compound is then separated and detected using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. This method offers significant advantages, including high sensitivity with a low limit of detection, good recovery, and a relatively short analysis time, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is an antidepressant and smoking cessation aid.[1] Monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and patient safety. While various analytical methods exist for this compound determination, pre-column derivatization followed by fluorescence detection provides enhanced sensitivity compared to conventional UV detection.[1][2] This is particularly advantageous when only small sample volumes are available or when low concentrations need to be accurately measured.
This compound, containing a secondary aliphatic amino group, reacts with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a fluorogenic reagent, in an alkaline medium to yield a stable and highly fluorescent product.[2][3] This application note provides a detailed protocol for the derivatization of this compound in plasma samples, followed by its quantification using HPLC with fluorescence detection.
Experimental Protocol
This protocol is based on the method described by Ulu et al. (2012).[1][2][3][4][5]
1. Materials and Reagents
-
This compound hydrochloride (Reference Standard)
-
Mexiletine (B70256) (Internal Standard, IS)
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
Sodium tetraborate (B1243019)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrochloric acid (0.1 N)
-
Human plasma (drug-free)
2. Instrumentation
-
HPLC system with a fluorescence detector
-
C18 analytical column (150 mm x 4.6 mm i.d., 5 µm)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Membrane filters (0.2 µm)
3. Preparation of Solutions
-
Stock Standard Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound HCl and mexiletine in 100 mL of methanol separately. Store at 4°C.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
NBD-Cl Solution (1.5 x 10⁻² M): Prepare freshly in methanol.
-
Borate (B1201080) Buffer (0.025 M, pH 9.0): Dissolve sodium tetraborate in water and adjust the pH to 9.0 with 0.1 N NaOH and 0.1 N HCl.
4. Sample Preparation and Derivatization
-
Pipette 0.5 mL of human plasma into a centrifuge tube.
-
Spike with the appropriate amount of this compound working standard solution and a fixed amount of the internal standard (mexiletine).
-
Add 1 mL of 1.5 x 10⁻² M NBD-Cl solution.
-
Add 1 mL of 0.025 M borate buffer (pH 9.0).
-
Vortex the mixture for 1 minute.
-
Incubate in a water bath at 70°C for 20 minutes.
-
Cool the mixture to room temperature.
-
Extract the derivatized compound by adding 2.5 mL of chloroform and vortexing for 1 minute.
-
Repeat the extraction step.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Transfer a 4.5 mL aliquot of the extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[3]
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.2 µm membrane filter before injection into the HPLC system.
5. HPLC Conditions
-
Column: C18 (150 mm x 4.6 mm i.d., 5 µm)
-
Mobile Phase: Methanol:Water (75:25, v/v)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 5 µL
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 458 nm
-
Emission Wavelength (λem): 533 nm
-
Quantitative Data Summary
The method was validated according to the International Conference of Harmonization (ICH) guidelines.[2][3] The quantitative performance of the assay is summarized in the tables below.
Table 1: Calibration and Linearity Data
| Analyte | Matrix | Linearity Range (ng/mL) |
| This compound | Plasma | 5 - 500 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Plasma | 0.24 | 0.72 |
Table 3: Recovery Data
| Analyte | Matrix | Recovery (%) |
| This compound | Plasma | 97.12 ± 0.45 |
Visualizations
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of this compound using liquid chromatography with fluorescence detection in pharmaceutical preparations, human plasma and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bupropion Analogues for Addiction Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of bupropion (B1668061) analogues as potential therapeutic agents for addiction. This compound, a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, has demonstrated efficacy in treating nicotine (B1678760) dependence and shows promise for other substance use disorders.[1][2] The development of novel analogues with improved potency, selectivity, and pharmacokinetic profiles is a key area of research aimed at enhancing therapeutic outcomes.[3] This document outlines detailed synthetic protocols, pharmacological evaluation methods, and relevant biological pathways.
I. Synthesis of this compound Analogues
The general synthetic strategy for creating this compound analogues involves a two-step process: α-bromination of a substituted propiophenone (B1677668) followed by nucleophilic substitution with a desired amine.[4] This approach allows for the introduction of diverse functionalities on both the aromatic ring and the amine substituent, enabling a systematic exploration of the structure-activity relationship (SAR).
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogues.
Experimental Protocol: Synthesis of 2-(N-Cyclopropylamino)-3'-chloropropiophenone
This protocol describes the synthesis of a specific this compound analogue, 2-(N-cyclopropylamino)-3'-chloropropiophenone, which has shown a favorable pharmacological profile for addiction treatment.
Materials:
-
Bromine
-
Cyclopropylamine
-
N-methylpyrrolidinone (NMP)
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
α-Bromination:
-
Dissolve 3'-chloropropiophenone in dichloromethane in a round-bottom flask.
-
Slowly add a solution of bromine in dichloromethane to the stirred solution at room temperature.
-
Continue stirring for 30 minutes or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-bromo-3'-chloropropiophenone.
-
-
Nucleophilic Substitution:
-
To the crude α-bromo-3'-chloropropiophenone, add N-methylpyrrolidinone and cyclopropylamine.
-
Heat the mixture with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction mixture with water and extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
To the ethereal solution, add concentrated hydrochloric acid to precipitate the hydrochloride salt of the this compound analogue.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
II. Pharmacological Evaluation
The pharmacological characterization of newly synthesized this compound analogues is crucial to determine their potential as addiction therapies. Key in vitro assays include neurotransmitter transporter inhibition assays to assess their primary mechanism of action. In vivo studies, such as locomotor activity and drug discrimination, provide insights into their behavioral effects.
Data Presentation: In Vitro Transporter Inhibition
The following table summarizes the inhibitory potency (IC50 in nM) of selected this compound analogues at the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters. Lower values indicate greater potency.
| Analogue | Substitution Pattern | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | 3'-Cl, N-tert-butyl | 526 | 1110 | >10000 | [5] |
| Analogue 1x | 3'-Cl, N-cyclopropyl | 147 | 412 | >10000 | [6] |
| Analogue 2x | 3',4'-di-Cl, N-tert-butyl | 31 | 180 | >10000 | [7] |
| Analogue 2r | 4'-F, N-tert-butyl | 100 | 230 | >10000 | [7] |
| Analogue 2m | 3'-Br, N-tert-butyl | 250 | 540 | >10000 | [7] |
| Analogue 2n | 3'-I, N-tert-butyl | 280 | 620 | >10000 | [7] |
Experimental Protocols
This protocol outlines a general procedure for determining the potency of this compound analogues to inhibit dopamine, norepinephrine, or serotonin uptake in cells expressing the respective transporters.
Caption: Experimental workflow for neurotransmitter uptake inhibition assay.
Materials:
-
Cell line stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter (e.g., HEK293 cells).
-
Radiolabeled neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
This compound analogues (test compounds).
-
Known transporter inhibitor for non-specific uptake determination (e.g., nomifensine (B1679830) for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in a 96-well plate and grow to confluency.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Compound Addition: Add varying concentrations of the this compound analogue to the wells. For total uptake, add buffer alone. For non-specific uptake, add a high concentration of a known selective inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-20 minutes) at the appropriate temperature (e.g., 37°C).
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a defined period (e.g., 5-15 minutes) to allow for neurotransmitter uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
This in vivo assay is used to assess the stimulant or depressant effects of this compound analogues.
Materials:
-
Male Swiss-Webster mice (or other appropriate rodent strain).
-
Locomotor activity chambers equipped with photobeam detectors.
-
This compound analogue solution.
-
Vehicle solution (e.g., saline).
Procedure:
-
Habituation: Habituate the animals to the locomotor activity chambers for a set period (e.g., 60 minutes) for several days prior to testing.
-
Drug Administration: On the test day, administer the this compound analogue or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal in the locomotor activity chamber and record activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the locomotor activity data, often in time bins, to determine the effect of the compound over time compared to the vehicle control group.
III. Signaling Pathways in Addiction
This compound and its analogues are thought to exert their therapeutic effects in addiction primarily by modulating dopamine and norepinephrine signaling in the brain's reward pathways.[8][9] Additionally, their antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) is believed to contribute to their efficacy in smoking cessation.[10][11]
Dopaminergic and Noradrenergic Pathways
Caption: this compound's mechanism of action on dopaminergic and noradrenergic pathways.
By inhibiting DAT and NET, this compound analogues increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[12] This enhanced signaling in reward-related brain regions, such as the nucleus accumbens and prefrontal cortex, is thought to alleviate withdrawal symptoms and reduce the reinforcing effects of addictive substances.[9]
Nicotinic Acetylcholine Receptor Antagonism
In addition to their effects on monoamine transporters, this compound and some of its analogues act as non-competitive antagonists at various nAChR subtypes.[13][14] This action is particularly relevant for nicotine addiction, as it can block the reinforcing effects of nicotine.
These application notes and protocols provide a foundational framework for the synthesis and preclinical evaluation of novel this compound analogues for addiction research. The systematic application of these methods will facilitate the discovery of new chemical entities with improved therapeutic potential.
References
- 1. americanaddictioncenters.org [americanaddictioncenters.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acute effect of the anti-addiction drug this compound on extracellular dopamine concentrations in the human striatum: An [11C]raclopride PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. moleculardevices.com [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. va.gov [va.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. scholars.okstate.edu [scholars.okstate.edu]
- 11. scholars.okstate.edu [scholars.okstate.edu]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. researchgate.net [researchgate.net]
- 14. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to this compound in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Bupropion Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bupropion (B1668061) hydrochloride is an atypical antidepressant and smoking cessation aid, functioning as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its unique pharmacological profile, which differs from selective serotonin (B10506) reuptake inhibitors (SSRIs), makes it a valuable tool in neuroscience research and a significant target in pharmaceutical development.[4][5] The synthesis of this compound hydrochloride in a laboratory setting is a common requirement for preclinical research and process development. This document provides detailed protocols for a one-pot laboratory-scale synthesis of this compound hydrochloride, offering a time- and resource-efficient method.[6][7]
The described one-pot synthesis streamlines the traditional multi-step process by performing the α-bromination of m-chloropropiophenone and the subsequent amination with tert-butylamine (B42293) in a single reaction vessel, followed by precipitation of the hydrochloride salt.[6][8] This approach minimizes handling and purification of intermediates, leading to a higher overall yield and purity.[6][7] Greener synthetic alternatives are also being explored to reduce the environmental impact by substituting hazardous reagents and solvents.[9][10][11][12]
Overall Reaction Scheme
The one-pot synthesis of this compound hydrochloride from m-chloropropiophenone proceeds in two primary stages within a single reaction setup:
-
α-Bromination: m-Chloropropiophenone is brominated at the α-position to yield m-chloro-α-bromopropiophenone.
-
Amination and Salt Formation: The intermediate α-bromoketone undergoes a nucleophilic substitution reaction with tert-butylamine to form the this compound free base. This is followed by the addition of hydrochloric acid to precipitate the final product, this compound hydrochloride.[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for One-Pot this compound Hydrochloride Synthesis
| Parameter | Value | Reference |
| Starting Material | m-Chloropropiophenone | [6] |
| Key Reagents | Bromine, tert-Butylamine, Hydrochloric Acid | [6][13] |
| Solvents | Dichloromethane (B109758), N-Methylpyrrolidinone, Diethyl Ether | [6] |
| Reaction Time | < 2 hours | [6][7] |
| Reaction Temperature | 55-60 °C (amination step) | [1][8][14] |
| Overall Yield | 75-85% | [6][7] |
| Purity | High | [6][7] |
Experimental Protocols
Materials and Reagents:
-
m-Chloropropiophenone
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
tert-Butylamine
-
N-Methylpyrrolidinone (NMP)
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Water (distilled or deionized)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Water bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper
Detailed Methodology:
Step 1: α-Bromination of m-Chloropropiophenone
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.9 mmol) of m-chloropropiophenone in 5.0 mL of dichloromethane.[8]
-
Stir the solution until all the solid has dissolved.
-
Carefully add a solution of bromine in dichloromethane dropwise to the stirring solution. Continue the addition until the bromine color persists, indicating the reaction is complete. Ensure each drop's color disappears before adding the next.[8]
-
After the addition is complete, remove the dichloromethane solvent under reduced pressure.
Step 2: Synthesis of this compound Free Base
-
To the flask containing the crude m-chloro-α-bromopropiophenone, add tert-butylamine and N-methylpyrrolidinone.[6]
-
Place the flask in a preheated water bath at 55-60 °C and stir the mixture for approximately 10-15 minutes.[8]
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Formation of this compound Hydrochloride
-
Quench the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with 25 mL portions of diethyl ether.[8]
-
Combine the organic (ether) extracts in a beaker.
-
Dry the combined organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
While stirring the dried ether solution, add concentrated hydrochloric acid dropwise until the solution becomes acidic (pH < 3, checked with pH paper).[8]
-
The precipitation of white crystals of this compound hydrochloride will be observed.[8]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold diethyl ether, and allow it to air dry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchspace.csir.co.za [researchspace.csir.co.za]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Item - A Greener Synthesis of the Antidepressant this compound Hydrochloride - American Chemical Society - Figshare [acs.figshare.com]
- 13. US7737302B2 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]
- 14. chem.bg.ac.rs [chem.bg.ac.rs]
Development of Sustained-Release Bupropion Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of sustained-release (SR) bupropion (B1668061) hydrochloride formulations. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes and mechanisms, intended to guide researchers in the formulation and evaluation of this compound SR tablets.
Introduction to Sustained-Release this compound
This compound hydrochloride is an aminoketone antidepressant and smoking cessation aid.[1] The development of sustained-release formulations was driven by the need to improve patient compliance and reduce the side effects associated with the immediate-release (IR) version, which required more frequent dosing.[2] SR formulations are designed to release the drug over a prolonged period, typically allowing for twice-daily administration.[2][3] This leads to more stable plasma concentrations, minimizing peak-related adverse events.[1]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the neuronal reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), classifying it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), this compound increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be responsible for its antidepressant effects.[2][4] It has minimal impact on the serotonin (B10506) system.[1] Additionally, this compound is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors, which contributes to its efficacy as a smoking cessation aid.[5][6]
Formulation Development: Manufacturing Protocols
The manufacturing of this compound SR tablets can be achieved through various techniques, including wet granulation, direct compression, and roller compaction. The choice of method depends on the physicochemical properties of the drug and excipients.
Wet Granulation Protocol
Wet granulation is a common method used to improve the flow and compression characteristics of the powder blend.[7]
Protocol:
-
Blending: Sift and blend this compound hydrochloride, a hydrophilic polymer matrix former (e.g., Hydroxypropyl Methylcellulose - HPMC), and a diluent (e.g., Microcrystalline Cellulose).[8][9]
-
Granulation: Prepare a granulating solution (e.g., purified water or an aqueous solution of a binder like povidone).[10] Spray the solution onto the powder blend in a fluid bed granulator or high-shear mixer to form granules.[9]
-
Drying: Dry the wet granules to a specific moisture content.[9][10]
-
Milling: Mill the dried granules to achieve a uniform particle size distribution.[9][10]
-
Lubrication: Add a lubricant (e.g., Magnesium Stearate) to the milled granules and blend.[9][10]
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.[9][10]
-
Coating (Optional): Apply a film coating to the tablets for aesthetic purposes or to provide additional release control.[9]
Direct Compression Protocol
Direct compression is a simpler and more cost-effective method that avoids the use of liquid and heat.[11]
Protocol:
-
Pre-processing: Ensure all excipients are suitable for direct compression (i.e., good flowability and compressibility).
-
Blending: Combine this compound hydrochloride with directly compressible excipients, including a binder (e.g., polyethylene (B3416737) oxide or hydroxypropyl cellulose), a filler (e.g., lactose), a glidant, and a lubricant in a blender under low shear conditions.[11]
-
Compression: Directly compress the powder blend into tablets.[11]
Roller Compaction (Dry Granulation) Protocol
Roller compaction is a dry granulation method suitable for moisture-sensitive drugs like this compound hydrochloride.[12][13]
Protocol:
-
Blending: Mix this compound hydrochloride with one or more rate-controlling polymers and other excipients.[12]
-
Compaction: Pass the powder blend between two counter-rotating rollers to form a compressed ribbon or sheet.[12][14]
-
Milling: Mill the ribbon into granules of the desired size.[12]
-
Lubrication: Blend the granules with a lubricant.
-
Compression: Compress the lubricated granules into tablets.
Quantitative Data Presentation
Example Formulations
The following table presents example formulations for this compound HCl SR tablets.
| Ingredient | Formulation 1 (mg/tablet) | Formulation 2 (mg/tablet) | Function |
| This compound Hydrochloride | 150.0 | 100.0 | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC) | 40.0 | - | Sustained-release matrix former |
| Polyethylene Oxide | - | 15.0 | Binder / Sustained-release polymer |
| Microcrystalline Cellulose (MCC) | 198.5 | - | Diluent / Filler |
| Lactose | - | 50.0 | Filler |
| Cysteine Hydrochloride | 7.5 | - | Stabilizer |
| Magnesium Stearate | 4.0 | 1.5 | Lubricant |
| Colloidal Silicon Dioxide | - | 1.0 | Glidant |
| Total Weight | 400.0 | 167.5 |
Data compiled from patents and formulation studies.[9][11]
In Vitro Dissolution Data
The dissolution profile is a critical quality attribute for sustained-release formulations.
| Time (hours) | Formulation A (% Dissolved) | Formulation B (% Dissolved) | USP Specification (150 mg) |
| 1 | 37.2 | 31.2 | 25 - 45 |
| 4 | 72.8 | 66.0 | 60 - 75 |
| 8 | 89.7 | 89.1 | ≥ 85 |
Data adapted from a comparative dissolution study.[15] The USP specification is for a specific product and may vary.[9]
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy volunteers are essential to compare the in vivo performance of different formulations.
| Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (0-96h) (ng·h/mL) |
| This compound IR (75 mg) | ~1.5 | - | - |
| This compound SR (100 mg) | ~3.0 | - | - |
| This compound XL (150 mg) | ~5.0 | - | - |
Tmax values are approximate and compiled from multiple sources.[1][16] Cmax and AUC values are dose-dependent and vary significantly between studies. A study comparing IR, SR, and ER formulations found the relative bioavailability of the ER formulations to be 72.3–78.8% compared with the IR 75 mg formulation.[17]
Experimental Protocols
In Vitro Dissolution Testing Protocol
This protocol is based on USP guidelines for this compound hydrochloride extended-release tablets.[18][19]
Apparatus: USP Apparatus II (Paddle) Medium: 900 mL of water Temperature: 37 ± 0.5 °C Paddle Speed: 50 rpm
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at specified time points (e.g., 1, 4, and 8 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
HPLC-UV Analytical Method for Dissolution Samples
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient or isocratic mixture of phosphate (B84403) buffer (e.g., 10 mM, pH 4.0) and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 252 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare a standard stock solution of this compound hydrochloride reference standard in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to bracket the expected sample concentrations.
-
Inject the standards and samples into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak areas to the standard curve.
Conclusion
The development of sustained-release this compound formulations requires a thorough understanding of the drug's properties, appropriate selection of excipients, and optimization of the manufacturing process. The protocols and data presented in these application notes serve as a guide for researchers to formulate and evaluate this compound SR tablets with desired release profiles and pharmacokinetic properties. Careful control of formulation variables and manufacturing parameters is crucial to ensure product quality and performance.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 3. droracle.ai [droracle.ai]
- 4. psychscenehub.com [psychscenehub.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SUSTAINED RELEASE TABLETS CONTAINING this compound - Patent 0656775 [data.epo.org]
- 10. EP2229053A2 - Stabilized sustained release composition of this compound hydrochloride and process for preparing the same - Google Patents [patents.google.com]
- 11. US6238697B1 - Methods and formulations for making this compound hydrochloride tablets using direct compression - Google Patents [patents.google.com]
- 12. WO2003086362A2 - Method of stabilizing this compound hydrochloride tablets - Google Patents [patents.google.com]
- 13. Roller Compaction, Granulation and Capsule Product Dissolution of Drug Formulations Containing a Lactose or Mannitol Filler, Starch, and Talc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. international-biopharma.com [international-biopharma.com]
- 15. US20050112198A1 - this compound formulation for sustained delivery - Google Patents [patents.google.com]
- 16. This compound for major depressive disorder: Pharmacokinetic and formulation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uspnf.com [uspnf.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
In Vivo Evaluation of Nanoformulated Bupropion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in-vivo evaluation of nanoformulated bupropion (B1668061), drawing from recent preclinical studies. It is intended to serve as a practical guide, offering detailed experimental protocols and a summary of key quantitative data to inform future research and development in this area. The nanoformulation of this compound, an atypical antidepressant, presents a promising strategy to enhance its therapeutic efficacy, potentially by improving its bioavailability and facilitating its transport across the blood-brain barrier.
Data Presentation: Summary of In Vivo Studies
The following tables summarize the quantitative data from key in-vivo studies on nanoformulated this compound.
Table 1: Physicochemical and In Vitro Characteristics of this compound Nanoformulations
| Nanoformulation Type | Preparation Method | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | In Vitro Release Profile | Reference |
| Niosomes | Thin Film Hydration | This compound, Span 20, Cholesterol | 62 (SEM) | < 0.7 | Highly Stable | Not Reported | Sustained release in ACSF | [1] |
| Agar (B569324) Nanospheres | Ionic Gelation | This compound HCl, Agar | 320 ± 90 | 0.85 | -29.6 | 43.1 ± 0.28 | 66.7 ± 2% release efficiency | [2] |
ACSF: Artificial Cerebrospinal Fluid; SEM: Scanning Electron Microscopy
Table 2: Pharmacokinetic Parameters of Nanoformulated this compound in Rats (Pulmonary Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (µg/mL·min) | Absolute Bioavailability (%) | Reference |
| This compound-loaded Agar Nanospheres | 5 | 1927.93 | 360 | 10237.84 | 86.69 | [2] |
| This compound Simple Solution | 5 | 9.93 | 60 | 28.8 | 0.25 | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 3: In Vivo Efficacy of Niosomal this compound in a Zebrafish Model of Depression
| Treatment Group | Key Behavioral Outcomes | Interpretation | Reference |
| Bup@N20C (Niosomal this compound) | Increased exploration activity, Reduced irregular movements | Suppression of depression-like behavior, mood improvement | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the summary tables.
Protocol 1: Preparation of this compound-Loaded Niosomes (Bup@N20C)
Based on the method described by Al-Ghananeem et al., 2024. [1]
Objective: To encapsulate this compound in niosomal vesicles for in-vivo evaluation.
Materials:
-
This compound (Bup)
-
Span 20 (Surfactant)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Artificial Cerebrospinal Fluid (ACSF)
-
Dialysis membrane
Procedure:
-
Thin Film Hydration: a. Dissolve Span 20 and cholesterol in a 1:1.5 molar ratio in a round-bottom flask containing a suitable volume of a chloroform:methanol solvent mixture. b. Add this compound to the lipid solution. c. Evaporate the organic solvents using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask. d. Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a controlled temperature above the lipid phase transition temperature. This will lead to the formation of a niosomal suspension.
-
Purification: a. Separate the non-entrapped drug from the niosomal suspension by a suitable method such as dialysis or centrifugation.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared niosomes using dynamic light scattering (DLS). b. Analyze the surface morphology of the niosomes using Scanning Electron Microscopy (SEM). c. Determine the encapsulation efficiency by quantifying the amount of unentrapped this compound in the supernatant after centrifugation.
-
In Vitro Drug Release: a. Place the this compound-loaded niosomal suspension in a dialysis bag. b. Immerse the dialysis bag in a beaker containing ACSF as the dissolution medium, maintained at a constant temperature with continuous stirring. c. Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with fresh medium. d. Quantify the concentration of this compound in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
Protocol 2: In Vivo Evaluation of Niosomal this compound in a Zebrafish Model of Depression
Adapted from the behavioral analysis protocol described by Al-Ghananeem et al., 2024. [1]
Objective: To assess the antidepressant-like activity of nanoformulated this compound in a zebrafish model.
Animal Model: Adult zebrafish.
Procedure:
-
Induction of Depression-like Behavior: a. Induce a depression-like state in zebrafish using a validated method, such as reserpine (B192253) administration.
-
Treatment Administration: a. Divide the zebrafish into different treatment groups:
- Control (healthy, untreated)
- Negative control (reserpine-induced, vehicle-treated)
- Positive control (reserpine-induced, treated with a standard antidepressant)
- Experimental group (reserpine-induced, treated with Bup@N20C) b. Administer the treatments orally.
-
Behavioral Analysis: a. Individually place zebrafish in a novel tank. b. Record the swimming behavior of each fish for a defined period using a video tracking system. c. Analyze the recorded videos to quantify various behavioral parameters, including:
- Total distance traveled
- Time spent in different zones of the tank (e.g., top vs. bottom)
- Frequency of freezing bouts
- Turning angle and other kinematic parameters. d. Compare the behavioral parameters between the different treatment groups to assess the effects of the nanoformulated this compound.
Protocol 3: Preparation of this compound-Loaded Agar Nanospheres
Based on the ionic gelation method described by Davaran et al., 2013. [2]
Objective: To encapsulate this compound hydrochloride in agar nanospheres for pulmonary delivery.
Materials:
-
This compound Hydrochloride
-
Agar
-
Suitable cross-linking agent (e.g., calcium chloride)
-
Deionized water
Procedure:
-
Preparation of Agar Solution: a. Dissolve agar in deionized water with heating and stirring to form a homogenous solution. b. Cool the solution to a suitable temperature.
-
Drug Incorporation: a. Dissolve this compound hydrochloride in the agar solution.
-
Nanoparticle Formation: a. Add the this compound-agar solution dropwise into a solution of the cross-linking agent under constant stirring. b. The ionic interaction between the agar and the cross-linking agent will lead to the formation of nanospheres.
-
Purification and Lyophilization: a. Separate the nanospheres from the solution by centrifugation. b. Wash the nanospheres with deionized water to remove any unreacted reagents. c. Lyophilize the nanospheres to obtain a dry powder.
-
Characterization: a. Determine the particle size, PDI, and zeta potential using DLS. b. Evaluate the drug loading efficiency. c. Assess the in vitro release profile in a suitable dissolution medium.
Protocol 4: In Vivo Pharmacokinetic Study of this compound Nanospheres in Rats
Adapted from the protocol by Davaran et al., 2013. [2]
Objective: To determine the pharmacokinetic profile of this compound-loaded agar nanospheres after pulmonary administration in rats.
Animal Model: Male Wistar rats.
Procedure:
-
Animal Acclimatization: a. Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Treatment Groups: a. Divide the rats into three groups:
- Group 1: Intravenous (IV) administration of this compound simple solution.
- Group 2: Pulmonary administration of this compound simple solution.
- Group 3: Pulmonary administration of this compound-loaded agar nanospheres suspension.
-
Drug Administration: a. For pulmonary administration, lightly anesthetize the rats. b. Administer the predetermined dose of the simple solution or nanosphere suspension intratracheally using a microsprayer. c. For IV administration, inject the this compound solution into the tail vein.
-
Blood Sampling: a. Collect blood samples from the tail vein at predetermined time points (e.g., 10, 30, 60, 120, 360, 720, and 1440 minutes) after drug administration. b. Process the blood samples to obtain plasma.
-
Sample Analysis: a. Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time. b. Calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC. c. Determine the absolute bioavailability of the pulmonary administered formulations by comparing their AUC with that of the IV group.
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for the Synthesis of Optically Pure Bupropion Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of optically pure metabolites of bupropion (B1668061), a crucial aspect for researchers in pharmacology, medicinal chemistry, and drug development. The stereochemistry of this compound's metabolites—hydroxythis compound (B195616), threohydrothis compound, and erythrohydrothis compound—significantly influences their pharmacological and toxicological profiles. Therefore, access to enantiomerically pure forms of these compounds is essential for accurate in vitro and in vivo studies.
The following sections detail synthetic and resolution protocols for obtaining these optically pure metabolites, accompanied by quantitative data and workflow visualizations.
Synthesis of Optically Pure Hydroxythis compound
Hydroxythis compound possesses two chiral centers, leading to four possible stereoisomers. However, in vivo, only the (2S,3S) and (2R,3R) enantiomers are predominantly formed.[1] Two primary strategies are employed for the synthesis of optically pure hydroxythis compound: asymmetric synthesis to directly obtain a specific enantiomer, and chiral resolution of a racemic mixture.
Asymmetric Synthesis of (2S,3S)-Hydroxythis compound via Sharpless Dihydroxylation
This method introduces chirality early in the synthetic sequence, allowing for the selective formation of the desired enantiomer. A key step involves the Sharpless asymmetric dihydroxylation of a silyl (B83357) enol ether derived from 3'-chloropropiophenone (B116997).[2][3]
Experimental Protocol:
-
Preparation of the (Z)-tert-butyldimethylsilylenol ether: React 3'-chloropropiophenone with tert-butyldimethylsilyl triflate to form the corresponding (Z)-enol ether.[3]
-
Sharpless Asymmetric Dihydroxylation:
-
Cyclization to (2S,3S)-Hydroxythis compound:
-
Dissolve the purified (R)-α-hydroxy ketone in acetonitrile.
-
At a reduced temperature (e.g., -40°C), add trifluoromethanesulfonic anhydride (B1165640) and a non-nucleophilic base such as proton sponge or 2,6-lutidine.[3][4]
-
Introduce 2-amino-2-methyl-1-propanol (B13486) to the reaction mixture to facilitate amination and subsequent intramolecular cyclization to yield (2S,3S)-hydroxythis compound.[2][3]
-
-
Purification: The final product can be purified by column chromatography on silica (B1680970) gel followed by recrystallization.[2]
Quantitative Data:
| Step | Product | Reagents | Yield | Enantiomeric Excess (ee) |
| Dihydroxylation | (R)-α-hydroxy ketone | AD-mix-β | High | >95% |
| Cyclization | (2S,3S)-Hydroxythis compound | 2-amino-2-methyl-1-propanol | Good | >98%[3] |
Chiral Resolution of Racemic Hydroxythis compound
This approach involves the initial synthesis of a racemic mixture of hydroxythis compound, followed by the separation of the enantiomers.
1.2.1. Synthesis of Racemic Hydroxythis compound:
An improved synthesis of racemic hydroxythis compound has been reported with high yield and purity.[5]
Experimental Protocol:
-
Dissolve 2-bromo-3'-chloropropiophenone (B15139) in acetonitrile.
-
Add 2.55 equivalents of 2-amino-2-methyl-1-propanol.
-
Reflux the mixture at a reduced temperature of 35°C for 4 hours under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization from ethyl acetate (B1210297)/heptane to yield racemic hydroxythis compound.[2]
Quantitative Data:
| Product | Yield | Purity (post-purification) |
| Racemic Hydroxythis compound | 93% | 99.52%[2] |
1.2.2. Enantiomeric Resolution by Chiral Chromatography:
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating the enantiomers of hydroxythis compound.[6]
Experimental Protocol:
-
Column Selection: Utilize a suitable chiral HPLC column, such as a cyclodextrin-based CSP (e.g., Cyclobond I 2000) or a protein-based CSP (e.g., α1-acid glycoprotein).[6]
-
Mobile Phase Optimization:
-
For a Cyclobond I 2000 column, a mobile phase of 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium (B1175870) acetate (pH 3.8) has been shown to be effective.[2]
-
For an α1-acid glycoprotein (B1211001) column, a gradient elution with ammonium formate (B1220265) buffer and methanol (B129727) can be employed.[6]
-
-
Separation: Inject the racemic hydroxythis compound solution onto the column and collect the separated enantiomer fractions based on their retention times.
-
Analysis: Confirm the enantiomeric purity of the collected fractions using the same chiral HPLC method.
Synthesis of Optically Pure Threohydrothis compound
The in vivo formation of threohydrothis compound from this compound is highly stereoselective, primarily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which selectively reduces (R)-bupropion.[3][7] This suggests that an enzymatic approach is a viable strategy for the synthesis of optically pure threohydrothis compound.
Enzymatic Synthesis of (1R,2R)- and (1S,2S)-threohydrothis compound
This protocol utilizes a bioreactor containing recombinant 11β-HSD1 to mimic the in vivo metabolic pathway.
Experimental Protocol:
-
Enzyme Preparation: Prepare a solution containing recombinant human 11β-HSD1 and the necessary cofactor, NADPH.[7]
-
Substrate Addition:
-
To synthesize (1R,2R)-threohydrothis compound, add (R)-bupropion to the enzyme solution.
-
To synthesize (1S,2S)-threohydrothis compound, add (S)-bupropion to the enzyme solution (note: the efficiency of this conversion may be lower).
-
-
Reaction: Incubate the mixture at 37°C, monitoring the conversion of the this compound enantiomer to the corresponding threohydrothis compound enantiomer by chiral HPLC-MS/MS.
-
Purification: Upon completion, the threohydrothis compound enantiomer can be purified from the reaction mixture using standard chromatographic techniques.
Quantitative Data:
| Substrate | Product | Enzyme | Stereoselectivity |
| (R)-Bupropion | (1R,2R)-threohydrothis compound | 11β-HSD1 | Highly selective for threo isomer[7] |
Synthesis of Optically Pure Erythrohydrothis compound
The synthesis of optically pure erythrohydrothis compound typically involves the non-selective reduction of this compound to the racemic erythro-diol, followed by chiral resolution.
Synthesis of Racemic Erythrohydrothis compound
Experimental Protocol:
-
Reduction of this compound:
-
Dissolve racemic this compound in a non-polar solvent such as toluene.
-
Add a metal hydride reducing agent, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), to the solution to reduce the ketone functionality.[8]
-
-
Work-up and Purification: After the reaction is complete, quench the excess reducing agent and purify the resulting racemic erythrohydrothis compound by crystallization, often as a hydrochloride salt from an alcohol like isopropanol.[8]
Chiral Resolution of Racemic Erythrohydrothis compound
Similar to hydroxythis compound, the enantiomers of erythrohydrothis compound can be separated using chiral chromatography.
Experimental Protocol:
-
Column and Mobile Phase: Utilize a chiral HPLC column, such as an α1-acid glycoprotein column, with an appropriate mobile phase, likely a buffered aqueous-organic mixture.
-
Separation and Analysis: Inject the racemic erythrohydrothis compound and collect the enantiomerically pure fractions, confirming their purity by subsequent chiral HPLC analysis.
Visualizations
Caption: Synthetic routes to optically pure hydroxythis compound.
Caption: Synthesis of optically pure hydrothis compound metabolites.
References
- 1. Stereoselective Metabolism of this compound to OH-bupropion, Threohydrothis compound, Erythrohydrothis compound, and 4'-OH-bupropion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Metabolism of this compound by Cytochrome P4502B6 (CYP2B6) and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of threohydrothis compound from this compound is dependent on 11β-hydroxysteroid dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Erythrohydrothis compound - Wikipedia [en.wikipedia.org]
- 6. Development and validation of a high-throughput stereoselective LC-MS/MS assay for this compound, hydroxythis compound, erythrohydrothis compound, and threohydrothis compound in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of Threohydrothis compound from this compound Is Dependent on 11β-Hydroxysteroid Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1259243B1 - this compound metabolites and methods of their synthesis and use - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Bupropion Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bupropion (B1668061). The information below addresses common issues related to the stability of this compound in aqueous solutions at varying pH levels.
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable in an aqueous solution?
A1: this compound is most stable in aqueous solutions at a pH below 5.[1][2][3] In this acidic environment, the protonation of the amine group on the this compound molecule is thought to inhibit its degradation.[1]
Q2: What happens to this compound stability at a pH above 5?
A2: Above pH 5, the stability of this compound significantly decreases.[1][2] The degradation is primarily catalyzed by hydroxide (B78521) ions acting on the un-ionized form of the this compound molecule.[1][2][3] This inherent instability above pH 5 has important implications for its therapeutic use, formulation, and analytical testing.[1][2]
Q3: What type of kinetics does this compound degradation follow in aqueous solutions?
A3: The degradation of this compound in aqueous solutions follows first-order reaction kinetics.[1][2][3][4]
Q4: What are the known degradation products of this compound in alkaline solutions?
A4: Under alkaline conditions, this compound degrades into several impurities. Studies have identified multiple degradation products, including 1-hydroxy-1-(3-chlorophenyl)propan-2-one, 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone, and 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene.[5][6] Some studies have reported the formation of up to seven different impurities under alkaline hydrolytic conditions.[5][6]
Q5: How does temperature affect the stability of this compound in solutions?
A5: The degradation of this compound is dependent on both pH and temperature.[1][7] For instance, in plasma at pH 7.4, the half-life of this compound was found to be 54.2 hours at 22°C and decreased to 11.4 hours at 37°C.[7]
Q6: I am observing unexpected degradation of my this compound sample. What could be the cause?
A6: Unexpected degradation of this compound can be attributed to several factors. The most common cause is a pH of the solution above 5.[1][2] Ensure that your aqueous solutions are buffered to a pH below 5 for maximum stability. Additionally, consider the storage temperature, as elevated temperatures accelerate degradation.[7] The presence of moisture is also a critical factor to control during manufacturing and storage to prevent degradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution | The pH of the aqueous solution is likely above 5, leading to hydroxide-catalyzed degradation.[1][2] | Buffer your aqueous solution to a pH below 5. Verify the pH of your solution before and during your experiment. |
| Inconsistent analytical results for this compound samples | Degradation of this compound during sample preparation or analysis. | Ensure all diluents and mobile phases are at an acidic pH. If using HPLC, consider the pH of the mobile phase. For storage of stock solutions, use a pH below 5 and store at a low temperature. |
| Appearance of unknown peaks in chromatograms | These are likely degradation products of this compound, especially if the sample was exposed to alkaline conditions.[5][6][9] | Characterize the degradation products using techniques like LC-MS to confirm their identity. To avoid their formation, maintain a pH below 5 throughout the sample's lifecycle. |
Data on this compound Stability
Table 1: Half-life of this compound in Plasma at pH 7.4
| Temperature (°C) | Half-life (hours) |
| 22 | 54.2[7] |
| 37 | 11.4[7] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Aqueous Solutions
This protocol outlines a general method for determining the stability of this compound at a specific pH and temperature.
-
Buffer Preparation : Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 9, 10).
-
Sample Preparation : Prepare a stock solution of this compound in a suitable solvent. Dilute the stock solution with each of the prepared buffers to a known final concentration.
-
Incubation : Store the prepared this compound solutions in tightly sealed containers at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling : At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis : Analyze the concentration of the remaining this compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][10]
-
Data Analysis : Plot the natural logarithm of the this compound concentration against time. The degradation rate constant (k) can be determined from the slope of the resulting line. The half-life (t½) can then be calculated using the equation: t½ = 0.693/k.
Protocol 2: Example of a Stability-Indicating HPLC Method
-
Column : A reversed-phase C18 column is commonly used.[5][11]
-
Mobile Phase : A mixture of an acidic buffer (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) at pH 4.5) and an organic solvent like acetonitrile (B52724) is often employed.[1]
-
Detection : UV detection at a wavelength of 210 nm or 250 nm is suitable for this compound.[1][11]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Injection Volume : A standard injection volume is 10-20 µL.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Influence of pH on this compound degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The aqueous stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Stability of this compound and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic study and peak purity determination of this compound hydrochloride using RRLC/DAD and HPLC/MWD methods: stability study and application in pharmaceutical preparation and in synthetic mixtures with nicotine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of Bupropion in Postmortem Specimens
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the degradation of bupropion (B1668061) in postmortem specimens.
Frequently Asked Questions (FAQs)
Q1: Why is the interpretation of postmortem this compound concentrations challenging?
A1: The interpretation of postmortem this compound concentrations is challenging primarily due to the instability of the parent compound.[1][2][3][4] this compound can degrade significantly after death, and the rate of degradation is influenced by factors such as temperature and pH.[5][6][7][8][9] This can lead to lower than expected or even undetectable concentrations of the parent drug, which may not accurately reflect the extent of exposure.[1][5]
Q2: What are the major metabolites of this compound and are they stable postmortem?
A2: this compound is extensively metabolized in the liver, producing three major active metabolites: hydroxythis compound, erythrothis compound, and threothis compound.[1][5][10] Unlike the parent drug, the metabolite threothis compound appears to be relatively stable in postmortem specimens.[1][2][3][4][5][11] For this reason, threothis compound is often used as a complementary indicator to assess exposure to this compound.[1][2][3][4][5][11]
Q3: What is postmortem redistribution and how does it affect this compound analysis?
A3: Postmortem redistribution is a phenomenon where drugs can diffuse from areas of high concentration (like the liver) to areas of lower concentration (like the blood) after death. This can lead to an artificial elevation of drug concentrations in postmortem blood samples.[12] It is a potential factor to consider when interpreting this compound levels, especially in cases with a significant postmortem interval.
Q4: What are the typical therapeutic, toxic, and lethal concentrations of this compound?
A4: Therapeutic blood concentrations of this compound typically range from 0.01 to 0.4 mg/L.[1][5] Fatalities have been reported with a wide range of this compound concentrations in the blood, from 0.16 to 20.8 mg/L.[1][5] Due to the degradation of the parent compound, analyzing the more stable metabolite, threothis compound, can provide a clearer picture. In cases where this compound was attributed to the cause of death, mean threothis compound concentrations in the blood have been reported to be around 15.8 mg/L.[1][2][3][4]
Troubleshooting Guides
Issue 1: this compound concentration is lower than expected or not detected, but there is a strong suspicion of this compound use.
-
Possible Cause: Significant postmortem degradation of this compound.
-
Troubleshooting Steps:
-
Analyze for Metabolites: Quantify the concentration of the more stable metabolite, threothis compound. Its presence can confirm exposure to this compound even if the parent drug is not detected.[1][5]
-
Review Specimen Storage Conditions: Assess how the specimens were stored. This compound degrades more rapidly at room temperature compared to refrigerated or frozen conditions.[1][2][3][4][5][11]
-
Consider the Postmortem Interval: A longer time between death and sample collection can lead to more extensive degradation.
-
Issue 2: Inconsistent this compound concentrations between different postmortem specimens.
-
Possible Cause: Postmortem redistribution.
-
Troubleshooting Steps:
-
Compare Central and Peripheral Blood Samples: If available, compare this compound concentrations in blood from a central site (e.g., heart) and a peripheral site (e.g., femoral vein). Higher concentrations in central blood may suggest redistribution.
-
Analyze Tissue Samples: Analyze this compound and metabolite concentrations in tissue samples, such as the liver, to get a more comprehensive understanding of the drug's distribution.[1][11]
-
Data Presentation
Table 1: Stability of this compound and Threothis compound in Postmortem Specimens over 50 Days
| Specimen | Storage Temperature | This compound Concentration Change | Threothis compound Stability |
| Blood | Room Temperature (20°C) | Drastic decrease | Relatively stable |
| Blood | Refrigerated (4°C) | Decrease | Relatively stable |
| Blood | Frozen (-20°C) | Decrease | Relatively stable |
| Liver | Room Temperature (20°C) | Drastic decrease | Relatively stable |
| Liver | Refrigerated (4°C) | Decrease | Relatively stable |
| Liver | Frozen (-20°C) | Decrease | Relatively stable |
| Liver Homogenate | Room Temperature (20°C) | Drastic decrease | Relatively stable |
| Liver Homogenate | Refrigerated (4°C) | Decrease | Relatively stable |
| Liver Homogenate | Frozen (-20°C) | Decrease | Relatively stable |
Source: Adapted from a stability study over 50 days.[1][2][3][4][5][11]
Table 2: Mean and Median Threothis compound Concentrations in Postmortem Cases
| Case Type | Specimen | Mean Concentration | Median Concentration |
| Natural Cases (this compound not COD) | Blood | 1.8 mg/L | 1.5 mg/L |
| Natural Cases (this compound not COD) | Liver | 12.1 mg/kg | 10 mg/kg |
| Suicidal Ingestion (this compound as COD) | Blood | 15.8 mg/L | 13.5 mg/L |
| Suicidal Ingestion (this compound as COD) | Liver | 131.5 mg/kg | 110 mg/kg |
COD: Cause of Death. Source: Based on postmortem case data.[1][2][3][4]
Experimental Protocols
Protocol 1: Extraction and Analysis of this compound and Threothis compound from Postmortem Blood by HPLC
This protocol is a generalized representation based on common analytical methods.[13][14][15]
-
Sample Preparation:
-
To 1 mL of postmortem blood, add an internal standard.
-
Alkalinize the sample with a suitable buffer (e.g., 0.1N KOH).
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of an organic extraction solvent (e.g., hexane-isoamyl alcohol, 96:4).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 45:55 methanol:0.05 M phosphate buffer, pH 5.5).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm for metabolites and 254 nm for this compound.[14]
-
Quantification: Calculate the concentration of this compound and threothis compound based on the peak area ratio to the internal standard and a standard calibration curve.
-
Visualizations
Caption: A generalized workflow for the analysis of this compound in postmortem specimens.
Caption: A proposed aqueous degradation pathway for this compound.
Caption: A troubleshooting guide for cases with unexpectedly low this compound concentrations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Degradation of this compound: Implications for Interpretation of Postmortem Case Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of this compound and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. The aqueous stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic of this compound: integrative overview of relevant clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [helda.helsinki.fi]
- 13. academic.oup.com [academic.oup.com]
- 14. HPLC assay for this compound and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high-performance liquid chromatographic method for quantitating this compound in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bupropion-Induced Seizures in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bupropion-induced seizure models in animal studies.
Troubleshooting Guides
This section addresses common issues encountered during experiments designed to induce or manage this compound-induced seizures.
| Problem | Possible Cause | Suggested Solution |
| High variability in seizure incidence or latency. | 1. Inconsistent drug administration technique.2. Animal strain or substrain differences.3. Variation in animal age, weight, or sex.4. Environmental stressors. | 1. Ensure consistent intraperitoneal (IP) injection placement and speed.2. Standardize the animal model, specifying strain, substrain, and supplier.3. Use a narrow range for animal age and weight; note that sex differences in EEG abnormalities have been observed.[1]4. Acclimatize animals to the experimental environment and handle them consistently. |
| Lower-than-expected seizure incidence at a given dose. | 1. Incorrect This compound (B1668061) dosage calculation or preparation.2. Slower-than-intended rate of administration.3. This compound salt form may have lower seizure potential (e.g., HBr vs. HCl).[2][3] | 1. Double-check all calculations and ensure complete solubilization of the this compound salt.2. For bolus injections, administer smoothly and consistently. Note that slower infusion rates can decrease seizure incidence.[4]3. Verify the this compound salt being used. This compound HBr has been shown to have a lower potential to induce seizures compared to this compound HCl.[2][3] |
| Animals exhibit severe motor impairment but no clear convulsive activity. | 1. The dose of this compound or a co-administered anticonvulsant may be causing toxicity.2. The behavioral seizure scoring scale may not be sensitive enough. | 1. Perform a dose-response study for motor impairment using a rotarod test to determine the toxic dose (TD50).[2]2. Implement a more detailed seizure scoring system (e.g., Racine scale) and consider EEG monitoring for sub-clinical seizure activity.[2][3][5] |
| Inconsistent efficacy of anticonvulsant drugs. | 1. Pharmacokinetic interactions between this compound and the anticonvulsant.2. Inappropriate timing of anticonvulsant administration.3. The chosen anticonvulsant may be ineffective against this compound's seizure mechanism. | 1. Be aware that this compound can alter the plasma and brain concentrations of some antiepileptic drugs.[6]2. Administer the anticonvulsant at a time point that allows for peak efficacy to coincide with the expected onset of this compound-induced seizures.3. Not all anticonvulsants are effective. For example, phenytoin, carbamazepine, and lamotrigine (B1674446) have been shown to be ineffective.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical dose of this compound to induce seizures in mice?
A1: The convulsant dose 50 (CD50), the dose that induces seizures in 50% of mice, for this compound hydrochloride (HCl) administered intraperitoneally (IP) is approximately 116.72 mg/kg to 119.7 mg/kg in Swiss albino mice.[8][9][10] A dose of 139.5 mg/kg has been used to induce clonic convulsions in 97% of mice (CD97).[6][7]
Q2: How does the rate of this compound administration affect seizure induction?
A2: The rate of administration significantly impacts seizure risk. Slower intraperitoneal infusion of a fixed this compound dose (e.g., 120 mg/kg) is associated with a reduced likelihood of convulsions in mice compared to a rapid bolus injection.[4] This suggests that the risk is dependent on the peak concentration (Cmax) of this compound and/or its metabolites.[4]
Q3: Which anticonvulsants are most effective against this compound-induced seizures in animal models?
A3: Preclinical studies in mice have shown that clonazepam is highly potent and effective, with an ED50 of 0.06 mg/kg and a favorable protective index (PI >33).[6][7] Gabapentin is also effective and has a high protective index (PI >29).[6][7] Diazepam is effective but at much higher doses and with a less favorable PI (1.7).[6][7] In contrast, drugs like phenytoin, carbamazepine, and lamotrigine have been found to be ineffective.[6][7]
Q4: Are there differences between this compound salts in their ability to induce seizures?
A4: Yes. Studies comparing equimolar doses of this compound hydrochloride (HCl) and this compound hydrobromide (HBr) have found that this compound HBr has a significantly lower potential to induce seizures in both mice and rats.[2][3] In mice, at 125 mg/kg IP, this compound HCl induced a tenfold higher number of cortical EEG seizures than this compound HBr.[2][3] In rats, 100 mg/kg of this compound HCl induced convulsions in 100% of animals, whereas the same dose of this compound HBr induced seizures in only 44% of rats.[2][3]
Q5: What is the typical latency to seizure onset after this compound administration?
A5: The median latency to the first convulsion in mice following intraperitoneal administration of a convulsive dose of this compound HCl is typically around 5 to 7 minutes.[4][6]
Q6: Can co-administration of other substances alter the seizure threshold for this compound?
A6: Yes. For example, co-administration of ethanol (B145695) in mice significantly lowers the seizure threshold for this compound. The CD50 for this compound HCl alone was 116.72 mg/kg, but it decreased to 89.40 mg/kg when pretreated with ethanol.[8][10]
Quantitative Data Summary
Table 1: Efficacy of Anticonvulsant Drugs Against this compound-Induced Seizures in Mice
This compound HCl administered at a CD97 dose of 139.5 mg/kg, i.p.
| Anticonvulsant | ED50 (mg/kg, i.p.) | Protective Index (PI) | Efficacy |
| Clonazepam | 0.06 | 33.3 | Dose-dependent full protection.[6][7] |
| Gabapentin | Not specified | >29 | Dose-dependent protection.[6][7] |
| Diazepam | Not specified | 1.7 | Full protection at high doses.[6][7] |
| Valproate | Not specified | >1, <2 | Partial protection.[6][7] |
| Phenobarbital | Not specified | >1, <2 | Partial protection.[6][7] |
| Ethosuximide | Not specified | >1, <2 | Partial protection.[6][7] |
| Topiramate | Not specified | <1 | Ineffective.[6][7] |
| Felbamate | Not specified | <1 | Ineffective.[6][7] |
| Phenytoin | Not specified | - | Ineffective.[6][7] |
| Carbamazepine | Not specified | - | Ineffective.[6][7] |
| Lamotrigine | Not specified | - | Ineffective.[6][7] |
| Tiagabine | Not specified | - | Ineffective.[6][7] |
Table 2: Comparison of Seizure Induction by this compound HCl vs. This compound HBr
| Species | Dose (i.p.) | This compound Salt | Parameter | Value |
| Mice | 125 mg/kg | This compound HCl | Mean Number of Cortical EEG Seizures | 7.50 ± 2.56[2][3] |
| This compound HBr | Mean Number of Cortical EEG Seizures | 0.75 ± 0.96[2][3] | ||
| Rats | 100 mg/kg | This compound HCl | Percentage of Rats with Seizures | 100%[2][3] |
| This compound HBr | Percentage of Rats with Seizures | 44%[2][3] | ||
| This compound HCl | Total Duration of Cortical Seizures (s) | 424.6[2][3] | ||
| This compound HBr | Total Duration of Cortical Seizures (s) | 124.5[2][3] |
Table 3: Effect of Administration Rate on this compound-Induced Seizures in Mice
This compound HCl dose fixed at 120 mg/kg, i.p.
| Infusion Time (minutes) | Percentage of Convulsing Mice |
| 0 (Bolus) | 60%[4] |
| 15 | 90%[4] |
| 30 | 50%[4] |
| 60 | 50%[4] |
| 90 | 0%[4] |
| 120 | 20%[4] |
| 240 | 0%[4] |
Experimental Protocols & Visualizations
Protocol 1: Induction of Clonic Seizures in Mice
Objective: To induce clonic convulsions for the evaluation of potential anticonvulsant compounds.
Methodology:
-
Animals: Use male Swiss albino mice (or other appropriate strain) weighing between 20-30g.
-
Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare this compound HCl in a vehicle such as 0.9% NaCl (saline).
-
Administration:
-
Observation: Immediately after this compound administration, place each mouse in an individual observation chamber. Observe continuously for a set period (e.g., 30-60 minutes) for the presence of clonic convulsions (seizures characterized by rhythmic jerking of the limbs).
-
Data Collection: Record the latency to the first convulsion and the total number of animals exhibiting seizures in each group.
Experimental workflow for anticonvulsant testing.
Protocol 2: EEG Monitoring of Seizure Activity in Rodents
Objective: To quantify electrographic seizure activity and compare the pro-convulsant effects of different this compound salts.
Methodology:
-
Animals: Use male Wistar rats or female CD-1 mice.[2]
-
Surgical Implantation:
-
Anesthetize the animal following approved protocols.
-
Surgically implant EEG recording electrodes over the cortex. For more detailed studies, depth electrodes can be implanted in structures like the hippocampus.[2]
-
Allow for a post-surgical recovery period.
-
-
EEG Recording Setup:
-
Connect the animal to the EEG recording system in a chamber that allows for free movement.
-
Record baseline EEG activity before drug administration.
-
-
Administration: Administer equimolar doses of the compounds to be tested (e.g., this compound HCl vs. This compound HBr) via i.p. injection.[2]
-
Data Collection:
-
Simultaneously record EEG data and video-monitor the animal's behavior.[5]
-
Continue recording for a sufficient duration to capture all seizure events (e.g., 1-2 hours).
-
-
Analysis:
-
Score the EEG recordings for seizure bursts, noting their number, duration, and amplitude.
-
Correlate EEG seizure activity with observed behavioral convulsions.
-
Logical relationship for comparing this compound salts.
References
- 1. Twenty percent of a representative sample of patients taking this compound have abnormal, asymptomatic electroencephalographic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electroencephalographic and behavioral convulsant effects of hydrobromide and hydrochloride salts of this compound in conscious rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroencephalographic and behavioral convulsant effects of hydrobromide and hydrochloride salts of this compound in conscious rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of increasing intraperitoneal infusion rates on this compound hydrochloride-induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-induced convulsions: preclinical evaluation of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Convulsant and anticonvulsant effects of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Bupropion in Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the clinical and preclinical application of Bupropion (B1668061). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an atypical antidepressant that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] It blocks the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increased concentration of these neurotransmitters in the synaptic cleft.[4] Unlike many other antidepressants, this compound has no significant effect on the serotonin (B10506) system.[1][2] Additionally, it functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), which is relevant to its use in smoking cessation.[1]
Q2: What are the major metabolic pathways and active metabolites of this compound?
This compound undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP2B6, to form its main active metabolite, hydroxythis compound (B195616).[1][2][5] Other significant metabolites, threohydrothis compound and erythrohydrothis compound, are formed through the reduction of the carbonyl group.[2] These metabolites are pharmacologically active, with hydroxythis compound being about half as potent as the parent drug, while threohydrothis compound and erythrohydrothis compound are five times less potent.[6]
Q3: What are the key drug-drug interactions to be aware of when working with this compound?
This compound's metabolism and mechanism of action lead to several potential drug-drug interactions. Since it is a substrate of CYP2B6, co-administration with CYP2B6 inhibitors (e.g., paroxetine, sertraline, clopidogrel) can increase this compound levels, while CYP2B6 inducers (e.g., carbamazepine, ritonavir, efavirenz) can decrease its concentration.[5][6][7] this compound and its metabolites, particularly hydroxythis compound, are inhibitors of CYP2D6, which can increase the levels of drugs metabolized by this enzyme, such as certain tricyclic antidepressants, SSRIs, antipsychotics, and beta-blockers.[6][8][9]
Troubleshooting Guides
Formulation Development
Q: We are experiencing difficulties with the direct compression of this compound hydrochloride tablets due to its poor compressibility. What are some potential solutions?
A: this compound hydrochloride is known for its poor compressibility and relatively high solubility, which makes direct compression challenging.[10] A common approach to overcome this is wet granulation, which can improve the flow and cohesive properties of the material.[10] If direct compression is preferred, the formulation can be optimized by including specific excipients. A suggested formulation for direct compression is:[10]
| Component | Percentage by Weight (solids basis) |
| This compound hydrochloride | 30 - 40% |
| Binder | 10 - 20% |
| Filler | 40 - 60% |
| Glidant | 0.1 - 2% |
| Lubricant | 0.1 - 2% |
For sustained-release formulations, hydrophilic matrixing agents like hydroxypropyl methylcellulose (B11928114) (HPMC) can be used. The concentration and viscosity grade of HPMC will influence the drug release profile.[11]
Analytical Method Development
Q: We are developing an HPLC method for this compound quantification and are facing issues with peak tailing and poor resolution. What are some troubleshooting steps?
A: Peak tailing and poor resolution in HPLC analysis of this compound can be addressed by optimizing several chromatographic parameters.
-
Column Selection: this compound is a basic compound. Using a column with base-deactivated silica (B1680970) or a mixed-mode column (e.g., reversed-phase and cation-exchange) can improve peak shape.[3]
-
Mobile Phase pH: Adjusting the pH of the mobile phase buffer can impact the ionization state of this compound and improve peak symmetry. A slightly acidic pH (e.g., pH 4.0) has been shown to be effective.[12]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase should be optimized to achieve the desired retention and resolution.[3][12]
-
Ion-Pairing Reagents: While some methods use ion-pairing reagents, mixed-mode chromatography can often separate this compound and its impurities without them.[3]
Preclinical & Clinical Experimentation
Q: We are observing unexpected variability in our in vivo studies with this compound. What are some potential contributing factors?
A: Variability in in vivo responses to this compound can stem from several sources:
-
Metabolic Differences: Genetic polymorphisms in the CYP2B6 enzyme can lead to inter-individual differences in this compound metabolism and, consequently, its plasma concentrations.
-
Drug Formulation: Different formulations of this compound (immediate-release, sustained-release, extended-release) have distinct pharmacokinetic profiles, affecting the rate and extent of drug absorption.[13][14] Ensure consistent use of a specific formulation throughout the study.
-
Drug-Drug Interactions: As detailed in the FAQs, concurrent administration of other compounds that inhibit or induce CYP2B6 or are substrates of CYP2D6 can alter the pharmacokinetics and pharmacodynamics of this compound.[5][6]
-
Dose-Related Seizure Risk: this compound is associated with a dose-dependent risk of seizures.[5][14] It is crucial to adhere to recommended dose ranges and be cautious in models or patient populations with a lowered seizure threshold.[5]
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by HPLC-UV
This protocol provides a general framework for the analysis of this compound in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 1 mL of plasma sample, add a known concentration of an appropriate internal standard.
-
Add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 10 mM, pH 4.0) and an organic solvent like methanol (B129727) or acetonitrile. The exact ratio should be optimized.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 252 nm.[12]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Validation Parameters:
Visualizations
Caption: this compound's mechanism of action in the synaptic cleft.
Caption: Major metabolic pathways of this compound.
Caption: General workflow for this compound analysis in plasma by HPLC.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. psychscenehub.com [psychscenehub.com]
- 7. forhers.com [forhers.com]
- 8. Prediction of Drug-Drug Interactions with this compound and Its Metabolites as CYP2D6 Inhibitors Using a Physiologically-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. US6238697B1 - Methods and formulations for making this compound hydrochloride tablets using direct compression - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Optimizing Bupropion Dosage for In Vivo Research
Welcome to the technical support center for the utilization of bupropion (B1668061) in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an atypical antidepressant that primarily acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor (NDRI).[1][2][3] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission.[4] Unlike many other antidepressants, it has minimal effects on the serotonin (B10506) system.[1][2] this compound is metabolized into several active metabolites, including hydroxythis compound, which also contribute to its overall therapeutic effects.[1][2][5]
Q2: What are the common starting doses for this compound in rodent models?
The appropriate dosage of this compound can vary significantly depending on the animal model, the research question, and the specific experimental paradigm. However, based on published studies, a general starting point for intraperitoneal (i.p.) administration in mice and rats is in the range of 10-40 mg/kg.[6] For instance, studies investigating the analgesic and anti-inflammatory effects of this compound in mice have used doses of 10, 20, and 40 mg/kg (i.p.).[6] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: What are the potential side effects of this compound in animal models?
The most significant dose-dependent side effect of this compound is the risk of seizures.[1][7] Preclinical toxicology studies in rats, mice, rabbits, and dogs have shown that overdose conditions can lead to central nervous system effects.[8] Other potential side effects observed at higher doses can include increased locomotor activity, anxiety, insomnia, dry mouth, and nausea.[7][9] Chronic administration in dogs has been associated with mild, reversible hepatotoxicity.[8]
Q4: How is this compound metabolized, and should I be concerned about its metabolites?
This compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6, to form its major active metabolite, hydroxythis compound.[10][11] Other metabolites, such as threohydrothis compound and erythrohydrothis compound, are also formed.[2][12] These metabolites are pharmacologically active and can have plasma concentrations higher than the parent drug, contributing significantly to the overall effect of this compound.[2][11] Therefore, when interpreting experimental results, it is important to consider the contribution of these active metabolites.
Q5: What administration routes are commonly used for this compound in in vivo research?
The most common route of administration in preclinical studies is intraperitoneal (i.p.) injection.[6] Oral administration is also used, and it's important to note that this compound undergoes extensive first-pass metabolism in the liver following oral delivery.[1][11] The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High incidence of seizures in animals | The dose of this compound is too high. | - Reduce the dosage. - Conduct a thorough dose-response study to identify the maximum tolerated dose (MTD). - Consider using a sustained-release formulation to avoid high peak plasma concentrations.[5] |
| High variability in behavioral or physiological responses | - Inconsistent drug administration. - Individual differences in drug metabolism (e.g., CYP enzyme activity). - Environmental stressors affecting the animals. | - Ensure accurate and consistent dosing and administration techniques. - Increase the sample size to account for individual variability. - Acclimatize animals to the experimental procedures and environment to minimize stress. |
| Lack of a clear dose-response relationship | - The selected dose range is too narrow or not centered around the effective dose. - The chosen behavioral or physiological endpoint is not sensitive to this compound. - Contribution of active metabolites is masking the direct effect of the parent drug. | - Broaden the dose range in your study. - Ensure the selected outcome measure is appropriate for assessing the effects of a norepinephrine-dopamine reuptake inhibitor. - Measure plasma concentrations of both this compound and its major active metabolites. |
| Unexpected changes in animal weight | This compound can affect appetite and body weight.[2] | - Monitor food and water intake and body weight regularly. - Report any significant changes in weight as part of the experimental results. |
Quantitative Data Summary
Table 1: Reported Effective Doses of this compound in Rodent Models
| Animal Model | Research Area | Dosage Range (mg/kg) | Route of Administration | Reference |
| Mice | Analgesia & Anti-inflammation | 10, 20, 40 | i.p. | [6] |
| Mice | Locomotor Activity & Aggression | 2.5, 5, 10, 20, 40 | i.p. | [9] |
| Mice | Effortful Behaviors | 5, 10, 15 | i.p. | [13] |
| Mice | Seizure Induction | 120 | i.p. | [14] |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST) in Mice
This protocol is adapted from studies evaluating the effects of this compound on effortful behaviors.[13]
1. Animals:
-
Male CD1 mice (8-14 weeks old).
2. Drug Preparation and Administration:
-
Dissolve this compound HCl in sterile 0.9% saline.
-
Administer this compound (e.g., 5, 10, 15 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the test.
3. Forced Swim Test Procedure:
-
Place individual mice in a transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
4. Data Analysis:
-
Analyze the data using a one-way ANOVA followed by post-hoc tests to compare the different dose groups to the vehicle control group.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action at the synapse.
Experimental Workflow for In Vivo this compound Study
Caption: A typical workflow for an in vivo this compound experiment.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. A Review of the Neuropharmacology of this compound, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15 Years of Clinical Experience With this compound HCl: From this compound to this compound SR to this compound XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and anti-inflammatory activities of this compound in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Preclinical toxicology of this compound: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound effects on aggressiveness and anxiety in OF1 male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ClinPGx [clinpgx.org]
- 13. Energizing effects of this compound on effortful behaviors in mice under positive and negative test conditions: modulation of DARPP-32 phosphorylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of increasing intraperitoneal infusion rates on this compound hydrochloride-induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vitro Metabolic Screening of Bupropion Prodrugs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the in vitro metabolic screening of Bupropion (B1668061) and its prodrugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound observed in in vitro systems?
This compound undergoes extensive metabolism primarily through two main pathways: oxidation and reduction.[1][2] The oxidative pathway involves the hydroxylation of the tert-butyl group to form hydroxythis compound, which is predominantly mediated by the cytochrome P450 enzyme CYP2B6.[1][3] The reductive pathway involves the reduction of the carbonyl group to form the amino-alcohol isomers, threohydrothis compound and erythrohydrothis compound.[1][3] These reductive pathways are catalyzed by carbonyl reductases present in the liver and intestine.[1] Further metabolism can occur through hydroxylation by CYP2C19 and subsequent glucuronidation of the primary metabolites by UDP-glucuronosyltransferases (UGTs), such as UGT2B7 and UGT1A9.[2][3][4]
Q2: My this compound prodrug shows high stability in initial buffer stability tests but disappears rapidly in microsomal incubations, even without NADPH. What could be the cause?
This suggests non-enzymatic degradation or significant nonspecific binding to the microsomal proteins or labware. To differentiate, include a control with heat-inactivated microsomes. If the loss persists, it's likely nonspecific binding. Consider using low-binding plates and including a small percentage of a non-ionic surfactant in your incubation buffer.[5] Always include a time-zero (T0) sample, where the reaction is stopped immediately after adding the compound, to account for initial rapid binding.[5]
Q3: I am observing a different metabolite profile for my this compound prodrug compared to what is reported for this compound. Is this expected?
Yes, this is expected. Prodrugs are designed to be metabolized into the active drug (this compound in this case), and the initial metabolic steps will be unique to the prodrug's structure. The goal is to identify if and how your prodrug is converted to this compound and its known active metabolites. Your in vitro screen should aim to characterize the specific enzymes responsible for this conversion.[6][7]
Q4: How can I determine which CYP450 isozymes are responsible for the metabolism of my new this compound prodrug?
To identify the specific CYP450 isozymes involved, you can use a panel of recombinant human CYP enzymes (rhCYPs). Incubating your prodrug with individual rhCYPs will pinpoint which enzymes are capable of its metabolism.[4] Alternatively, you can use human liver microsomes (HLM) in the presence of selective chemical inhibitors for different CYP isozymes or specific inhibitory antibodies.[4] A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that particular CYP isozyme.
Q5: What are the key differences between using liver microsomes and S9 fractions for this compound metabolism studies?
Liver microsomes are rich in phase I enzymes like cytochrome P450s and phase II enzymes like UGTs.[8] The S9 fraction contains both microsomal and cytosolic enzymes, including carbonyl reductases which are important for the formation of threohydrothis compound and erythrohydrothis compound.[1] Therefore, if you are interested in the complete metabolic profile of this compound, including both oxidative and reductive metabolites, the S9 fraction would be more comprehensive.[1]
Troubleshooting Guides
Issue 1: High variability in metabolite formation across replicate experiments.
-
Possible Cause: Inconsistent pipetting, especially of viscous microsomal solutions or small volumes of test compounds.
-
Solution: Ensure pipettes are properly calibrated. Prepare a master mix of reagents to minimize well-to-well variability. When preparing serial dilutions, ensure thorough mixing between each step.[9]
-
-
Possible Cause: Degradation of the test compound or instability of the NADPH regenerating system.
-
Solution: Prepare the NADPH regenerating solution fresh for each experiment. Assess the stability of your this compound prodrug in the assay buffer at 37°C over the incubation period.
-
-
Possible Cause: Inconsistent microsomal activity.
-
Solution: Thaw microsomes on ice and keep them cold until use. Avoid repeated freeze-thaw cycles. Include a known positive control substrate for the expected metabolic pathway to monitor the consistency of microsomal activity between experiments.[9]
-
Issue 2: The rate of prodrug disappearance does not correlate with the appearance of this compound.
-
Possible Cause: The prodrug is being converted to metabolites other than this compound.
-
Solution: Use a non-targeted mass spectrometry approach (metabolite identification) to screen for all potential metabolites. This can help you identify the metabolic "hotspots" on your prodrug.
-
-
Possible Cause: this compound itself is being rapidly metabolized to its own downstream metabolites.
-
Possible Cause: The analytical method is not efficiently extracting or detecting all analytes.
Issue 3: False positive for amphetamine in subsequent screening.
-
Possible Cause: this compound and its metabolites are known to cause false-positive results in some amphetamine immunoassays.[12][13]
-
Solution: Confirm all positive amphetamine screens with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] Be aware of this potential cross-reactivity when interpreting screening results for samples from individuals administered this compound or its prodrugs.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound Prodrugs in Human Liver Microsomes (Example Data)
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | 25.3 | 27.4 |
| Prodrug A | 15.8 | 43.8 |
| Prodrug B | 45.1 | 15.4 |
| Verapamil (Control) | 18.2 | 38.1 |
Table 2: CYP450 Reaction Phenotyping of a this compound Prodrug (Example Data)
| CYP Isozyme Inhibitor | Prodrug Remaining (%) |
| No Inhibitor | 25 |
| Ketoconazole (CYP3A4) | 28 |
| Ticlopidine (CYP2B6/2C19) | 75 |
| Quinidine (CYP2D6) | 24 |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
-
Prepare Reagents:
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test Compound/Prodrug Stock Solution (in DMSO)
-
Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Stopping Reagent (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
-
Assay Procedure:
-
Prepare a master mix containing buffer and microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM; final DMSO concentration <0.5%).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture to the stopping reagent.
-
Vortex and centrifuge the samples to precipitate protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the test compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T0 sample.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance.[5]
-
Protocol 2: CYP450 Reaction Phenotyping
-
Prepare Reagents: As in the microsomal stability assay, with the addition of stock solutions of selective CYP450 inhibitors.
-
Assay Procedure:
-
Prepare separate reaction mixtures, each containing a specific CYP450 inhibitor at a concentration known to be selective. Include a control reaction with no inhibitor.
-
Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C.
-
Add the test compound and initiate the reaction with the NADPH regenerating system.
-
Incubate for a fixed time point where metabolism is in the linear range (determined from the stability assay).
-
Stop the reaction and process the samples as described above.
-
-
Data Analysis:
-
Compare the amount of parent compound remaining (or metabolite formed) in the presence of each inhibitor to the no-inhibitor control. A significant decrease in metabolism indicates the involvement of the inhibited CYP isozyme.
-
Visualizations
Caption: Metabolic pathway of this compound and its prodrugs.
Caption: Workflow for a typical microsomal stability assay.
Caption: Decision tree for troubleshooting high prodrug clearance.
References
- 1. Metabolism of this compound by Carbonyl Reductases in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Glucuronidation of this compound Metabolites In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of this compound. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. Stereoselective method to quantify this compound and its three major metabolites, hydroxythis compound, erythro-dihydrothis compound, and threo-dihydrothis compound using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Frequency of False Positive Amphetamine Screens due to this compound Using the Syva Emit II Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"Addressing the instability of the free base form of Bupropion"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the free base form of Bupropion (B1668061).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound free base?
A1: The free base form of solid racemic this compound is known to be unstable and hygroscopic.[1] In aqueous solutions, its degradation is dependent on pH and temperature.[1][2] It is most stable in aqueous solutions below pH 5.[1][3] Above this pH, it is susceptible to hydroxide (B78521) ion-catalyzed degradation, as well as hydrolysis and oxidation.[1][4]
Q2: How should I store solid this compound free base?
A2: Due to its hygroscopic nature, solid this compound free base should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated or frozen temperatures.[1] The presence of moisture is a critical factor in its degradation.[5]
Q3: My this compound solution is turning yellow. What is happening?
A3: Yellowing of a this compound solution is a common indicator of degradation. This is often due to oxidation and hydrolysis, especially if the solution has a pH above 5 and is exposed to light or elevated temperatures.[1][4]
Q4: What are the main degradation products of this compound?
A4: Under alkaline hydrolysis, several degradation products can form. Some of the identified degradants include 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone, 1-hydroxy-1-(3-chlorophenyl)propan-2-one, and 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene.[6] Photodegradation in aqueous solutions can produce 1-(3-chlorophenyl)-1-hydroxy-2-propanone and 1-(3-chlorophenyl)-2-hydroxy-1-propanone.
Q5: Is there a more stable alternative to the free base for experimental use?
A5: Yes, the salt forms of this compound, such as this compound hydrochloride (HCl) and this compound hydrobromide (HBr), are more stable than the free base.[7] The hydrochloride salt is commonly used, but the hydrobromide salt has been shown to exhibit enhanced stability.[8] For solution-based experiments requiring a pH below 5, the hydrochloride salt is a suitable choice.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Loss of potency in your experimental solution over a short period.
-
Appearance of unknown peaks in your chromatogram.
-
Noticeable color change in the solution.
Potential Causes:
-
pH of the solution is above 5: this compound degradation is catalyzed by hydroxide ions in solutions with a pH greater than 5.[1][3]
-
Elevated temperature: Degradation is temperature-dependent, with a shorter half-life at higher temperatures.[2]
-
Presence of water: Water can act as a catalyst for degradation.[3]
Solutions:
-
Adjust pH: Buffer your aqueous solution to a pH below 5. Protonation of the amine group below this pH inhibits degradation.[1]
-
Control Temperature: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen).
-
Use Aprotic Solvents: If your experimental design allows, consider using a non-aqueous solvent.
-
Fresh Preparation: Prepare solutions fresh before each experiment to minimize degradation over time.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in experimental replicates.
-
Loss of expected biological activity.
Potential Causes:
-
Degradation in Culture Media: Cell culture media typically have a physiological pH of around 7.4, which can lead to rapid degradation of this compound.
-
Interaction with Media Components: Components in the media could potentially accelerate degradation.
Solutions:
-
Minimize Incubation Time: Reduce the exposure time of this compound in the cell culture media as much as possible.
-
Frequent Media Changes: For longer experiments, consider replacing the media with freshly prepared this compound solution at regular intervals.
-
Run Parallel Stability Studies: Incubate your this compound solution in the cell culture media under the same experimental conditions but without cells. Analyze the concentration of this compound over time to understand its stability profile in your specific system.
Data Presentation
Table 1: Stability of this compound in Human Plasma (pH 7.4)
| Temperature (°C) | Half-life (hours) |
| 22 | 54.2 |
| 37 | 11.4 |
Data sourced from a study on the stability of this compound in human plasma.[2]
Table 2: this compound Degradation under Stress Conditions
| Stress Condition | Observation |
| Alkaline Hydrolysis | Seven degradation products formed. |
| Acid Hydrolysis | Stable. |
| Water Hydrolysis | Stable. |
| Oxidation | Stable. |
| Dry Heat | Stable. |
| Photolysis | Stable. |
Based on stress degradation studies conducted under ICH guidelines.[6]
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound and its Degradation Products
This protocol is based on methodologies described for the analysis of this compound and its degradation products.[3][6]
Objective: To quantify this compound and resolve its major degradation products.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Methanol
-
Water (HPLC grade)
-
This compound reference standard
-
Degradation product reference standards (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 20mM ammonium formate (pH 4.0), methanol, and acetonitrile in a ratio of 75:10:15 (v/v/v).
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 0.1-100 µg/mL).
-
Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration within the calibration range.
-
HPLC Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 20mM ammonium formate (pH 4.0):Methanol:Acetonitrile (75:10:15)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 252 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard solutions and samples. Identify and quantify the this compound peak based on the retention time and calibration curve. Degradation products will appear as separate peaks.
Visualizations
Caption: Factors leading to the degradation of this compound free base.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of this compound and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The aqueous stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of this compound. Part One: In Vitro Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. omicsonline.org [omicsonline.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Crystalline forms of this compound HBr - Patent 2502621 [data.epo.org]
Technical Support Center: Synthesis of Bupropion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bupropion (B1668061). The focus is on minimizing waste and addressing common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on solutions that align with green chemistry principles to minimize waste.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) | Waste Minimization Impact |
| Low Yield of this compound Hydrochloride | Incomplete bromination of the starting material (m-chloropropiophenone). | - Ensure the complete disappearance of the red bromine color if using molecular bromine, or monitor the reaction by GC if using NBS.[1] - Consider switching from molecular bromine to N-bromosuccinimide (NBS) with a catalytic amount of ammonium (B1175870) acetate (B1210297) in ethyl acetate for a safer and effective alternative.[1] | Reduces the use of hazardous and volatile bromine. |
| Inefficient amination reaction. | - A high excess of tert-butylamine (B42293) is often required to drive the reaction due to its steric bulk; ensure the correct stoichiometry is used.[2] - Optimize reaction temperature; a range of 55-60°C has been shown to be effective.[1] | While excess amine is a drawback, optimizing other parameters prevents failed reactions and associated waste. | |
| Loss of product during workup and purification. | - An alternative extraction using 1 M HCl and ethyl acetate can be safer and more efficient than using 12 M HCl and diethyl ether.[1][2] - Crystallization from a minimal amount of a suitable solvent like isopropanol (B130326) can improve recovery.[1] | Significantly reduces solvent waste and eliminates the use of highly flammable and hazardous solvents.[1][2] | |
| Formation of Impurities | Dibromination of the starting material. | - Avoid prolonged reaction times and excess brominating agent.[3] Monitor the reaction closely. | Prevents the formation of difficult-to-remove by-products, which would otherwise lead to waste during purification. |
| Degradation of the this compound free base. | - The free base can be unstable; proceed with the conversion to the hydrochloride salt promptly after the amination step.[3] | Minimizes product loss and the need for reprocessing, thereby reducing overall waste. | |
| Side reactions from hazardous solvents. | - Replace reprotoxic solvents like N-methylpyrrolidinone (NMP) with greener alternatives such as Cyrene.[1][4][5] - Substitute potentially carcinogenic solvents like dichloromethane (B109758) (DCM) with ethyl acetate.[1][4][5] | Eliminates the use of highly toxic solvents, leading to less hazardous waste streams. | |
| Difficult or Hazardous Workup | Use of concentrated acids and highly flammable solvents. | - Adopt an alternative extraction method using dilute (1 M) hydrochloric acid and ethyl acetate instead of concentrated (12 M) HCl and diethyl ether.[1][2][4] | Enhances safety and significantly reduces the volume and hazard level of aqueous and organic waste.[2] |
| Emulsion formation during extraction. | - If emulsions occur, try adding a small amount of brine or allowing the mixture to stand for a longer period. | Reduces the need for large volumes of additional solvent to break the emulsion, thereby minimizing solvent waste. |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of waste in the traditional synthesis of this compound?
A1: The primary sources of waste in traditional this compound synthesis are the solvents used in the reaction and extraction steps, particularly N-methylpyrrolidinone (NMP), dichloromethane (DCM), and diethyl ether.[1][4][5] Additionally, the use of hazardous reagents like elemental bromine and concentrated hydrochloric acid contributes to the generation of hazardous waste.[1][4] The workup procedure is a significant contributor to the overall waste produced.[1][2]
Q2: How can I make my this compound synthesis "greener"?
A2: To make the synthesis greener, consider the following substitutions and modifications:
-
Brominating Agent: Replace elemental bromine with N-bromosuccinimide (NBS).[1][2] While still hazardous, NBS is a solid and poses a lower risk of fugitive emissions compared to volatile bromine.[1]
-
Solvents: Substitute NMP with a bio-based solvent like Cyrene and replace DCM with ethyl acetate.[1][4][5]
-
Extraction: Utilize a safer and more waste-efficient extraction method with 1 M HCl and ethyl acetate instead of 12 M HCl and diethyl ether.[1][2][4]
Q3: What are the key green chemistry metrics to consider for this compound synthesis, and how do they compare between traditional and greener methods?
A3: Key green chemistry metrics include the E-factor (kg of waste per kg of product), atom economy, and Process Mass Intensity (PMI). A greener synthesis of this compound has been shown to dramatically reduce the E-factor from 138 kg/kg to 46 kg/kg , a 66% reduction in waste.[1][2] The atom economy may slightly decrease when substituting bromine with the higher molecular weight NBS (e.g., from 63% to 61%).[1][2] However, the overall environmental impact is significantly lower due to the large reduction in solvent waste.[1][2]
Q4: Are there any flow chemistry approaches to this compound synthesis that can minimize waste?
A4: Yes, flow chemistry offers a promising approach for a safer and more sustainable synthesis of this compound.[6] Flow processes can handle hazardous materials more controllably and can be designed to telescope multiple steps, reducing the need for intermediate workups and purifications, which in turn minimizes waste.[6] Greener solvents and reagents, such as polymer-bound pyridinium (B92312) tribromide as a bromine alternative, have been successfully employed in flow syntheses of this compound.[3][6][7]
Q5: What are some common impurities I should be aware of, and how can they be controlled?
A5: Common impurities can arise from side reactions such as dibromination of the starting material or degradation of the product.[3] Controlling reaction conditions, such as temperature and reaction time, and promptly converting the free base to the more stable hydrochloride salt can minimize the formation of these impurities.[3] Using purer starting materials and appropriate analytical techniques to monitor the reaction progress is also crucial.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data comparing the traditional and a greener synthesis of this compound hydrochloride.
| Metric | Traditional Synthesis | Greener Synthesis | Reduction/Improvement |
| E-Factor (kg waste / kg product) | 138[1][4][5] | 46[1][2] | 92 kg/kg (66% reduction)[1][2][4] |
| Atom Economy | 63%[1][2] | 61%[1][2] | -2% |
| Reaction Mass Efficiency (RME) | 4%[2] | 12%[2] | 200% improvement |
| Overall Yield | Not specified, but greener synthesis reports a 68% average yield.[1][2] | 68%[1][2] | - |
| Primary Solvents Used | N-methylpyrrolidinone (NMP), Dichloromethane (DCM), Diethyl ether[1][4] | Cyrene, Ethyl acetate[1][4][5] | Replacement of toxic and hazardous solvents. |
| Key Hazardous Reagents | Elemental Bromine, 12 M Hydrochloric Acid[1][4] | N-bromosuccinimide, 1 M Hydrochloric Acid[1][2] | Replacement with safer alternatives. |
Experimental Protocols
Greener Synthesis of this compound Hydrochloride
This protocol is adapted from a greener synthesis method developed to reduce waste and hazards.[1]
Step 1: α-Bromination of m-Chloropropiophenone
-
In a round-bottom flask, dissolve m-chloropropiophenone (0.5 g, 2.95 mmol) and N-bromosuccinimide (1.23 g, 6.93 mmol) in ethyl acetate (5 mL).
-
Add ammonium acetate (0.024 g, 0.295 mmol) to the solution.
-
Heat the mixture to reflux for approximately 70 minutes, or until the red bromine color disappears.
-
Cool the solution to room temperature.
-
Filter the solution and wash it with water (10 mL).
-
Remove the ethyl acetate solvent under reduced pressure to yield an orange-brown oil (the intermediate, 2-bromo-m-chloropropiophenone).
Step 2: Amination and Salt Formation
-
To the oil from Step 1, add Cyrene (2.5 mL) and tert-butylamine (2.5 mL).
-
Stir the solution at 55–60 °C for 20 minutes.
-
Dissolve the resulting solution in ethyl acetate (15 mL).
-
Wash the organic layer with water (3 x 15 mL).
-
Add 1 M hydrochloric acid (12 mL) to the organic layer and stir.
-
Separate the aqueous layer and concentrate it under reduced pressure to obtain an orange-brown paste.
Step 3: Purification
-
Crystallize the residue from isopropanol (approximately 1 mL).
-
Collect the crystals via vacuum filtration to obtain this compound hydrochloride. The average reported yield for this method is 68%.[1][2]
Visualizations
Experimental Workflow: Traditional vs. Greener Synthesis
Caption: A comparison of the traditional and greener synthesis workflows for this compound HCl.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The synthesis of this compound hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
- 7. The synthesis of this compound hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
"Considerations for Bupropion's temperature and pH-dependent degradation"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the temperature and pH-dependent degradation of bupropion (B1668061).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound's stability?
A1: this compound's stability is primarily influenced by pH and temperature. It is most stable in acidic conditions (below pH 5).[1][2] As the pH increases above 5, particularly approaching its pKa of approximately 7.9 to 8.6, its degradation rate significantly increases.[1] The degradation follows log-linear, first-order kinetics and is catalyzed by hydroxide (B78521) ions acting on the un-ionized form of the molecule.[1][2][3] Temperature also plays a crucial role, with higher temperatures accelerating the degradation process.[3]
Q2: What are the major degradation products of this compound under different stress conditions?
A2: this compound degrades into several products depending on the stress conditions. Under alkaline hydrolysis, a number of degradation products have been identified.[4][5] Photodegradation also leads to specific degradants. The table below summarizes the major degradation products observed under various stress conditions.
Data Presentation: this compound Degradation Products
| Stress Condition | Major Degradation Products Identified |
| Alkaline Hydrolysis | 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, (2,4,4-trimethyl-1,3-oxazolidin-2-yl)(3-chlorophenyl)-methanone, 1-hydroxy-1-(3-chlorophenyl)propan-2-one, 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene, 3-chlorobenzoic acid[4][5] |
| Photodegradation | 1-(3-chlorophenyl)-1-hydroxy-2-propanone, 1-(3-chlorophenyl)-2-hydroxy-1-propanone |
| Acid Hydrolysis | This compound is relatively stable under acidic conditions.[4] |
| Oxidative | This compound shows some degradation under oxidative conditions.[5][6] |
| Thermal | Degradation is observed under thermal stress.[5][6] |
Q3: What are the recommended storage conditions for this compound samples?
A3: Given its instability at higher pH and temperature, plasma samples containing this compound should be stored under appropriate conditions to minimize degradation. For instance, the half-life of this compound in plasma at pH 7.4 is approximately 54.2 hours at 22°C and significantly decreases to 11.4 hours at 37°C.[3] Therefore, it is crucial to consider these factors during the collection and storage of plasma samples for pharmacokinetic studies.[3] For analytical purposes, storing samples at low temperatures (e.g., -20°C) is recommended to ensure long-term stability.[7]
Troubleshooting Guides
Problem: Inconsistent results in this compound stability studies.
-
Possible Cause 1: pH fluctuation of the buffer.
-
Troubleshooting: Ensure the buffer system used has sufficient capacity to maintain a stable pH throughout the experiment, especially when working with conditions close to this compound's pKa. Regularly calibrate your pH meter and verify the pH of your solutions before and during the experiment.
-
-
Possible Cause 2: Temperature variations.
-
Troubleshooting: Use a calibrated and stable temperature-controlled environment (e.g., incubator, water bath). Monitor and record the temperature throughout the study to ensure consistency.
-
-
Possible Cause 3: Inadequate analytical method.
-
Troubleshooting: The analytical method must be stability-indicating, meaning it can separate the intact drug from its degradation products. Validate your HPLC method according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. Refer to the "Experimental Protocols" section for a validated HPLC method.
-
Problem: Unexpected peaks in the chromatogram.
-
Possible Cause 1: Formation of unknown degradation products.
-
Troubleshooting: If unexpected peaks appear, it may indicate the formation of previously unidentified degradation products. Use a photodiode array (PDA) detector to check for peak purity. Further investigation using mass spectrometry (LC-MS) is recommended to identify the structure of these new compounds.[4]
-
-
Possible Cause 2: Contamination.
-
Troubleshooting: Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank sample (matrix without the analyte) to check for any interfering peaks.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study of this compound under various stress conditions as per ICH guidelines.
1. Materials and Reagents:
-
This compound Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath or oven
-
Photostability chamber
3. Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 N HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 N NaOH.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature for a specified duration.
-
Withdraw samples at different intervals for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat in an oven at a set temperature (e.g., 80°C).
-
Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC at appropriate time intervals.
-
4. HPLC Analysis:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of ammonium formate buffer (e.g., 20mM, pH 4.0), methanol, and acetonitrile (e.g., 75:10:15 v/v/v).[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 252 nm[4]
-
Injection Volume: 20 µL
Data Presentation: this compound Degradation Kinetics
| pH | Temperature (°C) | Half-life (hours) |
| 7.4 | 22 | 54.2[3] |
| 7.4 | 37 | 11.4[3] |
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of this compound under different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The aqueous stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of this compound and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jneonatalsurg.com [jneonatalsurg.com]
Validation & Comparative
The Chemical Scalpel: Deconstructing Bupropion to Uncover the Molecular Switches of Neurotransmitter Transport
A deep dive into the structure-activity relationships of bupropion (B1668061) and its chemical cousins reveals the subtle molecular modifications that dictate whether a compound blocks neurotransmitter reuptake or triggers its release. This comparative guide synthesizes preclinical data on this compound and its deconstructed analogues, offering researchers a clear overview of their pharmacological profiles and the experimental groundwork behind these findings.
This compound, an atypical antidepressant and smoking cessation aid, exerts its therapeutic effects primarily by inhibiting the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[1][2] Chemically, it is an α-aminophenone, a structural class it shares with cathinone, a psychostimulant found in the khat plant.[3][4] This structural similarity has spurred investigations into how subtle changes to the this compound molecule can shift its pharmacological action from that of a reuptake inhibitor to a substrate-type releasing agent, a characteristic of many abused stimulants.[3][4] This guide provides a comparative analysis of this compound and its deconstructed analogues, presenting key in vitro data, detailed experimental methodologies, and visual representations of the underlying pharmacology.
Comparative Pharmacological Data
The following tables summarize the in vitro potency of this compound and its deconstructed analogues at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). The data highlights how modifications to the amine substituent and the aromatic ring alter the compounds' affinity and mechanism of action at these key monoamine transporters.
Table 1: In Vitro Potency of this compound and its Deconstructed Analogues for Monoamine Transporter Uptake Inhibition. [3]
| Compound | Amine Substituent | Aromatic Substituent | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound (1) | tert-butyl | 3-chloro | 305 | 3715 | >10,000 |
| Analogue 3 | iso-propyl | 3-chloro | 948 | 6105 | >10,000 |
| Analogue 4 | tert-butyl | none | 1205 | 9886 | >10,000 |
| Analogue 5 | iso-propyl | none | 363 | 4875 | >10,000 |
| Analogue 6 | N-methyl | 3-chloro | 338 | 321 | >10,000 |
| Analogue 7 | primary amine | 3-chloro | 300 | 288 | >10,000 |
| S(-)-Cathinone (2) | N-methyl | none | 114 | 148 | 3447 |
IC50 values represent the concentration of the compound required to inhibit 50% of radiolabeled substrate uptake.
Table 2: In Vitro Potency of this compound and its Deconstructed Analogues for Monoamine Transporter-Mediated Release. [3]
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| This compound (1) | Inactive | Inactive | Inactive |
| Analogue 3 | Inactive | Inactive | Inactive |
| Analogue 4 | Inactive | Inactive | Inactive |
| Analogue 5 | Inactive | Inactive | Inactive |
| Analogue 6 | 29 | 35 | >10,000 |
| Analogue 7 | 64 | 72 | >10,000 |
| S(-)-Cathinone (2) | 27 | 34 | 1001 |
EC50 values represent the concentration of the compound required to elicit 50% of the maximal release of preloaded radiolabeled neurotransmitter. "Inactive" indicates <30% efficacy in the release response.
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Monoamine Transporter Uptake Inhibition Assay[3]
-
Preparation of Synaptosomes: Crude synaptosomal fractions are prepared from the brains of male Sprague-Dawley rats. The brain tissue is homogenized in ice-cold sucrose (B13894) solution (0.32 M) and centrifuged. The resulting pellet is resuspended to obtain the P2 fraction, which is rich in synaptosomes.
-
Radioligand Uptake Assay: Synaptosomes are incubated with increasing concentrations of the test compounds (this compound and its analogues).
-
Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of a radiolabeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.
Monoamine Transporter-Mediated Release Assay[3]
-
Synaptosome Preparation and Preloading: Synaptosomes are prepared as described above. They are then preloaded with a radiolabeled monoamine by incubation.
-
Initiation of Release: The preloaded synaptosomes are exposed to increasing concentrations of the test compounds.
-
Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal release of the radiolabeled monoamine (EC50) is calculated. Compounds that elicit less than 30% of the maximal release are considered inactive as releasing agents.
Visualizing the Pharmacology
The following diagrams illustrate key concepts related to the comparative analysis of this compound and its analogues.
Caption: Logical flow of this compound deconstruction to investigate structure-activity relationships.
Caption: this compound's mechanism of action at the synapse.
Caption: Workflow for the synthesis and pharmacological evaluation of this compound analogues.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. researchgate.net [researchgate.net]
- 3. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Structure-Activity Relationship Studies of this compound and Related 3-Sub" by Abdelrahman R. Shalabi [scholarscompass.vcu.edu]
A Comparative Analysis of Bupropion and SSRIs for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
An in-depth comparison of bupropion (B1668061) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), two commonly prescribed classes of antidepressants for Major Depressive Disorder (MDD), reveals comparable efficacy in achieving remission and response, yet notable differences in their mechanisms of action, side-effect profiles, and specific clinical applications. While both medication classes stand as effective treatments, their distinct pharmacological properties offer tailored therapeutic options for patients with varying clinical presentations.
This compound, a norepinephrine-dopamine reuptake inhibitor (NDRI), and SSRIs, which selectively target the serotonin transporter, demonstrate similar overall effectiveness in treating MDD.[1][2][3] Meta-analyses of numerous randomized controlled trials have found no statistically significant differences in remission or response rates between the two.[1][4] However, the pathways through which they achieve these effects, and the associated patient experience, can differ significantly.
Efficacy and Clinical Response
Multiple large-scale meta-analyses and systematic reviews have concluded that this compound and SSRIs have equivalent efficacy for the treatment of major depressive disorder.[1][4] One meta-analysis of seven randomized controlled trials found similar remission rates of 47% for both this compound and SSRI groups.[1] Another pooled analysis of seven double-blind, randomized clinical trials showed no significant difference in the time to first response or remission between this compound and a range of SSRIs (sertraline, paroxetine (B1678475), fluoxetine (B1211875), and escitalopram).
| Efficacy Outcome | This compound | SSRIs | p-value | Citation |
| Remission Rate (LOCF) | 47% | 47% | N/A | [1] |
| Response Rate (LOCF) | 62% | 63% | N/A | [1] |
| Time to First Response (HR) | 0.955 | 1.00 | p = .43 | [5][6] |
| Time to First Remission (HR) | 1.00 | 1.00 | p = .97 | [5][6] |
LOCF: Last Observation Carried Forward; HR: Hazard Ratio.
Side Effect Profile: A Key Differentiator
The most significant divergence between this compound and SSRIs lies in their side-effect profiles, particularly concerning sexual dysfunction and weight change.
Sexual Dysfunction: SSRI therapy is commonly associated with sexual side effects, including decreased libido, delayed orgasm, and erectile dysfunction.[1] In contrast, this compound has been shown to cause no more sexual dysfunction than placebo and may even be used to counteract SSRI-induced sexual side effects.[1][7] A meta-analysis reported that orgasmic dysfunction was significantly more common in patients treated with sertraline (B1200038) compared to those treated with this compound SR (p < 0.001).[8]
| Adverse Event | This compound (Relative Risk) | SSRIs (Relative Risk) | 95% Confidence Interval | Citation |
| Nausea | 0.6 | 1.0 | 0.41 to 0.89 | [9] |
| Diarrhea | 0.31 | 1.0 | 0.16 to 0.57 | [9] |
| Somnolence | 0.27 | 1.0 | 0.15 to 0.48 | [9] |
| Sexual Arousal Disorder | 0.46 | 1.0 | 0.26 to 0.83 | [9] |
| Orgasmic Dysfunction | 0.22 | 1.0 | 0.12 to 0.40 | [9] |
| Sexual Desire Disorder | 0.65 | 1.0 | 0.51 to 0.84 | [9] |
Weight Change: While many antidepressants are associated with weight gain, this compound is generally considered weight-neutral or may even lead to modest weight loss.[10] In contrast, some SSRIs are more frequently associated with weight gain, particularly with long-term use.
Mechanism of Action: Divergent Pathways
The differing clinical profiles of this compound and SSRIs stem from their distinct neurochemical mechanisms.
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[11][12] It weakly inhibits the reuptake of norepinephrine (B1679862) and dopamine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[11][13] It has no significant affinity for serotonin, histamine, or acetylcholine (B1216132) receptors.[11]
SSRIs function by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic terminal, thereby increasing the availability of serotonin in the synaptic cleft to bind to postsynaptic receptors.[5][14] The therapeutic effects of SSRIs are also believed to involve downstream signaling pathways, including the modulation of brain-derived neurotrophic factor (BDNF).[5]
Experimental Protocols: A Generalized Approach
The evidence comparing this compound and SSRIs is largely derived from randomized, double-blind, controlled clinical trials. A generalized protocol for such a trial is outlined below.
Detailed Methodologies of Key Experiments:
-
Study Design: The majority of comparative studies are randomized, double-blind, parallel-group trials, often with a placebo arm.[8] The duration of the acute treatment phase is typically 8 to 16 weeks.[2][8]
-
Patient Population: Participants are typically outpatients diagnosed with moderate to severe nonpsychotic Major Depressive Disorder according to DSM-IV or DSM-5 criteria.[2][3] Common exclusion criteria include a history of bipolar disorder, psychosis, seizure disorders (particularly for this compound), and recent substance use disorders.[15]
-
Interventions and Dosage:
-
This compound: Often administered as a sustained-release (SR) or extended-release (XL) formulation, with dosages typically ranging from 150 mg to 450 mg per day.[2][16]
-
SSRIs: Dosages vary by the specific SSRI used, for example, sertraline 50-200 mg/day, fluoxetine 20-80 mg/day, or paroxetine 20-50 mg/day.[2][3][16]
-
-
Outcome Measures:
-
Primary Efficacy: The primary outcome is typically the change from baseline in a standardized depression rating scale, most commonly the Hamilton Rating Scale for Depression (HAM-D).[2][3]
-
Secondary Efficacy: Other measures include the Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I) scales, and response and remission rates.[2]
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, weight, and specific questionnaires for side effects like sexual dysfunction.[8]
-
-
Statistical Analysis: Efficacy analyses are often performed on the intent-to-treat (ITT) population, with methods like the last-observation-carried-forward (LOCF) to handle missing data.[1] Statistical comparisons between treatment groups are typically made using analysis of covariance (ANCOVA) or mixed-effects models for repeated measures.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Double-blind comparison of this compound sustained release and sertraline in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparison of this compound and fluoxetine in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Major Depressive Disorder or Persistent Depressive Disorder (Dysthymia) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of fluoxetine, this compound, and placebo in the treatment of premenstrual dysphoric disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A placebo-controlled comparison of the antidepressant efficacy and effects on sexual functioning of sustained-release this compound and sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eappenclinic.com [eappenclinic.com]
- 10. The STAR*D Trial: It Is Time to Reexamine the Clinical Beliefs That Guide the Treatment of Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 13. A Review of the Neuropharmacology of this compound, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. protagenic.com [protagenic.com]
Unraveling Bupropion's Enigmatic Effects: A Deep Dive into its Interaction with Nicotinic Acetylcholine Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bupropion's interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) relative to other compounds. We delve into the experimental data that underpins our current understanding of this compound's dual mechanism of action and its therapeutic implications for smoking cessation and depression.
This compound (B1668061), an atypical antidepressant and a first-line non-nicotine smoking cessation aid, exerts its therapeutic effects through a multifaceted mechanism. While its role as a norepinephrine-dopamine reuptake inhibitor (NDRI) is well-established, a growing body of evidence highlights its function as a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5][6][7] This antagonism is crucial to its efficacy in helping smokers quit and may also contribute to its antidepressant properties.[3][5][7]
This guide will objectively compare this compound's performance with other relevant psychoactive compounds, supported by experimental data. We will explore its binding affinity and inhibitory potency at various nAChR subtypes and present detailed methodologies for the key experiments cited.
Comparative Analysis of Nicotinic Receptor Antagonism
The following tables summarize the quantitative data on the inhibitory activity (IC50) and binding affinity (Ki) of this compound, its primary metabolites, and other relevant drugs at various nAChR subtypes. This data allows for a direct comparison of their potencies.
Table 1: Inhibitory Potency (IC50, µM) of this compound and Comparators at nAChR Subtypes
| Compound | α3β2 | α4β2 | α7 | Muscle-type (α1β1γδ/ε) | α3β4 |
| This compound | 1.3 | 8[2] | 54[4] | 0.3 - 20.5[8][9] | 1.8 |
| Hydroxythis compound | More potent than this compound at α4β2[2] | - | - | - | - |
| Varenicline (B1221332) | - | Partial Agonist | Full Agonist | - | - |
| Nortriptyline | - | 0.1 | - | - | - |
| Mecamylamine | 0.091-0.61 | 0.6-2.5 | 1.6-6.9 | - | - |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. Data is compiled from multiple studies and variations may exist due to different experimental conditions.
Table 2: Binding Affinity (Ki, µM) of this compound and Comparators for nAChRs
| Compound | nAChR Subtype/State | Ki (µM) |
| This compound | α7 (from heterologous cells) | 63[4] |
| Torpedo AChR (desensitized state) | ~2-fold higher affinity than resting state[9] | |
| Human α3β4 | 98 | |
| Varenicline | α4β2 | 0.0004 |
| α7 | 0.125 | |
| α6β2* | 0.00012 | |
| 5-HT3 | 0.350 |
Note: Ki values represent the inhibition constant for a ligand, indicating its binding affinity. A lower Ki value signifies a higher binding affinity. Varenicline's high affinity is notable, particularly for the α4β2 subtype.[1][10][11][12]
In-Depth Look at Experimental Methodologies
The data presented above is derived from various sophisticated experimental techniques. Understanding these protocols is essential for interpreting the results and designing future studies.
Electrophysiology in Xenopus Oocytes
This is a cornerstone technique for studying the function of ion channels, including nAChRs.
Objective: To measure the effect of this compound on the ion currents mediated by specific nAChR subtypes expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.[13]
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., α4 and β2) is injected into the oocyte's cytoplasm. The oocyte's cellular machinery then translates this cRNA into functional receptor proteins that are inserted into the cell membrane.
-
Two-Electrode Voltage Clamp (TEVC): After a 2-7 day incubation period to allow for receptor expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a specific holding potential (typically -70 mV).[14]
-
Agonist Application and Drug Perfusion: An nAChR agonist (e.g., acetylcholine or nicotine) is applied to the oocyte to elicit an inward current. To test the effect of this compound, the oocyte is pre-incubated with or co-perfused with various concentrations of this compound and the agonist-induced current is measured.
-
Data Analysis: The inhibition of the agonist-induced current by this compound is quantified, and the IC50 value is determined by fitting the concentration-response data to a logistical equation.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a drug to its receptor.
Objective: To quantify the affinity of this compound for different nAChR subtypes.
Protocol:
-
Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cell lines or brain tissue through homogenization and centrifugation.[15][16]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]epibatidine) that is known to bind to the target nAChR, along with varying concentrations of the unlabeled competitor drug (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[15]
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[17]
Calcium Influx Assays
This method is used to measure the functional consequences of nAChR activation, which often involves an influx of calcium ions.
Objective: To assess the inhibitory effect of this compound on agonist-induced calcium influx through nAChRs.
Protocol:
-
Cell Culture: Cells expressing the target nAChR subtype (e.g., TE671 cells which endogenously express muscle-type nAChRs) are cultured in 96-well plates.[8]
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The fluorescence intensity of this dye increases upon binding to intracellular calcium.
-
Agonist and Drug Application: An nAChR agonist is added to the cells to stimulate receptor activation and subsequent calcium influx. To test this compound's effect, cells are pre-incubated with varying concentrations of the drug before agonist application.
-
Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is quantified to determine its IC50 value.
Visualizing the Mechanisms of Action
To better understand the complex interactions at play, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound's antagonism of presynaptic nAChRs, blocking dopamine release.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.
Caption: Logical relationship of this compound's dual mechanism of action to its therapeutic effects.
Conclusion
The dual action of this compound as both a norepinephrine-dopamine reuptake inhibitor and a noncompetitive antagonist of nicotinic acetylcholine receptors provides a compelling explanation for its clinical efficacy. Its ability to modulate catecholaminergic systems likely contributes to its antidepressant effects and helps alleviate nicotine withdrawal symptoms. Concurrently, its antagonism of nAChRs, particularly the α4β2 subtype, is thought to reduce the rewarding effects of nicotine, thereby aiding in smoking cessation.
The comparative data presented in this guide underscores the unique pharmacological profile of this compound. While Varenicline exhibits a much higher affinity for α4β2 nAChRs, it acts as a partial agonist, whereas this compound is a noncompetitive antagonist across multiple subtypes. The inhibitory potency of this compound at certain nAChR subtypes is comparable to that of other antidepressants like Nortriptyline, suggesting a potential class effect for nAChR modulation in the treatment of depression.
Further research into the specific contributions of this compound's metabolites to nAChR antagonism and the clinical relevance of its effects on different nAChR subtypes will continue to refine our understanding of this versatile therapeutic agent and may pave the way for the development of novel treatments for nicotine dependence and depression.
References
- 1. ClinPGx [clinpgx.org]
- 2. Blockade of nicotinic acetylcholine receptor enhances the responsiveness to this compound in the mouse forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Smoking cessation pharmacotherapy; varenicline or this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.okstate.edu [scholars.okstate.edu]
- 8. Interaction of this compound with Muscle-Type Nicotinic Acetylcholine Receptors in Different Conformational States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Binds to Two Sites in the Torpedo Nicotinic Acetylcholine Receptor Transmembrane Domain: A Photoaffinity Labeling Study with the this compound Analog [125I]-SADU-3-72 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cholinergic and catecholaminergic receptors in the Xenopus oocyte membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
Bupropion Versus SSRIs: A Comparative Analysis of Efficacy in Resolving Fatigue
For Immediate Release
A comprehensive review of clinical data suggests that bupropion (B1668061), a norepinephrine-dopamine reuptake inhibitor (NDRI), may hold an advantage over selective serotonin (B10506) reuptake inhibitors (SSRIs) in resolving fatigue associated with major depressive disorder (MDD).[1][2][3] This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, outlining experimental protocols, and visualizing the underlying neurobiological pathways.
Fatigue is a common and often persistent symptom in major depressive disorder, and can also be an adverse effect of antidepressant treatment.[4] While both this compound and SSRIs are effective in treating depression, their distinct pharmacological profiles may lead to differential effects on fatigue.[2][5]
Quantitative Data Summary
A pooled analysis of six double-blind, randomized clinical trials provides significant quantitative insights into the comparative efficacy of this compound and SSRIs in treating fatigue and hypersomnia in patients with MDD.[1][3] The data from these studies, involving a total of 1317 patients, are summarized below.
| Outcome Measure | This compound (n=662) | SSRIs (n=655) | p-value |
| Improvement in Fatigue Scores (HDRS Item 13) | Greater Improvement | Lesser Improvement | p = .0078[1] |
| Residual Fatigue in Remitters | 19.5% | 30.2% | p = .0020[1] |
| Improvement in Hypersomnia Scores (HDRS Items 22, 23, 24) | Greater Improvement | Lesser Improvement | p < .0001[1] |
| Residual Hypersomnia in Remitters | 20.5% | 32.1% | p = .0014[1] |
Neurobiological Mechanisms and Signaling Pathways
The differential effects of this compound and SSRIs on fatigue are thought to stem from their distinct mechanisms of action. This compound primarily acts on the dopaminergic and noradrenergic systems, which are closely linked to motivation, energy, and alertness.[4][6] In contrast, SSRIs selectively target the serotonergic system, which is more commonly associated with mood regulation.[7]
The neurobiology of fatigue in depression is complex, with evidence suggesting the involvement of several neural pathways and neurotransmitters.[4][8] Reduced dopaminergic activity in the mesocorticolimbic pathway, for instance, has been linked to decreased motivation and anhedonia.[4]
References
- 1. Resolution of sleepiness and fatigue in major depressive disorder: A comparison of this compound and the selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Resolution of sleepiness and fatigue: a comparison of this compound and selective serotonin reuptake inhibitors in subjects with major depressive disorder achieving remission at doses approved in the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avancepsychiatry.com [avancepsychiatry.com]
- 5. This compound: a systematic review and meta-analysis of effectiveness as an antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Does Zoloft make you tired? [singlecare.com]
- 8. academic.oup.com [academic.oup.com]
The Architectural Blueprint of Transporter Inhibition: A Comparative Guide to Bupropion Analogues
For researchers, scientists, and drug development professionals, understanding the precise structural modifications that govern the inhibitory activity of bupropion (B1668061) analogues at monoamine transporters is paramount. This guide provides a comprehensive comparison of key analogues, detailing their performance with supporting experimental data and methodologies.
This compound, a widely prescribed antidepressant and smoking cessation aid, functions as a dual norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its chemical scaffold, an α-aminophenone, has been the subject of extensive medicinal chemistry efforts to delineate the structural requirements for potent and selective inhibition of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][3][4] This guide synthesizes findings from key studies to illuminate the structure-activity relationships (SAR) that dictate the transition from a transporter inhibitor, like this compound, to a substrate-type releasing agent, such as cathinone.[2][3][4]
Comparative Inhibitory Potency of this compound Analogues
The inhibitory activity of this compound and its analogues at DAT, NET, and SERT is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of key this compound analogues, providing a clear comparison of their potency and selectivity.
| Compound | N-Substituent | Phenyl Ring Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound (1a) | tert-Butyl | 3-Chloro | 305 | 3715 | >10,000 | [2] |
| Analogue 3 | iso-Propyl | 3-Chloro | ~400 | ~4000 | >10,000 | [2] |
| Analogue 4 | tert-Butyl | Unsubstituted | ~600 | ~6000 | >10,000 | [2] |
| Analogue 5 | iso-Propyl | Unsubstituted | ~1000 | ~5000 | ~8000 | [2] |
| Analogue 6 | Methyl | 3-Chloro | ~1000 | ~200 | ~1000 | [2] |
| Analogue 7 | Hydrogen (Primary Amine) | 3-Chloro | ~1200 | ~300 | ~2000 | [2] |
| (S)-Cathinone | Methyl | Unsubstituted | ~100 | ~30 | ~2000 | [2] |
| 2-(N-Cyclopropylamino)-3-chloropropiophenone (1x) | Cyclopropyl | 3-Chloro | 64 | 280 | 1600 | [5] |
Structure-Activity Relationship: Key Determinants of Inhibition
The data reveals critical structural features that govern the potency and selectivity of this compound analogues for monoamine transporters.
A key determinant of the mechanism of action—whether a compound acts as a transporter inhibitor or a substrate-type releasing agent—is the steric bulk of the N-substituent.[2][6]
-
Bulky N-Substituents (e.g., tert-butyl, iso-propyl): Analogues with bulky N-alkyl groups, such as this compound itself, consistently act as uptake inhibitors at DAT and NET and are not substrates for release.[2][3][4] This steric hindrance is thought to prevent the conformational changes in the transporter that are necessary for substrate translocation and subsequent neurotransmitter release.
-
Small N-Substituents (e.g., methyl, hydrogen): In contrast, analogues with smaller N-substituents, like N-methyl or a primary amine, tend to be substrate-type releasing agents, similar to cathinone.[2][7] These smaller groups are accommodated by the transporter, allowing for uptake and subsequent reverse transport of the neurotransmitter.
The substitution pattern on the phenyl ring also modulates the inhibitory activity of these analogues. The 3-chloro substituent present in this compound appears to contribute to its DAT/NET selectivity over SERT.[2]
The following diagram illustrates the logical relationship between structural modifications of the this compound scaffold and the resulting transporter interaction profile.
Experimental Protocols
The determination of the inhibitory activity of this compound analogues relies on robust in vitro assays. The two primary methods employed are radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
Objective: To determine the binding affinity (Ki) of this compound analogues for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compounds (this compound analogues).
-
Binding buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Preparation: Cell membrane preparations are thawed and resuspended in binding buffer.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
Objective: To determine the functional inhibitory potency (IC50) of this compound analogues at DAT, NET, and SERT.
Materials:
-
Cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293 cells).
-
Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Test compounds (this compound analogues).
-
Uptake buffer.
-
96-well microplates.
-
Scintillation counter or a fluorescence plate reader for non-radioactive methods.[9][10][11]
Protocol:
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Pre-incubation: On the day of the experiment, the cell culture medium is replaced with uptake buffer containing varying concentrations of the test compound. The cells are pre-incubated for a short period.
-
Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter to each well.
-
Incubation: The plate is incubated at 37°C for a defined period to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled neurotransmitter.
-
Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter compared to the control is determined as the IC50 value.
The following diagram outlines the general workflow for a neurotransmitter uptake inhibition assay.
References
- 1. This compound | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of this compound analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Structure-Activity Relationship Studies of this compound and Related 3-Sub" by Abdelrahman R. Shalabi [scholarscompass.vcu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"Evaluating Bupropion analogues as potential cocaine addiction therapies"
For Researchers, Scientists, and Drug Development Professionals
The quest for an effective pharmacotherapy for cocaine addiction remains a significant challenge in modern medicine. Bupropion (B1668061), an atypical antidepressant that inhibits the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), has shown some modest efficacy and has served as a lead compound in the development of analogues with potentially improved therapeutic profiles.[1][2] This guide provides a comparative evaluation of prominent this compound analogues investigated as potential treatments for cocaine use disorder, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Comparative Analysis of Transporter Affinities and Preclinical Efficacy
The primary mechanism of action for this compound and its analogues in the context of cocaine addiction is the inhibition of the dopamine transporter (DAT), which is the main target of cocaine.[3][4] By blocking DAT, these compounds can increase extracellular dopamine levels in a manner that may substitute for cocaine's effects, thereby reducing craving and relapse. However, the relative affinity for DAT versus the norepinephrine transporter (NET) and the serotonin (B10506) transporter (SERT) can significantly influence a compound's overall pharmacological profile, including its efficacy and side-effect profile.
Monoamine Transporter Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50 values in nM) of this compound and several of its analogues for the dopamine, norepinephrine, and serotonin transporters. Lower values indicate higher affinity.
| Compound | DAT Ki/IC50 (nM) | NET Ki/IC50 (nM) | SERT Ki/IC50 (nM) | DAT/NET Selectivity Ratio | DAT/SERT Selectivity Ratio |
| This compound | 305 - 945[5] | 443 - 3715[5] | >13,000[5] | ~0.1 - 2.1 | >13 |
| GBR-12909 (Vanoxerine) | 1[6][7] | - | - | Highly Selective for DAT | Highly Selective for DAT |
| Nomifensine | 26 - 48[2][8] | 4.7 - 6.6[2][8] | 830 - 4000[2][8] | ~0.1 - 0.2 | ~17 - 154 |
| Radafaxine (B195649) ((2S,3S)-hydroxythis compound) | Low Potency[9] | Higher potency than for DAT[10] | - | Favors NET | - |
| RTI-6037-39 (2-(N-Cyclopropylamino)-3'-chloropropiophenone) | - | - | - | - | - |
Preclinical Behavioral Data
Preclinical models, such as drug self-administration and drug discrimination paradigms in rodents and non-human primates, are crucial for evaluating the potential therapeutic efficacy of candidate medications. The table below summarizes key findings from these studies.
| Compound | Self-Administration | Drug Discrimination vs. Cocaine | Key Findings |
| This compound | Reduces cocaine self-administration at high doses.[11] | Partially substitutes for cocaine. | Efficacy in reducing cocaine intake is often observed at doses that may also have stimulant-like effects.[12][13] |
| GBR-12909 (Vanoxerine) | Dose-dependently decreases cocaine self-administration.[3] | Fully substitutes for cocaine.[6] | Has a longer duration of action compared to cocaine and shows similar reinforcing efficacy in some models. Clinical development was halted due to cardiac toxicity.[6] |
| Nomifensine | Self-administered by rats. | Fully substitutes for cocaine.[4] | Did not alter dopamine transporter levels after self-administration, unlike this compound which caused upregulation. Withdrawn from the market due to safety concerns. |
| Radafaxine | Preclinical studies show no self-administration.[9] | - | Exhibits slow and low-level DAT blockade, suggesting a low potential for abuse.[9] Development was discontinued.[10] |
| RTI-6037-39 | - | Generalizes to cocaine. | Identified as having a favorable in vitro and in vivo profile for an indirect dopamine agonist pharmacotherapy. |
Experimental Protocols
In Vitro Monoamine Transporter Binding Assays
Objective: To determine the affinity of this compound analogues for the dopamine, norepinephrine, and serotonin transporters.
Methodology:
-
Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in a sucrose (B13894) buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.
-
Radioligand Binding: Synaptosomal preparations are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of the test compound (this compound analogue).
-
Separation and Scintillation Counting: The mixture is filtered to separate the bound from the unbound radioligand. The filters are then washed and the amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by non-linear regression analysis. The Ki value, representing the affinity of the compound for the transporter, is then calculated using the Cheng-Prusoff equation.
Intravenous Self-Administration in Rats
Objective: To assess the reinforcing effects of this compound analogues and their potential to reduce cocaine self-administration.
Methodology:
-
Surgical Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein, which is connected to an infusion pump.
-
Training: Rats are trained to press a lever to receive an intravenous infusion of a reinforcer, typically cocaine (e.g., 1.5 mg/kg/infusion), on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. A second, inactive lever is also present to measure non-specific responding.
-
Substitution Procedure: Once stable responding for cocaine is established, saline or different doses of the this compound analogue are substituted for cocaine to determine if the analogue maintains self-administration behavior.
-
Pretreatment Procedure: To assess the ability of an analogue to reduce cocaine intake, rats are pretreated with various doses of the analogue before the self-administration session where cocaine is available.
-
Data Collection and Analysis: The number of infusions earned is the primary measure of reinforcing efficacy. A significant decrease in cocaine infusions following pretreatment with an analogue, without a corresponding increase in inactive lever presses or a decrease in responding for other reinforcers (e.g., food), suggests a potential therapeutic effect.
Drug Discrimination in Rats
Objective: To determine if this compound analogues produce subjective effects similar to cocaine.
Methodology:
-
Training: Rats are trained to discriminate between an injection of cocaine (e.g., 10 mg/kg, i.p.) and a saline injection.[4] In a two-lever operant chamber, responses on one lever are reinforced with food following a cocaine injection, while responses on the other lever are reinforced after a saline injection.
-
Test Sessions: Once the rats have learned the discrimination (e.g., >80% of responses on the correct lever before the first reinforcer), test sessions are conducted where various doses of the this compound analogue are administered instead of cocaine or saline.
-
Data Analysis: The percentage of responses on the cocaine-appropriate lever is measured. If an analogue produces a dose-dependent increase in responding on the cocaine-appropriate lever (i.e., "full substitution"), it is considered to have cocaine-like subjective effects.
Signaling Pathways and Experimental Workflow
Cocaine Addiction Signaling Pathway
Cocaine exerts its reinforcing effects primarily by blocking the dopamine transporter (DAT) in the mesolimbic pathway, leading to an increase in synaptic dopamine in the nucleus accumbens (NAc). This surge in dopamine activates both D1-like and D2-like receptors, initiating a cascade of intracellular signaling events that are believed to underlie the development of addiction.
Caption: Dopaminergic signaling pathway in cocaine addiction.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel this compound analogue as a potential cocaine addiction therapy typically follows a structured workflow, progressing from in vitro characterization to in vivo behavioral models.
Caption: Preclinical workflow for evaluating this compound analogues.
Conclusion
The development of this compound analogues has provided valuable insights into the structure-activity relationships for DAT inhibitors and their potential as cocaine addiction therapies. While this compound itself has limited efficacy, analogues such as GBR-12909 have demonstrated potent and selective DAT inhibition and efficacy in preclinical models, although clinical development has been hampered by off-target effects and toxicity. The ideal candidate would likely possess high affinity and selectivity for DAT, a pharmacokinetic profile that leads to sustained transporter occupancy without producing a rapid, cocaine-like high, and a favorable safety profile. Future research should continue to explore novel chemical scaffolds and optimize the pharmacological properties of this compound analogues to identify a safe and effective medication for the treatment of cocaine use disorder.
References
- 1. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - ProQuest [proquest.com]
- 2. JCI - Dopamine D1 and D2 receptors are distinctly associated with rest-activity rhythms and drug reward [jci.org]
- 3. Effects of GBR 12909, WIN 35,428 and indatraline on cocaine self-administration and cocaine seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions of cocaine with dopamine uptake inhibitors or dopamine releasers in rats discriminating cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radafaxine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Self-administration of GBR 12909 on a fixed ratio and progressive ratio schedule in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nomifensine, this compound and cocaine [nomifensine.com]
A Head-to-Head Clinical Showdown: Bupropion vs. Other Antidepressants
In the landscape of antidepressant therapeutics, Bupropion (B1668061) stands out due to its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI). This distinction from the more common selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) forms the basis for numerous head-to-head clinical trials. These studies aim to delineate its comparative efficacy, tolerability, and side-effect profile, providing crucial data for clinicians and researchers in the pursuit of personalized medicine for major depressive disorder (MDD). This guide synthesizes findings from key comparative trials, presenting quantitative data, experimental methodologies, and the underlying pharmacological pathways.
Efficacy: A Comparative Analysis
Head-to-head trials consistently demonstrate that this compound has comparable efficacy to SSRIs and SNRIs in the treatment of MDD.[1][2] However, nuances in patient populations and specific symptom domains can influence treatment outcomes.
A meta-analysis of six randomized, double-blind controlled trials found no significant differences in the Hamilton Rating Scale for Depression (HAM-D) and Clinical Global Impressions Scale for Improvement of illness (CGI-I) scores between this compound and various SSRIs (fluoxetine, sertraline (B1200038), and paroxetine).[3] Similarly, a 16-week, double-blind trial comparing this compound SR with sertraline in outpatients with moderate to severe MDD showed no between-group differences in the improvement of mean HAM-D, Hamilton Rating Scale for Anxiety (HAM-A), and Clinical Global Impressions-Severity (CGI-S) scores.[4]
The large-scale Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, a multi-step clinical trial for patients with depression who did not achieve remission with a first-line SSRI, provided real-world effectiveness data. In the second step of the trial, for patients who switched medications, remission rates were approximately 21.3% for this compound SR, 17.6% for sertraline, and 24.8% for venlafaxine-XR, with no statistically significant differences between the groups.[5][6][7][8]
When compared with the SNRI venlafaxine (B1195380), a meta-analysis of three randomized controlled trials concluded that this compound XL was as effective as venlafaxine XR for adult MDD patients, with similar overall response and remission rates.[9]
Table 1: Comparative Efficacy of this compound vs. SSRIs and SNRIs in MDD
| Comparison | Study | Primary Efficacy Measures | Key Findings |
| This compound vs. Sertraline | Double-blind, parallel-group trial (16 weeks)[4] | HAM-D, HAM-A, CGI-S, CGI-I | No significant difference in improvement of depression or anxiety scores between groups. |
| STARD Trial (Level 2 Switch)[5][6][7] | Remission Rates (HAM-D17) | This compound SR: 21.3%, Sertraline: 17.6%. No statistically significant difference. | |
| This compound vs. Escitalopram | Two randomized, double-blind, placebo-controlled studies (8 weeks)[10] | HAM-D-17 remission rates | This compound XL had similar HAM-D-17 remission rates to escitalopram. |
| This compound vs. Venlafaxine | Meta-analysis of 3 RCTs[9] | Response and Remission Rates | Pooled response and remission rates were similar between this compound XL and Venlafaxine XR. |
| STARD Trial (Level 2 Switch)[5][6][7] | Remission Rates (HAM-D17) | This compound SR: 21.3%, Venlafaxine-XR: 24.8%. No statistically significant difference. |
Tolerability and Side-Effect Profile: The Key Differentiator
The most significant differences between this compound and other major antidepressant classes emerge in their side-effect profiles, particularly concerning sexual dysfunction and somnolence.
This compound is consistently associated with a lower incidence of sexual side effects compared to SSRIs and SNRIs.[1][2][3] A meta-analysis comparing this compound to SSRIs found that sexual arousal disorder, orgasmic dysfunction, and sexual desire disorder occurred significantly less with this compound.[2][3] In a placebo-controlled trial, significantly more patients treated with sertraline experienced orgasmic dysfunction compared to those treated with this compound SR or placebo.[11] Similarly, a comparison with venlafaxine XR showed that sexual functioning worsened in patients treated with the SNRI, while it was not impacted by this compound XL.[12][13]
Regarding other common side effects, SSRIs like sertraline are more frequently associated with nausea, diarrhea, and somnolence.[2][3][4] Conversely, dry mouth and insomnia have been reported more frequently with this compound in some studies.[11][[“]]
Table 2: Comparative Side-Effect Profiles of this compound vs. SSRIs and SNRIs
| Side Effect | This compound vs. SSRIs (Sertraline, Escitalopram) | This compound vs. SNRIs (Venlafaxine) |
| Sexual Dysfunction | Significantly lower incidence with this compound.[3][15] | Significantly lower incidence with this compound.[12][13] |
| Nausea/Diarrhea | Lower incidence with this compound.[2][3][4] | Higher incidence with Venlafaxine.[[“]] |
| Somnolence | Lower incidence with this compound.[2][3][4] | Higher incidence with Venlafaxine.[13] |
| Dry Mouth | Higher incidence with this compound.[11] | Similar or slightly higher incidence with this compound.[[“]] |
| Insomnia | Higher incidence with this compound.[11][[“]] | Similar incidence between groups.[[“]] |
Signaling Pathways and Mechanisms of Action
The distinct clinical profiles of these antidepressants are rooted in their unique interactions with neurotransmitter systems.
This compound acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor (NDRI), leading to increased concentrations of these catecholamines in the synaptic cleft.[16][17] This mechanism is distinct from SSRIs, which selectively block the serotonin transporter (SERT), and SNRIs, which inhibit both SERT and the norepinephrine transporter (NET).[18][19][20][21] Tricyclic antidepressants (TCAs) also block SERT and NET but have additional effects on other receptors, contributing to a less favorable side-effect profile.[22][23][24][25][26] Monoamine oxidase inhibitors (MAOIs) work by inhibiting the enzymes that break down serotonin, norepinephrine, and dopamine.[][28][29][30][31]
The downstream effects of these primary actions involve complex signaling cascades that are thought to contribute to their therapeutic effects over time, including the potential for neurogenesis and alterations in brain-derived neurotrophic factor (BDNF) signaling.[16][18][32][33][34]
Experimental Protocols of Key Trials
The robustness of the comparative data relies on the rigorous design of the clinical trials. Most of the cited head-to-head comparisons employed a randomized, double-blind, parallel-group design, which is the gold standard for minimizing bias.[35][36][37][38][39]
For instance, the comparative trial of this compound SR versus sertraline involved outpatients with moderate to severe major depressive disorder (as defined by DSM-IV criteria).[4] Participants were randomly assigned to receive either this compound SR (100-300 mg/day) or sertraline (50-200 mg/day) for a duration of 16 weeks.[4] Efficacy was assessed periodically using standardized psychiatric rating scales, including the HAM-D, HAM-A, CGI-S, and CGI-I.[4] Adverse events were systematically recorded throughout the treatment period.[4]
The STAR*D trial, while not a traditional randomized controlled trial in its initial phase, employed a multi-level design to mimic real-world clinical practice.[5][6][7][8] Patients who did not respond to an initial trial of an SSRI (citalopram) were then randomized to switch to one of several other antidepressants, including this compound SR, sertraline, or venlafaxine-XR, or to augment their current treatment.[5][6][7][8] This design provides valuable insights into the effectiveness of these medications as second-line treatments.
References
- 1. This compound: a systematic review and meta-analysis of effectiveness as an antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound versus selective serotonin-reuptake inhibitors for treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-blind comparison of this compound sustained release and sertraline in depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. The STAR*D study: Treating depression in the real world | MDedge [live.mdedge.com]
- 7. What Are the Implications of the STAR*D Trial for Primary Care? A Review and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Efficacy, tolerability, and acceptability of this compound for major depressive disorder: a meta-analysis of randomized–controlled trials comparison with venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychiatrist.com [psychiatrist.com]
- 11. A placebo-controlled comparison of the antidepressant efficacy and effects on sexual functioning of sustained-release this compound and sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A double-blind comparison between this compound XL and venlafaxine XR: sexual functioning, antidepressant efficacy, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biospace.com [biospace.com]
- 14. consensus.app [consensus.app]
- 15. The Many Uses of this compound and this compound Sustained Release (SR) in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psychscenehub.com [psychscenehub.com]
- 18. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 19. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 22. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. psychscenehub.com [psychscenehub.com]
- 24. psychdb.com [psychdb.com]
- 25. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 26. lecturio.com [lecturio.com]
- 28. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 29. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. psychscenehub.com [psychscenehub.com]
- 32. ClinPGx [clinpgx.org]
- 33. psychscenehub.com [psychscenehub.com]
- 34. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Study designs and outcomes in antidepressant clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. psychiatryonline.org [psychiatryonline.org]
- 37. ovid.com [ovid.com]
- 38. Design of Clinical Trials of Antidepressants | Semantic Scholar [semanticscholar.org]
- 39. researchgate.net [researchgate.net]
"Pharmacokinetic comparison of Bupropion and its active metabolites"
A deep dive into the comparative pharmacokinetic profiles of bupropion (B1668061) and its principal active metabolites: hydroxythis compound, threohydrothis compound, and erythrohydrothis compound. This guide offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
This compound, an aminoketone antidepressant, is extensively metabolized in the body, giving rise to three major pharmacologically active metabolites: hydroxythis compound, threohydrothis compound, and erythrohydrothis compound.[1] These metabolites are not mere byproducts; they achieve significant plasma concentrations, often exceeding that of the parent drug, and contribute substantially to this compound's overall therapeutic effect and side-effect profile.[1][2] Understanding the distinct pharmacokinetic characteristics of this compound and its metabolites is therefore crucial for optimizing its clinical use and for the development of novel therapeutic agents.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of this compound and its active metabolites exhibit significant differences in their absorption, distribution, metabolism, and elimination. The following table summarizes key pharmacokinetic parameters following oral administration of this compound. It is important to note that these values can vary depending on the specific formulation of this compound administered (e.g., immediate-release, sustained-release, or extended-release).
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) |
| This compound | 143 - 144 | 2.88 - 3.00 | 1,161 - 1,164 | ~11-21 |
| Hydroxythis compound | ~4-7 times > this compound | ~5 | ~10 times > this compound | ~20 |
| Threohydrothis compound | ~5 times > this compound | Varies | 2.4 times > this compound | ~37 |
| Erythrohydrothis compound | Similar to this compound | Varies | Varies | ~33 |
Note: The data presented is a synthesis from multiple sources and may vary based on study design, this compound formulation, and patient population. Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are key indicators of the rate and extent of drug absorption and exposure.
The Metabolic Journey of this compound
This compound undergoes extensive hepatic metabolism. The primary oxidative metabolite, hydroxythis compound, is formed by the cytochrome P450 isoenzyme CYP2B6.[3] The other two major active metabolites, threohydrothis compound and erythrohydrothis compound, are formed through the reduction of the carbonyl group by carbonyl reductases.[3]
Experimental Protocols
The determination of pharmacokinetic parameters for this compound and its metabolites relies on robust experimental designs and sensitive bioanalytical methods.
Human Pharmacokinetic Study Protocol
A representative experimental design to assess the pharmacokinetics of this compound and its metabolites in healthy human subjects would involve the following steps:
-
Study Design: An open-label, single-dose, crossover study is a common design.
-
Subjects: A cohort of healthy, non-smoking adult volunteers are recruited. Subjects typically undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Dosing: After an overnight fast, subjects receive a single oral dose of a specific formulation of this compound hydrochloride (e.g., 150 mg sustained-release tablet) with a standardized volume of water.[4]
-
Sample Collection: Blood samples are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[5] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound, hydroxythis compound, threohydrothis compound, and erythrohydrothis compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][7] This method offers high sensitivity and selectivity for the simultaneous quantification of the parent drug and its metabolites.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) from the plasma concentration-time data for each analyte.[8]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of this compound and its metabolites in plasma is typically achieved using a validated LC-MS/MS method. A general workflow for this analysis is as follows:
This high-throughput method allows for the accurate and precise measurement of this compound and its metabolites in biological matrices, which is fundamental to defining their pharmacokinetic profiles.[7]
References
- 1. ricardinis.pt [ricardinis.pt]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of this compound and its metabolites in cigarette smokers versus nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of this compound and Its Pharmacologically Active Metabolites in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Chiral Plasma Pharmacokinetics and Urinary Excretion of this compound and Metabolites in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Action of Bupropion: A Comparative Guide to its Norepinephrine and Dopamine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Bupropion (B1668061) stands as a unique antidepressant, distinguished by its mechanism of action as a dual norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor (NDRI). This guide provides a comprehensive comparison of this compound's performance against other classes of antidepressants, supported by experimental data, detailed methodologies for key validation experiments, and a visual representation of its signaling pathway.
Quantitative Comparison of Transporter Inhibition
The efficacy of this compound in inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT) is quantified by its half-maximal inhibitory concentration (IC50) and binding affinity (Ki). A lower value for these metrics indicates a higher potency. The following table summarizes these values for this compound and provides a comparative look at other common antidepressants, including selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
| Drug Class | Drug | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Ki (nM) for NET | Ki (nM) for DAT | Ki (nM) for SERT |
| NDRI | This compound | 443 - 3715[1] | 173 - 305[1] | >10000 | 1400[2] | 2800[2] | 45000[2] |
| NDRI | Methylphenidate | 39 | 20 | >1000 | - | - | - |
| SNRI | Venlafaxine | 2480 | 7647 | 82 | - | - | - |
| SNRI | Duloxetine | ~10 | ~200 | ~1 | - | - | - |
| SSRI | Fluoxetine | ~150 | ~1000 | ~1 | - | - | - |
| SSRI | Sertraline | ~400 | ~25 | ~0.3 | - | - | - |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The data presented here is a representative range from multiple sources.
Experimental Validation of this compound's Dual Inhibition
The dual reuptake inhibition of this compound is validated through a combination of in vitro and in vivo experimental approaches.
In Vitro Transporter Binding Assays
These assays directly measure the affinity of a drug for a specific transporter protein.
Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (NET) and dopamine transporter (DAT).
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human NET or DAT are cultured. The cell membranes containing the transporters are then isolated through homogenization and centrifugation.
-
Competitive Radioligand Binding: The prepared membranes are incubated with a specific radioligand for the transporter of interest (e.g., [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of this compound.
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing evidence of a drug's effect on neurotransmitter reuptake in a physiological setting.
Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine and dopamine in specific brain regions (e.g., prefrontal cortex, nucleus accumbens).
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rat or mouse.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Neurotransmitters from the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.
-
Sample Collection: The dialysate (aCSF containing the neurotransmitters) is collected at regular intervals before and after the administration of this compound.
-
Neurochemical Analysis: The concentration of norepinephrine and dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in extracellular neurotransmitter concentrations following this compound administration are calculated relative to the baseline levels. An increase in these levels indicates inhibition of reuptake. In vivo microdialysis studies have demonstrated that this compound administration increases extracellular concentrations of both dopamine and norepinephrine in the rat brain.[3]
Visualizing the Mechanism of Action
The following diagrams illustrate the mechanism of this compound's dual reuptake inhibition and the experimental workflow for its validation.
References
- 1. Deconstructed Analogues of this compound Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride, Non-selective DAT/NET inhibitor (CAS 31677-93-7) | Abcam [abcam.com]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Bupropion on Par with Nicotine Replacement, Varenicline Shows Higher Efficacy in Smoking Cessation
A comprehensive review of clinical data indicates that while Bupropion (B1668061) is a demonstrably effective aid for smoking cessation, significantly outperforming placebo, Varenicline (B1221332) generally shows a higher rate of success in achieving sustained abstinence. This compound's effectiveness is comparable to that of Nicotine (B1678760) Replacement Therapy (NRT). The choice of treatment often depends on patient-specific factors, including potential side effects and co-existing conditions.
This compound, an atypical antidepressant, has been established as a key non-nicotine-based pharmacological intervention for individuals seeking to quit smoking. Its efficacy is supported by numerous clinical trials and meta-analyses, which consistently show that it doubles the odds of successful smoking cessation compared to placebo.[1] When compared with other first-line treatments, this compound's performance is nuanced. A network meta-analysis of 20 randomized controlled trials (RCTs) found that while this compound, Varenicline, and NRT were all superior to placebo, combination therapies, particularly those including Varenicline, demonstrated the highest rates of smoking cessation.[2]
Comparative Clinical Effectiveness
The clinical effectiveness of smoking cessation aids is primarily measured by abstinence rates at various follow-up points. The following tables summarize the comparative efficacy of this compound, Varenicline, and NRT based on data from systematic reviews and meta-analyses.
Table 1: Abstinence Rates of Smoking Cessation Aids
| Treatment | Odds Ratio (OR) vs. Placebo (95% CI) | Risk Ratio (RR) vs. Placebo (95% CI) | Notes |
| This compound SR | 2.06 (1.77 to 2.40)[1] | 1.60 (vs. Placebo)[3] | A systematic review of 19 RCTs showed this compound doubled the odds of quitting.[1] |
| Varenicline | - | 2.24 (2.06 to 2.43)[4] | A 2016 Cochrane meta-analysis of 27 trials showed varenicline more than doubled the chances of quitting.[4] |
| Nicotine Replacement Therapy (NRT) | 1.74 (1.64 to 1.86)[5] | - | A systematic review indicated NRT significantly increases the chance of quitting over placebo.[5] |
| Varenicline vs. This compound | 1.40[6] | 1.39 (1.25 to 1.54)[4] | Varenicline is consistently shown to be more effective than this compound.[4][6] |
| Varenicline vs. NRT | 1.56[6] | 1.25 (1.14 to 1.37)[4] | Varenicline demonstrates higher efficacy compared to NRT.[4][6] |
| This compound vs. NRT | No significant difference[7] | - | An open-label RCT found no significant difference in abstinence rates between this compound and NRT.[7] |
CI: Confidence Interval; SR: Sustained-Release.
Adverse Events Profile
The tolerability of smoking cessation aids is a critical factor in treatment adherence and success. The most common adverse events associated with this compound, Varenicline, and NRT are summarized below.
Table 2: Common Adverse Events of Smoking Cessation Aids
| Adverse Event | This compound | Varenicline | Nicotine Replacement Therapy (NRT) |
| Nausea | ~10%[8] | 16-30%[9] | Varies by formulation |
| Insomnia | 30-40%[8][10] | Common[11] | Varies by formulation (e.g., patch) |
| Dry Mouth | ~10%[8][10] | Less common | Varies by formulation |
| Abnormal Dreams | Less common | Common[11] | Common with patch[11] |
| Skin Irritation | - | - | Common with patch[11] |
| Anxiety/Irritability | Can occur[11] | Can occur[11] | Can occur (withdrawal symptom) |
It's important to note that serious adverse events are rare for all three treatments. A large-scale study (the EAGLES trial) found that neither varenicline nor this compound was associated with an increased risk of serious neuropsychiatric events compared to NRT or placebo.[11] However, this compound carries a risk of seizures, occurring in approximately 0.1% of patients, and is contraindicated in individuals with a history of seizures or eating disorders.[1]
Experimental Protocols
The evidence for the clinical effectiveness of these smoking cessation aids is derived from rigorously conducted randomized controlled trials (RCTs). A typical experimental protocol for such a trial is outlined below.
Experimental Workflow of a Comparative Smoking Cessation Trial
Caption: A typical experimental workflow for a randomized controlled trial comparing smoking cessation aids.
Mechanism of Action: Signaling Pathways
The therapeutic effects of this compound, Varenicline, and NRT are mediated by their distinct interactions with neurotransmitter systems in the brain.
This compound's Mechanism of Action
This compound's primary mechanism in aiding smoking cessation is understood to be the inhibition of the reuptake of norepinephrine (B1679862) and dopamine (B1211576) in the brain's reward pathways.[1][10] This action is thought to alleviate the symptoms of nicotine withdrawal and reduce the reinforcing effects of nicotine.
Caption: Simplified signaling pathway of this compound's action on dopamine and norepinephrine reuptake.
Varenicline and NRT Mechanisms
Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine (B1216132) receptors.[6][9][12] This dual action both reduces cravings and withdrawal symptoms by providing some nicotinic stimulation and blocks the rewarding effects of nicotine from smoking.[9][12] NRT works by providing a controlled dose of nicotine to alleviate withdrawal symptoms, without the harmful components of tobacco smoke.[13][14]
Logical Relationship of Comparative Efficacy
Based on the evidence from multiple meta-analyses and clinical trials, the logical relationship of the clinical effectiveness of these smoking cessation aids can be summarized as follows:
Caption: Comparative efficacy of smoking cessation aids.
References
- 1. The use of this compound SR in cigarette smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of Varenicline and this compound on smoking cessation: A network meta-analysis of 20 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The clinical effectiveness and cost-effectiveness of this compound and nicotine replacement therapy for smoking cessation: a systematic review and economic evaluation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Varenicline - Wikipedia [en.wikipedia.org]
- 7. Randomized trial of nicotine replacement therapy (NRT), this compound and NRT plus this compound for smoking cessation: effectiveness in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Main Study Findings and Author’s Conclusions - Nicotine Replacement Therapy, this compound and Varenicline for Tobacco Cessation: A Review of Clinical Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The use of this compound SR in cigarette smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Smoking cessation pharmacotherapy; varenicline or this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Nicotine replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Quit Smoking Medicines Work | Quit Smoking | Tips From Former Smokers | CDC [cdc.gov]
Safety Operating Guide
Proper Disposal of Bupropion: A Guide for Laboratory Professionals
The proper disposal of bupropion (B1668061) is critical to ensure personnel safety, maintain regulatory compliance, and prevent environmental contamination. As a pharmaceutical compound, this compound and its metabolites can persist in the environment, impacting aquatic ecosystems.[1][2][3] Improper disposal, such as flushing or sewering, contributes directly to the presence of these active compounds in waterways.[1][4] This guide provides detailed procedures for the safe and compliant disposal of this compound waste generated in research and development settings.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is governed by several federal and state agencies. The primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] In 2019, the EPA finalized a rule, Subpart P, which sets specific management standards for hazardous waste pharmaceuticals from healthcare facilities and explicitly prohibits the sewering of these substances.[6][7]
-
Drug Enforcement Administration (DEA): The DEA governs the disposal of controlled substances to prevent diversion.[5] While this compound is not a federally controlled substance, facilities must be aware of these regulations for other compounds they may handle.
State regulations may be more stringent than federal laws, and laboratories must adhere to all applicable local requirements.[5]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operational procedure for handling and disposing of this compound waste in a laboratory or research environment.
Step 1: Waste Classification The first critical step is to determine if the this compound waste is classified as hazardous under RCRA. This determination depends on the specific characteristics and formulation of the waste. Facilities must conduct a hazardous waste determination for their specific this compound waste streams.
Step 2: Segregation and Containment Proper segregation prevents the mixing of incompatible waste streams and ensures correct disposal.
-
RCRA Hazardous Pharmaceutical Waste: If classified as hazardous, this waste must be segregated into clearly labeled, sealed, and leak-proof black containers .
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, this waste should be placed in designated blue or white containers .
All personnel handling pharmaceutical waste must be trained on these segregation procedures and associated emergency protocols.[6]
Step 3: Selection of Disposal Method The disposal method is dictated by the waste classification and regulatory requirements.
-
Preferred Method (All this compound Waste): The most compliant and environmentally sound method is to use a DEA-registered reverse distributor or a licensed hazardous waste management contractor.[8] These services ensure that the pharmaceutical waste is transported, treated, and disposed of in accordance with all federal and state regulations.
-
Approved Treatment Methods:
-
Incineration: Most hazardous pharmaceutical waste is treated by incineration at a permitted facility.[6][8] This is also a suitable method for non-hazardous pharmaceutical waste.[8]
-
Landfill: Non-hazardous pharmaceutical waste may be disposed of in a permitted solid waste landfill if incineration is not available, but this is a less preferred method.[8]
-
Step 4: Prohibited Disposal Methods Under no circumstances should this compound waste from a laboratory or healthcare facility be disposed of via drains or toilets. This practice is a direct violation of EPA Subpart P for hazardous pharmaceuticals and is a known contributor to environmental contamination.[1][4][6]
Quantitative Data: Environmental Impact
Improper disposal has led to the detection of this compound in the environment. The following table summarizes findings from a study in Minnesota, highlighting the concentrations of the compound in local waters.
| Location | Matrix | Maximum Concentration Detected |
| Metro Area Wastewater (Minnesota) | Wastewater | 1.1 parts per billion (ppb)[1] |
| Southern Minnesota Wastewater | Wastewater | 4.3 parts per billion (ppb)[1] |
| Downstream of Wastewater Discharge | Surface Water | 0.7 parts per billion (ppb)[1] |
Data sourced from the Minnesota Department of Health.[1]
Studies have demonstrated that even low concentrations of this compound can have negative effects on aquatic organisms, such as reducing the population density and reproductive output of Daphnia magna.[2]
Mandatory Visualization
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound in a professional research setting.
Caption: this compound Disposal Decision Workflow for Research Professionals.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. Impact of the antidepressant this compound on the Dynamic Energy Budget of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on hybrid striped bass brain chemistry and predatory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Bupropion
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling active pharmaceutical ingredients (APIs) like Bupropion. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound hydrochloride is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] It is crucial to adhere to proper safety protocols to minimize exposure and ensure safe handling throughout the experimental workflow.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommendation |
| Hand Protection | Wear compatible chemical-resistant gloves. Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advisable when handling the powder.[4] |
| Eye & Face Protection | Use chemical safety goggles or a full-face shield to protect against dust particles and splashes.[2][4] |
| Respiratory Protection | For handling powdered this compound, a NIOSH-approved N95 or P100 respirator is recommended to prevent inhalation of airborne particles.[4] |
| Protective Clothing | A lab coat or a disposable gown should be worn to protect skin and clothing from contamination.[4] |
Hazard Identification
| Hazard | GHS Classification | Signal Word | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed.[1][5] |
| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[1][2] |
| Aquatic Hazard | Acute 1, Chronic 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[3] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.
-
Wear appropriate PPE (gloves) during inspection.
2. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents.[2]
-
Store in a designated and clearly marked area.
3. Handling and Use (within a laboratory setting):
-
All handling of this compound powder should be conducted in a chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[4]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Weighing:
-
Use an analytical balance inside a containment unit (e.g., fume hood).
-
Use a disposable weigh boat or paper.
-
Carefully transfer the desired amount of powder using a clean spatula.
-
-
Dissolution:
-
Transfer the weighed powder into the appropriate glassware within the fume hood.
-
Add the solvent slowly and carefully to avoid splashing.
-
Gently swirl or stir the mixture until the powder is fully dissolved.
-
-
Post-Procedure:
-
Decontaminate all reusable equipment (spatulas, glassware) that came into contact with this compound.
-
Dispose of all contaminated disposable items (weigh boats, gloves, etc.) in the designated chemical waste container.
-
Thoroughly clean and decontaminate the work surface.
-
Disposal Plan for this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety. While this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should not be disposed of in regular trash or down the drain.[4]
-
Waste Segregation: All waste materials contaminated with this compound, including empty containers, used PPE, and unused material, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The collected waste should be disposed of through a licensed hazardous waste disposal company, typically via incineration.[4] Do not flush down the drain or dispose of in municipal waste.
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
